Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-fluorooxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRSDRAYRVDTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654013 | |
| Record name | Methyl 4-fluorooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-60-9 | |
| Record name | Methyl 4-fluorooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate: Properties, Synthesis, and Medicinal Chemistry Applications
This guide provides a comprehensive technical overview of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, a specialized fluorinated building block of significant interest to researchers and professionals in drug development. While specific experimental data for this exact derivative is not extensively published, this document synthesizes information from its non-fluorinated parent compound and established principles of fluorine in medicinal chemistry to provide a robust and insightful resource. We will explore its core chemical properties, plausible synthetic strategies, and the strategic rationale for its application in modern drug discovery programs.
Introduction: The Strategic Value of Fluorinated Tetrahydropyrans
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its saturated, non-planar structure is frequently employed as a bioisostere for phenyl rings or other cyclic systems to improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for substituent exploration.[3][4]
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[5][6][7] The strategic placement of a fluorine atom, particularly at a stereogenic center, can have profound effects. This compound combines these two powerful motifs: a versatile saturated heterocycle and the unique influence of a quaternary, fluorine-bearing stereocenter. This makes it a highly valuable, albeit specialized, building block for accessing novel chemical space and optimizing drug-like properties.
Part 1: The Parent Scaffold: Methyl tetrahydro-2H-pyran-4-carboxylate
To understand the properties of the fluorinated derivative, we must first establish a baseline with its well-characterized, non-fluorinated parent compound, Methyl tetrahydro-2H-pyran-4-carboxylate.
Physicochemical and Spectroscopic Properties
This compound is a stable, liquid ester commonly used as an intermediate in organic synthesis.[][9] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 110238-91-0 | [][10][11] |
| Molecular Formula | C₇H₁₂O₃ | [][9][10] |
| Molecular Weight | 144.17 g/mol | [][10][11] |
| Appearance | Liquid | |
| Density | 1.080 g/mL at 20 °C | [10] |
| Boiling Point | 197 °C | [] |
| Flash Point | 86.0 °C (186.8 °F) - closed cup | |
| InChIKey | CNCMVGXVKBJYNU-UHFFFAOYSA-N | [][11] |
Spectroscopic Data (¹H NMR):
-
Solvent: CDCl₃
-
Frequency: 300 MHz
-
Chemical Shifts (δ): 1.70-1.80 (m, 4H), 2.47-2.52 (m, 1H), 3.34-3.43 (m, 2H), 3.65 (s, 3H), 3.88-3.95 (m, 2H).[10][12]
Standard Synthesis Protocol: Esterification of Tetrahydro-2H-pyran-4-carboxylic acid
The most direct and high-yielding synthesis involves a standard esterification of the corresponding carboxylic acid. The causality behind this choice is its simplicity, scalability, and use of common, cost-effective reagents.
Reaction: Tetrahydro-2H-pyran-4-carboxylic acid is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a mild base to yield the target methyl ester.
Step-by-Step Methodology:
-
Setup: To a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL) in a round-bottom flask, slowly add Tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol).
-
Reagent Addition: Add dimethyl sulfate (0.8 mL, 8.45 mmol) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux and maintain stirring for 3 hours.
-
Workup: After cooling to room temperature, remove the inorganic salts by filtration, washing the filter cake with acetone.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield Methyl tetrahydro-2H-pyran-4-carboxylate (approx. 1.1 g, 99% yield) as an oil, which can often be used in subsequent steps without further purification.[10][12]
Part 2: The Impact of C4-Fluorination
Introducing a fluorine atom at the C4 position dramatically alters the molecule's properties. This substitution creates a quaternary stereocenter and introduces a highly electronegative element directly adjacent to the carbonyl group.
Predicted Physicochemical Properties
The C-F bond is exceptionally strong and polarized, leading to predictable changes in the molecule's behavior.[7]
| Property | Parent Compound (C-H) | Predicted Fluorinated (C-F) | Rationale for Change |
| Acidity of α-proton | Normal (pKa ~25) | N/A (Quaternary Center) | The substitution removes the acidic alpha-proton, preventing enolization at this position. |
| Ester Hydrolysis Rate | Standard | Potentially Slower | The strong electron-withdrawing effect of fluorine can destabilize the tetrahedral intermediate of hydrolysis. |
| Lipophilicity (LogP) | ~0.4 (calculated)[11] | Increased (~0.6 - 0.8) | A single fluorine substitution typically increases lipophilicity, which can enhance membrane permeability.[7] |
| Metabolic Stability | Susceptible to α-oxidation | Highly Resistant | The C-F bond is much stronger than a C-H bond, blocking oxidative metabolism at the C4 position.[7] |
| Dipole Moment | Moderate | Increased | The highly polar C-F bond will significantly increase the overall molecular dipole moment. |
Synthetic Considerations and Plausible Route
Direct fluorination of the parent ester is not feasible. A more logical approach involves the fluorination of a suitable precursor, such as a β-keto ester, using an electrophilic fluorinating agent. This method is a self-validating system as the choice of reagents is standard for creating such motifs.
Plausible Synthesis Workflow:
Caption: Proposed synthesis of the target molecule via electrophilic fluorination.
Experimental Protocol (Hypothetical):
-
Preparation: Dissolve the starting β-keto ester, Methyl 4-oxotetrahydro-2H-pyran-4-carboxylate, in a suitable aprotic solvent like acetonitrile in a nitrogen-flushed flask.
-
Fluorination: Add an electrophilic fluorinating reagent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), portion-wise at room temperature. The use of such a reagent is a standard and reliable method for introducing fluorine adjacent to a carbonyl group.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching & Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to isolate this compound.
Applications in Medicinal Chemistry: A Strategic Building Block
The true value of this molecule lies in its utility as a specialized building block for introducing a fluorinated, space-exploring motif into a larger drug candidate. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing functional handles for further elaboration.
Rationale for Use:
-
Metabolic Blocking: The fluorine atom serves as an effective metabolic shield, preventing oxidation at a key position, which can increase a drug's half-life.[7]
-
Conformational Lock: The bulky fluorine atom can lock the conformation of the tetrahydropyran ring or influence the orientation of adjacent substituents, which can optimize binding to a biological target.
-
Modulation of pKa: The inductive electron-withdrawing effect of the fluorine can lower the pKa of nearby basic functional groups, which is a critical parameter for controlling a drug's ionization state, solubility, and off-target activity.[7]
Illustrative Workflow in Drug Discovery:
Caption: Use as an intermediate to incorporate the fluoro-THP motif into a drug target.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices for similar fluorinated esters should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[14][15]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[13]
Conclusion
This compound represents a sophisticated and strategically valuable building block for drug discovery. By leveraging the desirable properties of the tetrahydropyran scaffold and augmenting them with the powerful influence of a C4-fluoro substituent, medicinal chemists can access novel compounds with potentially enhanced metabolic stability, optimized binding conformations, and fine-tuned physicochemical properties. While its direct synthesis and application data remain specialized, the principles outlined in this guide provide a solid foundation for its effective utilization in the development of next-generation therapeutics.
References
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- PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester.
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An In-Depth Technical Guide to the Synthesis of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, a valuable fluorinated heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step sequence commencing with the formation of a key tertiary alcohol intermediate, Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, via a Barbier-type reaction. This is followed by a dehydroxylative fluorination utilizing an electrophilic fluorine source. This guide delves into the mechanistic rationale behind the chosen synthetic strategy, offers detailed experimental protocols, and discusses the critical parameters for successful synthesis and characterization.
Introduction
The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often imparting desirable pharmacokinetic and pharmacodynamic properties such as enhanced metabolic stability, increased binding affinity, and altered acidity. The tetrahydropyran motif is a privileged scaffold found in numerous natural products and pharmaceuticals.[1] Consequently, the synthesis of selectively fluorinated tetrahydropyran derivatives, such as this compound, is of significant interest to the scientific community. This guide outlines a practical and efficient approach to this target molecule, focusing on established yet adaptable chemical transformations.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively approached through a two-step sequence involving the creation of a tertiary alcohol precursor followed by its fluorination. This strategy allows for the controlled introduction of the key functional groups.
Caption: Simplified mechanism of the Barbier-type reaction.
Experimental Protocol: Barbier-Type Synthesis
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).
-
Add anhydrous THF to the flask.
-
A solution of tetrahydro-4H-pyran-4-one (1 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the solution from the dropping funnel is added to the zinc suspension to initiate the reaction. Initiation can be aided by gentle heating or sonication.
-
Once the reaction has initiated (as evidenced by a gentle reflux or color change), the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux until the starting ketone is consumed (monitored by TLC).
-
The reaction is cooled to 0°C and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate.
Part 2: Dehydroxylative Fluorination
The second step involves the conversion of the tertiary hydroxyl group to a fluorine atom. This is a challenging transformation that often requires specialized reagents. Electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4) and nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) are commonly employed for this purpose. [2][3]Selectfluor is often preferred due to its crystalline nature, stability, and milder reaction conditions compared to DAST. [4]
Reaction Mechanism: Fluorination with Selectfluor
The precise mechanism of dehydroxylative fluorination of tertiary alcohols with Selectfluor can be complex. One plausible pathway involves the activation of the hydroxyl group, followed by nucleophilic attack of a fluoride ion. However, recent studies suggest that for tertiary alcohols, a radical pathway may be operative, especially when photoredox catalysis is employed. [5]In the absence of a photocatalyst, the reaction likely proceeds through the formation of a good leaving group from the alcohol, which is then displaced by a fluoride ion delivered from Selectfluor or another fluoride source in the reaction mixture.
Experimental Protocol: Dehydroxylative Fluorination with Selectfluor
Materials:
-
Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate
-
Selectfluor®
-
Anhydrous acetonitrile
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate (1 equivalent) in anhydrous acetonitrile in a flask protected from moisture, add Selectfluor® (1.5-2 equivalents).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60°C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Reagents |
| Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate | C7H12O4 | 160.17 | Barbier-type Reaction | Tetrahydro-4H-pyran-4-one, Methyl bromoacetate, Zn |
| This compound | C7H11FO3 | 162.16 | Dehydroxylative Fluorination | Selectfluor® |
Characterization
The successful synthesis of the target compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are essential for structural elucidation. In the 1H and 13C NMR spectra, the disappearance of the hydroxyl proton and the characteristic shifts and couplings associated with the introduction of the fluorine atom are expected. The 19F NMR will show a characteristic signal for the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving a Barbier-type reaction to form the key tertiary alcohol intermediate, followed by dehydroxylative fluorination with an electrophilic fluorine source like Selectfluor®. This guide provides a strong foundational protocol based on well-established chemical principles. Researchers and scientists are encouraged to use this guide as a starting point, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yield and purity for their specific applications.
References
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- Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
- Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(17), 5654–5657.
- Baunis, H., & Pieber, B. (2023). Formal Radical Deoxyfluorination of Oxalate‐Activated Alcohols Triggered by the Selectfluor‐DMAP Charge‐Transfer Complex. European Journal of Organic Chemistry.
- ResearchGate. (2025). Chemoselective fluorination of 2-hydroxy-3,4,7,8-tetrahydro-2 H-chromen-5(6 H)-ones using DAST.
- Stavber, S., & Jereb, M. (2010). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 15(5), 3364-3390.
- Nallaparaju, J. V., et al. (n.d.).
- Semantic Scholar. (n.d.). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
- International Journal of Pharmaceutical Research and Applications. (2023).
- ResearchGate. (n.d.). The introduction of the Barbier reaction into polymer chemistry.
- ResearchGate. (2025). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds.
- Semantic Scholar. (n.d.). Intramolecular Barbier reaction in water: cyclopentane and cyclohexane ring closure.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Ahmad, I., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 968000.
- MDPI. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- Chinese Journal of Pesticide Science. (2023).
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)
- Ahmad, I., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10.
- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
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An In-depth Technical Guide to Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, a fluorinated heterocyclic building block of increasing importance in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, synthesis, and potential applications.
Chemical Identity and Structural Elucidation
IUPAC Name: Methyl 4-fluorooxane-4-carboxylate
Synonyms:
-
This compound
-
Methyl 4-fluoro-2H-3,4,5,6-tetrahydropyran-4-carboxylate
-
4-Fluoro-tetrahydro-pyran-4-carboxylic acid methyl ester
-
2H-Pyran-4-carboxylic acid, 4-fluorotetrahydro-, methyl ester
CAS Number: 1150617-60-9
Molecular Formula: C₇H₁₁FO₃
Molecular Weight: 162.16 g/mol
Structure:
Caption: 2D Structure of this compound
Physicochemical Properties
Precise, experimentally determined physical properties for this compound are not widely available in the public domain. However, for the purpose of comparison, the properties of the non-fluorinated parent compound, Methyl tetrahydro-2H-pyran-4-carboxylate (CAS: 110238-91-0), are provided in the table below. The introduction of a fluorine atom is expected to influence these properties, potentially increasing the boiling point and density due to stronger intermolecular interactions.
| Property | Value (for non-fluorinated analog) | Reference |
| Molecular Formula | C₇H₁₂O₃ | [] |
| Molecular Weight | 144.17 g/mol | [] |
| Boiling Point | 197 °C | [] |
| Density | 1.08 g/cm³ | [] |
| Appearance | Colorless liquid | [2] |
| Flash Point | 86.0 °C |
Synthesis and Manufacturing
The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a plausible and efficient synthetic strategy involves the electrophilic fluorination of its non-fluorinated precursor, Methyl tetrahydro-2H-pyran-4-carboxylate. This approach is a common and effective method for the introduction of fluorine at an alpha-carbon position to a carbonyl group.
A key reagent in this proposed synthesis is an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or, more commonly, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available Tetrahydropyran-4-carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Electrophilic Fluorination
The following is a representative, detailed protocol for the fluorination step, based on established methodologies for similar substrates.
Objective: To synthesize this compound via electrophilic fluorination of Methyl tetrahydro-2H-pyran-4-carboxylate.
Materials:
-
Methyl tetrahydro-2H-pyran-4-carboxylate
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Sodium hydride (NaH) or another suitable base
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with Methyl tetrahydro-2H-pyran-4-carboxylate and anhydrous acetonitrile under an inert atmosphere.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. A suitable base, such as sodium hydride (NaH), is added portion-wise to the stirred solution to facilitate the formation of the enolate. The reaction mixture is typically stirred at this temperature for 30-60 minutes.
-
Fluorination: Selectfluor™ is added to the reaction mixture in a single portion. The reaction is allowed to slowly warm to room temperature and is stirred for several hours, or until reaction completion is indicated by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
Causality of Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive enolate intermediate with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Anhydrous solvents are necessary to avoid quenching the base and the enolate intermediate.
-
Selectfluor™: This reagent is chosen for its effectiveness as an electrophilic fluorine source and its relative ease of handling compared to other fluorinating agents.
-
Purification: Column chromatography is a standard and effective method for separating the desired fluorinated product from unreacted starting material and reaction byproducts.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins.
The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and approved drugs. Its presence can improve aqueous solubility and metabolic stability, and it can act as a hydrogen bond acceptor. The combination of a fluorine atom and a tetrahydropyran ring in this compound makes it a highly valuable building block for the synthesis of novel therapeutic agents.
A notable example of the application of this scaffold is found in a patent describing the synthesis of bipyridine diamine derivatives. These compounds, which incorporate a (4-fluorotetrahydro-2H-pyran-4-yl)methyl moiety, are investigated for their potential biological activities[3]. This highlights the direct relevance of this compound and its derivatives in the development of new chemical entities.
Caption: Logical relationship of desirable properties in drug discovery.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated stereocenter and a tetrahydropyran scaffold offers significant potential for the development of novel therapeutics with improved properties. While further research is needed to fully characterize its physical properties and expand its documented applications, the synthetic accessibility and desirable structural features of this compound position it as a key component in the modern drug discovery toolkit.
References
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An In-Depth Technical Guide to Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
CAS Number: 1150617-60-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the C4-position of the tetrahydropyran ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, and a discussion of potential synthetic strategies. Despite a thorough search of available scientific literature and chemical databases, specific experimental protocols for the synthesis and detailed spectroscopic data for this compound are not publicly available at the time of this writing. This guide, therefore, also aims to highlight the current knowledge gaps and suggest potential avenues for future research.
Chemical Identity and Physicochemical Properties
A clear definition of the target compound is the foundation of any scientific investigation. The key identifiers and calculated properties for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1150617-60-9 | Chemical Abstracts Service |
| Molecular Formula | C₇H₁₁FO₃ | N/A |
| Molecular Weight | 162.16 g/mol | N/A |
| Canonical SMILES | COC(=O)C1(F)CCOCC1 | N/A |
| InChI Key | Not Available | N/A |
Potential Synthetic Strategies: A Perspective
While a specific, validated synthetic protocol for this compound is not documented in publicly accessible literature, an analysis of related chemical transformations allows for the postulation of a viable synthetic approach. The fluoro-Prins cyclization emerges as a promising strategy for the construction of the 4-fluorotetrahydropyran core.
The Fluoro-Prins Cyclization: A Mechanistic Overview
The Prins cyclization is a powerful acid-catalyzed reaction between an alkene and a carbonyl compound. In the context of synthesizing 4-fluorotetrahydropyrans, a homoallylic alcohol can react with an aldehyde in the presence of a Lewis acid that can also serve as a fluoride source. Boron trifluoride etherate (BF₃·OEt₂) is a common reagent for this transformation.
The proposed mechanism, illustrated below, involves the following key steps:
-
Activation of the Aldehyde: The Lewis acid (BF₃) activates the aldehyde, making it more electrophilic.
-
Nucleophilic Attack: The alkene moiety of the homoallylic alcohol attacks the activated aldehyde, forming an oxocarbenium ion intermediate.
-
Cyclization: The hydroxyl group of the intermediate attacks the carbocation, leading to the formation of the tetrahydropyran ring and a new carbocation at the C4-position.
-
Fluoride Trapping: The fluoride ion, liberated from the Lewis acid complex, traps the C4-carbocation, yielding the desired 4-fluorotetrahydropyran.
Caption: Proposed mechanism of the fluoro-Prins cyclization for the synthesis of 4-fluorotetrahydropyrans.
Proposed Synthesis of this compound
Based on the fluoro-Prins cyclization, a hypothetical synthetic route to the target molecule could start from a suitable homoallylic alcohol precursor. A potential disconnection approach is outlined below:
Caption: Retrosynthetic analysis for this compound.
A plausible forward synthesis would involve the Grignard reaction of methyl 4-oxobutanoate with an allyl magnesium halide to generate the key homoallylic alcohol intermediate, methyl 4-hydroxy-4-(prop-2-en-1-yl)butanoate. Subsequent treatment of this intermediate with a formaldehyde equivalent in the presence of a fluoride-donating Lewis acid like BF₃·OEt₂ would be expected to yield this compound.
It is crucial to emphasize that this is a proposed route and would require experimental validation and optimization.
Spectroscopic Characterization: An Uncharted Territory
A comprehensive search of scientific databases, including SciFinder, Reaxys, and public spectral libraries, did not yield any experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, or Mass Spectrometry) for this compound.
For researchers who successfully synthesize this compound, the following spectroscopic analyses would be critical for its structural elucidation and characterization:
-
¹H NMR: Would provide information on the number of unique proton environments, their chemical shifts, and coupling constants, which would help to confirm the tetrahydropyran ring structure and the presence of the methyl ester group.
-
¹³C NMR: Would indicate the number of unique carbon environments. The chemical shift of the carbon bearing the fluorine atom would be particularly informative, as would the observation of carbon-fluorine coupling (¹JCF, ²JCF, etc.).
-
¹⁹F NMR: This would be the most direct method to confirm the presence of the fluorine atom. The chemical shift and coupling to neighboring protons would provide valuable structural information.
-
Mass Spectrometry (MS): Would determine the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Reactivity and Stability
The reactivity of this compound is expected to be influenced by the presence of the fluorine atom and the ester functionality.
-
Ester Group: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to the corresponding alcohol.
-
Fluorine Atom: The C-F bond is generally strong and stable. The fluorine atom at the α-position to the ester carbonyl may influence the reactivity of the ester group due to its electron-withdrawing nature. The stability of the fluorine atom on the tetrahydropyran ring is expected to be high under typical organic reaction conditions.
Applications in Drug Discovery and Development: A Field of Potential
The tetrahydropyran motif is a common scaffold in many biologically active molecules and approved drugs. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability compared to its carbocyclic analogues, make it a desirable feature in drug design.
The introduction of a fluorine atom can further enhance the pharmacological profile of a molecule by:
-
Modulating pKa: Influencing the acidity or basicity of nearby functional groups.
-
Altering Conformation: The stereoelectronic effects of fluorine can lock the molecule into a specific, biologically active conformation.
-
Blocking Metabolic Sites: The C-F bond is resistant to oxidative metabolism, which can increase the half-life of a drug.
-
Enhancing Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
While no specific patents or publications directly link this compound to a particular biological target, its structural features suggest its potential as a building block for the synthesis of inhibitors of various enzymes or ligands for receptors where a fluorinated, conformationally restricted scaffold is advantageous.
Conclusion and Future Directions
This compound (CAS 1150617-60-9) represents a potentially valuable but currently underexplored building block for medicinal chemistry. This technical guide has provided its known chemical identity and has proposed a plausible synthetic strategy via a fluoro-Prins cyclization. The most significant knowledge gap is the lack of a detailed, experimentally verified synthesis and the absence of any spectroscopic data.
Future research in this area should focus on:
-
Development of a robust and scalable synthesis of this compound.
-
Full spectroscopic characterization of the synthesized compound to provide a verifiable reference for the scientific community.
-
Exploration of its chemical reactivity to understand its utility as a synthetic intermediate.
-
Incorporation into screening libraries to investigate its potential biological activities and identify novel therapeutic applications.
The elucidation of a reliable synthetic pathway and the comprehensive characterization of this compound will undoubtedly unlock its potential for the development of next-generation therapeutics.
References
At the time of writing, no direct scientific publications detailing the synthesis, characterization, or application of this compound (CAS 1150617-60-9) were identified. The information presented in this guide is based on established principles of organic chemistry and an analysis of synthetic methodologies for related compounds. Researchers are encouraged to consult general literature on fluoro-Prins cyclizations and the synthesis of fluorinated heterocycles for foundational knowledge in this area.
The Tetrahydropyran Ring: A Privileged Scaffold in Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a ubiquitous structural motif of profound biological significance.[1][2] Its prevalence in a vast array of natural products, from complex marine polyketides to essential pyranose sugars like glucose, underscores its fundamental role in biological systems.[2][3][4] In the realm of medicinal chemistry, the THP ring is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[5][6][7] This guide provides a comprehensive technical overview of the biological importance of the THP ring, delving into its structural features, its role in mediating biological activity, and its strategic application in drug design and development. We will explore its conformational preferences, its function in crucial protein-ligand interactions, and the synthetic methodologies employed to incorporate this vital scaffold into therapeutic agents.
Introduction: The Structural and Conformational Landscape of the Tetrahydropyran Ring
The tetrahydropyran (THP) ring, also known by its IUPAC name oxane, is a simple yet conformationally dynamic heterocyclic system.[2] Its puckered, chair-like conformation is a key determinant of its biological function, influencing the spatial orientation of its substituents and, consequently, its interactions with biological macromolecules.
The chair conformation of the THP ring minimizes torsional and steric strain, with substituents preferentially occupying equatorial positions to avoid unfavorable 1,3-diaxial interactions. This conformational preference is crucial in the context of molecular recognition, as it dictates the three-dimensional arrangement of functional groups that engage with binding pockets of proteins and other biological targets.[8][9] The oxygen atom within the ring introduces a degree of polarity and can act as a hydrogen bond acceptor, further contributing to its versatile binding capabilities.
Diagram: Conformational Isomers of the Tetrahydropyran Ring
Caption: Chair and boat conformations of the tetrahydropyran ring.
The Tetrahydropyran Ring in Nature's Arsenal
The THP motif is a recurring theme in a multitude of biologically active natural products, particularly those of marine origin.[4][10][11] These compounds often exhibit potent pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][12][13]
Marine Polyketides
Many complex marine natural products, such as the potent antiproliferative agent neopeltolide, feature a THP ring embedded within a larger macrolactone structure.[4] The stereochemistry of the THP ring in these molecules is critical for their biological activity. For instance, in the lituarines, a class of marine macrolides with significant antifungal and cytotoxic activities, the fused THP moieties are biosynthetically proposed to arise from an endo-selective epoxide opening, highlighting the elegance and efficiency of nature's synthetic strategies.[14]
Pyranose Sugars
The most fundamental role of the THP ring in biology is its presence as the core structure of pyranose sugars, such as glucose.[2] The cyclic hemiacetal formation that leads to the pyranose ring is a cornerstone of carbohydrate chemistry and biology. The conformational rigidity and multivalency for functionalization provided by the THP ring are essential for the diverse roles of carbohydrates, from energy storage to cellular recognition.
Table: Representative Bioactive Natural Products Containing the Tetrahydropyran Ring
| Natural Product | Source | Biological Activity |
| Neopeltolide | Marine Sponge | Potent antiproliferative[4] |
| Lituarines A-C | Marine Organism | Antifungal, cytotoxic, antineoplastic[14] |
| Diospongin B | Terrestrial Plant | Anti-osteoporotic[1] |
| Centrolobine | Terrestrial Plant | Anti-leishmanial[1] |
| Lanomycinol | Fungus | Antifungal[1] |
| Aspergillide B | Fungus | Cytotoxic[1] |
The Tetrahydropyran Ring as a Privileged Scaffold in Drug Discovery
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that can serve as ligands for a variety of biological targets.[6][7][15] The THP ring is a prime example of such a scaffold, owing to its ability to present substituents in a well-defined three-dimensional arrangement, its favorable physicochemical properties, and its metabolic stability.
Role in Protein-Ligand Interactions
The THP ring can engage in a variety of non-covalent interactions within a protein's binding site, contributing to the overall binding affinity and selectivity of a ligand.[16][17][18][19] These interactions include:
-
Hydrogen Bonding: The ring oxygen can act as a hydrogen bond acceptor.
-
Hydrophobic Interactions: The carbon backbone of the THP ring can participate in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.[16][19][20]
-
Conformational Pre-organization: The inherent conformational preferences of the THP ring can pre-organize the substituents into a bioactive conformation, reducing the entropic penalty of binding.
A notable example of the THP ring's importance in drug design is its incorporation into HIV protease inhibitors. Replacing acyclic ligands with THP-containing moieties has been shown to enhance binding affinity by effectively filling the enzyme's hydrophobic pocket and optimizing hydrogen-bonding interactions.[20]
Approved Drugs Featuring the Tetrahydropyran Ring
The utility of the THP scaffold is validated by its presence in a number of U.S. FDA-approved drugs.[21] These drugs span a range of therapeutic areas, demonstrating the versatility of this structural motif.
Diagram: The Tetrahydropyran Ring in Drug Scaffolds
Caption: The role of the THP ring as a privileged scaffold in drug design.
Bioisosteric Replacement Strategies
In drug design, bioisosteric replacement is a powerful strategy for optimizing the physicochemical and pharmacological properties of a lead compound.[22][23][24][25][26] The THP ring is often employed as a bioisostere for other cyclic and acyclic fragments to improve properties such as solubility, metabolic stability, and cell permeability. For instance, a THP ring can replace a benzene ring to reduce lipophilicity and introduce a hydrogen bond acceptor, or it can be used in place of a more flexible alkyl chain to constrain the conformation of a molecule.
Synthetic Strategies for the Construction of Tetrahydropyran Rings
The stereoselective synthesis of substituted THP rings is a significant challenge in organic chemistry, and numerous methodologies have been developed to address this.[1][27][28][29] The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the target molecule.
Key Synthetic Methodologies
Common and effective strategies for constructing the THP ring include:[1][4]
-
Prins Cyclization: This reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol to form a 4-hydroxytetrahydropyran.[4][5]
-
Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a carbonyl compound provides a direct route to dihydropyran intermediates, which can then be reduced to the corresponding THP.[1]
-
Intramolecular Williamson Ether Synthesis: Cyclization of a halo-alcohol or a diol derivative is a classical and reliable method for forming the THP ring.
-
Oxa-Michael Addition: The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone, ester, or nitrile is a powerful tool for constructing THP rings with high stereocontrol.[4]
-
Ring-Closing Metathesis (RCM): This powerful reaction allows for the formation of the THP ring from a diene precursor containing an ether linkage.[1]
Experimental Protocol: Prins Cyclization for the Synthesis of a 4-Hydroxytetrahydropyran
This protocol describes a general procedure for the Prins cyclization to synthesize a substituted 4-hydroxytetrahydropyran.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, 0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the aldehyde to the solution, followed by the Lewis acid catalyst.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-hydroxytetrahydropyran.
Self-Validation: The stereochemical outcome of the Prins cyclization is often highly dependent on the nature of the catalyst and the substrates. The formation of the desired stereoisomer can be confirmed by NMR spectroscopy (e.g., NOESY experiments) and comparison to literature data for analogous systems. The use of a chiral Lewis acid can enable enantioselective variants of this reaction.
Diagram: Synthetic Workflow for Prins Cyclization
Caption: A typical experimental workflow for the Prins cyclization.
Conclusion
The tetrahydropyran ring is a structurally simple yet biologically profound motif that plays a central role in the chemistry of life and the pursuit of new medicines. Its conformational rigidity, coupled with its ability to engage in a diverse array of intermolecular interactions, makes it a highly effective scaffold for the design of bioactive molecules. From its fundamental role in carbohydrates to its strategic incorporation into complex natural products and life-saving drugs, the THP ring continues to be a source of inspiration and a valuable tool for chemists and biologists alike. A deep understanding of its structural nuances, its role in molecular recognition, and the synthetic methodologies for its construction is essential for researchers, scientists, and drug development professionals seeking to harness its full potential in the creation of novel therapeutics.
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Role of fluorine in medicinal chemistry and drug design
An In-Depth Technical Guide to the Role of Fluorine in Medicinal Chemistry and Drug Design
Foreword: The Subtle Power of a Single Atom
In the landscape of modern drug discovery, few elements have had as profound and widespread an impact as fluorine. Its strategic incorporation into small molecules has become a cornerstone of medicinal chemistry, a testament to its remarkable ability to fine-tune molecular properties. A glance at the statistics reveals this trend: in 2018, nearly half of the 38 small-molecule drugs approved by the FDA contained fluorine.[1][2] This is no coincidence. The unique combination of fluorine's small size, high electronegativity, and the sheer strength of the carbon-fluorine bond provides chemists with a powerful tool to systematically address challenges in potency, selectivity, and pharmacokinetics.[3]
This guide moves beyond a simple catalog of effects. As a senior application scientist, my objective is to illuminate the causality behind these experimental choices. We will explore not just what fluorine does, but why and how it exerts its influence, grounding our discussion in mechanistic principles and validated experimental protocols. This document is designed for the practicing researcher—to be a resource that synthesizes technical accuracy with field-proven insights, enabling more rational and successful drug design.
The Foundational Pillar: Modulating Physicochemical Properties
The journey of a drug from administration to its target is governed by its physicochemical properties. Fluorine's primary influence stems from its extreme electronegativity (3.98 on the Pauling scale), which creates a highly polarized C-F bond and exerts a powerful inductive effect on the surrounding molecular architecture.[4]
Strategic pKa Modulation
The ionization state of a drug is critical for its solubility, membrane permeability, and target binding. Fluorine's strong electron-withdrawing nature provides a reliable method for tuning the pKa of nearby functional groups.
-
Causality: For basic amines, a common motif in active pharmaceutical ingredients (APIs), high basicity can lead to extensive ionization at physiological pH. This "charge trap" can hinder passage through lipophilic cell membranes, reducing bioavailability. By installing a fluorine atom on a carbon adjacent to a nitrogen, the inductive effect pulls electron density away from the nitrogen, making its lone pair less available for protonation. This lowers the basicity of the amine (i.e., lowers the pKa of its conjugate acid), increasing the population of the neutral, more membrane-permeable species.[4][5]
-
Application: This strategy can be pivotal in optimizing oral bioavailability and CNS penetration.[3] Conversely, the acidity of protons near a fluorine atom is increased, a property that can also be exploited in tailoring molecular interactions.
| Compound Class | Fluorination Position | Typical pKa Shift (Conjugate Acid) | Consequence for Drug Design |
| Aliphatic Amines | β- or γ-fluoro | ↓ 1.0 - 2.0 units | Improved membrane permeability, reduced lysosomal trapping |
| Anilines | ortho- or para-fluoro | ↓ 0.5 - 1.5 units | Tuned bioavailability, altered binding interactions |
| Carboxylic Acids | α-fluoro | ↓ ~2.0 units | Increased acidity, stronger ionic interactions |
The Context-Dependent Nature of Lipophilicity
Lipophilicity, often measured as LogP or LogD, is a double-edged sword. It is essential for membrane permeation but, in excess, can lead to poor solubility, high metabolic clearance, and off-target toxicity.[3] Fluorine's effect on lipophilicity is highly dependent on its chemical environment.
-
Aromatic Fluorination: Replacing a hydrogen on an aromatic ring with fluorine generally increases lipophilicity. This is because the highly polarized C-F bond is less polarizable than a C-H bond, leading to weaker interactions with water.
-
Aliphatic Fluorination: In contrast, fluorinating an alkyl chain can decrease lipophilicity. The introduction of the polar C-F bond can increase the molecule's overall polarity, especially in motifs like trifluoromethyl (CF₃) groups when compared to their hydrocarbon counterparts in certain contexts.[6]
-
Causality: This dichotomy allows medicinal chemists to make nuanced adjustments. For instance, increasing the lipophilicity of a CNS drug candidate with an aryl fluorine might enhance blood-brain barrier penetration, as seen with the para-trifluoromethyl group in fluoxetine.[3]
Imposing Conformational Control
A drug's three-dimensional shape is paramount for its interaction with a biological target. Fluorine can be used to bias or "lock" a molecule into its bioactive conformation, thereby enhancing potency and selectivity.
-
Gauche Effect: Due to electrostatic and hyperconjugation effects, a polar C-F bond often prefers a gauche (60°) dihedral angle relative to another polar bond (e.g., C-O, C-N) in an aliphatic chain. This can stabilize specific ring puckers or rotamers that are optimal for binding.[7][8]
-
Steric and Electronic Influence: Though only slightly larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å), the electronic nature of fluorine can create unique intramolecular interactions, such as weak C-F···H-C or C-F···C=O contacts, that influence the conformational landscape.[4]
Caption: Gauche effect stabilizing a specific rotamer.
Fortifying the Molecular Scaffold: Enhancing Metabolic Stability
One of the most frequent and successful applications of fluorine is to block metabolic "soft spots."[2] Many drug candidates fail due to rapid metabolism by enzymes, primarily the Cytochrome P450 (CYP) family, leading to low bioavailability and short half-lives.
Blocking Sites of Oxidative Metabolism
-
Causality: The C-F bond has a bond dissociation energy (BDE) of approximately 109 kcal/mol, significantly higher than that of a typical C-H bond (~99 kcal/mol).[1] CYP-mediated metabolism often proceeds via hydrogen atom abstraction. By replacing a metabolically labile hydrogen (e.g., at a benzylic position or para to an electron-donating group) with fluorine, that site becomes exceptionally resistant to oxidative attack.[4][7]
-
Case Study - Ezetimibe: The cholesterol absorption inhibitor Ezetimibe features two para-fluorophenyl groups. These fluorine atoms serve to block aromatic hydroxylation, a common metabolic pathway for aryl rings, thereby improving the drug's metabolic stability and pharmacokinetic profile.[9]
Caption: Fluorine blocking CYP450-mediated oxidation.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol provides a self-validating system to assess the impact of fluorination on metabolic stability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a compound.
Materials:
-
Test compound and its fluorinated analog (10 mM stocks in DMSO).
-
Pooled Human Liver Microsomes (HLM), e.g., from Corning or Sekisui XenoTech.
-
NADPH regenerating system (e.g., Corning Gentest™ NADPH Regenerating System Solutions A & B).
-
0.1 M Phosphate Buffer, pH 7.4.
-
Acetonitrile (ACN) with an internal standard (e.g., 100 nM Tolbutamide).
-
96-well incubation plates and collection plates.
-
LC-MS/MS system.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 µM intermediate stock of the test compound by diluting the 10 mM DMSO stock in buffer.
-
Prepare the HLM suspension to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer. Keep on ice.
-
Prepare the NADPH solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add 196 µL of the HLM suspension to wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 2 µL of the 100 µM compound stock to each well (final compound concentration: 1 µM). Mix gently.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take 25 µL aliquots of the reaction mixture.
-
Quench the reaction immediately by adding the 25 µL aliquot to a collection plate containing 100 µL of ice-cold ACN with the internal standard.
-
-
Sample Analysis:
-
Seal the collection plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using an appropriate LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life: t½ = -0.693 / k
-
Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg) = (0.693 / t½) / [HLM protein concentration]
-
Expected Outcome: A successfully fluorinated compound at a metabolic soft spot will exhibit a significantly longer t½ and lower CLᵢₙₜ compared to its non-fluorinated parent.
Fine-Tuning Target Engagement: Binding Affinity and Selectivity
Fluorine can directly participate in or indirectly modulate the interactions that govern a drug's binding to its protein target.
-
Direct Electrostatic and Dipolar Interactions: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions within a protein's active site. It can act as a weak hydrogen bond acceptor and form productive contacts with backbone amides (C-F···H-N) or even orthogonal multipolar interactions with carbonyl groups (C-F···C=O).[7]
-
Hydrophobic Interactions: While seemingly counterintuitive for such a polar bond, a fluorinated aromatic ring can enhance hydrophobic interactions, contributing favorably to binding affinity.[10]
-
Case Study - Fluoroquinolones: The introduction of a fluorine atom at the C-6 position of the quinolone scaffold, as in ciprofloxacin, is a classic example. This single atom enhances both DNA gyrase binding affinity and bacterial cell penetration, dramatically broadening the antibacterial spectrum compared to non-fluorinated analogs.[3]
Acknowledging the Risks: The "Dark Side" of Fluorine
While a powerful tool, fluorine is not a "magic bullet," and its inappropriate placement can introduce liabilities.[1] A trustworthy scientific approach requires acknowledging these potential pitfalls.
-
Metabolic Defluorination: Although the C-F bond is strong, it is not inert. Under specific circumstances, metabolic processes can lead to its cleavage, releasing fluoride ions.[2]
-
CYP-mediated Hydroxylation: Hydroxylation at a fluorinated carbon can lead to an unstable intermediate that eliminates HF.[1][2]
-
Formation of Toxic Metabolites: Defluorination can sometimes unmask or create reactive species, such as Michael acceptors, which can covalently modify proteins and lead to toxicity.[1]
-
-
Case Study - Voriconazole: Long-term use of the antifungal drug voriconazole has been associated with increased plasma fluoride levels, leading to painful periostitis (inflammation of the bone lining). This highlights that even in successful drugs, defluorination can be a clinical concern.[1][2]
-
Excessive Lipophilicity: As mentioned earlier, over-fluorination can push LogP into an undesirable range, leading to issues that can derail a drug development program.
The Synthetic Chemist's Toolkit: Modern Fluorination Strategies
The expansion of fluorine's role in drug design has been paralleled by an explosion in synthetic methodologies for its introduction. The ability to install fluorine selectively and under mild conditions is crucial.
-
Late-Stage Fluorination (LSF): This is a paradigm-shifting concept in drug discovery. Instead of building a molecule from a fluorinated starting material, LSF methods allow for the introduction of fluorine at the final stages of a synthetic sequence. This enables chemists to rapidly generate a diverse set of fluorinated analogs from a common advanced intermediate, accelerating the structure-activity relationship (SAR) cycle.[3]
-
Reagent Classes:
-
Nucleophilic: Reagents like (diethylamino)sulfur trifluoride (DAST) are used to convert alcohols and carbonyls into mono- and difluorinated compounds, respectively.[11]
-
Electrophilic: Reagents like Selectfluor deliver an "F⁺" equivalent and are widely used for the fluorination of enolates and electron-rich aromatic systems.[11]
-
Radiolabeling: The development of methods for the late-stage introduction of the positron-emitting isotope ¹⁸F has been transformative for Positron Emission Tomography (PET) imaging, a critical tool in clinical diagnostics and translational medicine.[3][4]
-
Caption: LSF enables rapid analog synthesis from a common intermediate.
Conclusion and Future Outlook
Fluorine is far more than a simple hydrogen bioisostere; it is a strategic element that offers unparalleled control over the fundamental properties that define a successful drug. From modulating pKa and conformation to blocking metabolism and enhancing binding, its judicious application is a masterclass in rational drug design. The continued development of innovative late-stage fluorination methods promises to further expand its utility, allowing for even more sophisticated molecular engineering. However, as with any powerful tool, its use demands a deep understanding of its potential downsides. By embracing a holistic approach—grounded in mechanistic understanding, validated by rigorous experimentation, and mindful of potential liabilities—researchers can continue to harness the subtle power of fluorine to create the next generation of safer and more effective medicines.
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The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, imparting profound effects on their physicochemical and pharmacological properties. When this powerful tool is applied to the pyran scaffold, a ubiquitous motif in natural products and pharmaceuticals, the results are often transformative. This in-depth technical guide navigates the historical landscape of fluorinated pyran derivatives, from the foundational principles of organofluorine chemistry to the sophisticated synthetic strategies and impactful applications that define the field today. We will explore the causal relationships behind key experimental choices, dissect detailed synthetic protocols, and examine the tangible impact of fluorination on the journey from a simple heterocyclic ring to a life-changing therapeutic.
Introduction: The Pyran Ring and the Fluorine Advantage
The pyran ring, a six-membered heterocycle containing one oxygen atom, is a fundamental building block in the architecture of countless biologically active molecules.[1] Its presence in natural products like flavonoids, coumarins, and various carbohydrates underscores its evolutionary selection as a privileged scaffold for interacting with biological systems.[1] The parent pyran molecule was first isolated and characterized in 1962, though its derivatives have been known and utilized for much longer.[1]
The introduction of fluorine, the most electronegative element, into a pyran derivative can dramatically alter its properties. This "fluorine advantage" stems from a unique combination of characteristics:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the molecule's half-life and bioavailability.
-
Enhanced Potency: Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and potentially enhancing binding interactions with target proteins.
-
Conformational Control: The introduction of fluorine can create novel stereoelectronic interactions, such as gauche effects and dipole-dipole interactions, which can lock the pyran ring into a more biologically active conformation.[2] This pre-organization can lead to higher binding affinity and selectivity.
-
Increased Lipophilicity: In many contexts, the substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.
This guide will delve into the historical progression of how chemists have learned to harness these properties, tracing the evolution of synthetic methodologies and the growing understanding of the nuanced effects of fluorination on the pyran core.
A Historical Perspective: From Early Curiosities to Purposeful Design
The story of fluorinated pyran derivatives is intrinsically linked to the broader history of organofluorine chemistry. While the isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement, the synthesis of the first organofluorine compounds predates this, with Alexander Borodin reporting the synthesis of an organofluorine compound via halogen exchange in 1862.[3] Early forays into direct fluorination were often fraught with challenges due to the extreme reactivity of elemental fluorine.[3]
The development of safer and more selective fluorinating agents in the 20th century was a critical turning point. The advent of electrophilic fluorinating reagents, particularly those containing a nitrogen-fluorine (N-F) bond, revolutionized the field.[4] These reagents, such as Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and various N-fluoropyridinium salts, offered chemists a toolkit of reagents with tunable reactivity and greater functional group tolerance, paving the way for the synthesis of complex fluorinated molecules, including pyran derivatives.[4]
While pinpointing the absolute first synthesis of a simple fluorinated pyran derivative is challenging, the groundwork was laid by early work on the fluorination of carbohydrates, which are themselves based on pyranose (a tetrahydropyran) rings. These early investigations into modifying sugars with fluorine provided foundational knowledge for the stereoselective introduction of fluorine into the pyran core.
A significant conceptual leap in the synthesis of fluorinated pyrans came with the adaptation of classic organic reactions. A prime example is the Prins reaction , an acid-catalyzed condensation of an alkene with an aldehyde.[3] It was discovered that by using a Lewis acid that could also act as a fluoride source, such as boron trifluoride etherate (BF₃·OEt₂), a fluoride ion could be incorporated into the pyran ring during the cyclization process.[3] This "Prins fluorination" provided a direct and elegant method for the synthesis of 4-fluorotetrahydropyrans.[3]
Figure 1: Simplified mechanism of the Prins fluorination reaction.
The Synthetic Chemist's Toolkit: Key Methodologies for Fluorinating Pyrans
The synthesis of fluorinated pyran derivatives has evolved from challenging curiosities to a well-established field with a diverse array of reliable methods. The choice of strategy depends on the desired position of the fluorine atom, the required stereochemistry, and the overall complexity of the target molecule.
Electrophilic Fluorination of Dihydropyrans
The electron-rich double bond in dihydropyrans makes them excellent substrates for electrophilic fluorination. Reagents like Selectfluor® are widely used for this transformation due to their stability, ease of handling, and high reactivity.
Experimental Protocol: Electrophilic Fluorination of 3,4-Dihydro-2H-pyran with Selectfluor®
-
Materials: 3,4-Dihydro-2H-pyran, Selectfluor®, Acetonitrile (anhydrous).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dihydro-2H-pyran (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add Selectfluor® (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated pyran derivative.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Selectfluor® and the reaction intermediates can be sensitive to moisture, which can lead to side reactions and reduced yields.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Controlled Addition at Low Temperature: The reaction is exothermic, and controlling the temperature prevents runaway reactions and the formation of byproducts.
-
Aqueous Quench: Decomposes any remaining Selectfluor® and facilitates the separation of the organic product from inorganic salts.
The Prins Cyclization for 4-Fluorotetrahydropyrans
As previously mentioned, the Prins cyclization is a powerful tool for the direct synthesis of 4-fluorotetrahydropyrans. The reaction proceeds through a carbocationic intermediate that is trapped by a fluoride ion delivered from the Lewis acid.
Experimental Protocol: Prins Cyclization of a Homoallylic Alcohol with an Aldehyde [3]
-
Materials: Homoallylic alcohol, Aldehyde, Boron trifluoride etherate (BF₃·OEt₂), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
To a solution of the homoallylic alcohol (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add BF₃·OEt₂ (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 4-fluorotetrahydropyran.
-
Causality Behind Experimental Choices:
-
Low Temperature: The initial addition of the strong Lewis acid BF₃·OEt₂ is highly exothermic. Low temperatures help to control the reaction rate and improve diastereoselectivity.
-
Stoichiometric BF₃·OEt₂: A sufficient amount of the Lewis acid is required to both catalyze the reaction and serve as the fluoride source.
-
Careful Quenching: The reaction is quenched with a base to neutralize the strong acid and prevent decomposition of the product.
Figure 2: General workflows for the synthesis of fluorinated pyran derivatives.
The Impact of Fluorination: From Physicochemical Properties to Clinical Success
The true measure of the importance of fluorinated pyran derivatives lies in their impact on drug discovery and development. The strategic placement of fluorine atoms has led to the creation of highly successful drugs with improved efficacy, safety, and pharmacokinetic profiles.
Modulation of Physicochemical Properties
The introduction of fluorine can have a predictable yet profound impact on a molecule's fundamental properties.
| Property | General Impact of Fluorination | Example in a Pyran Derivative |
| Lipophilicity (LogP) | Generally increases | Substitution of a hydroxyl group with fluorine on a pyranose ring increases lipophilicity, potentially improving membrane permeability. |
| pKa | Decreases the pKa of nearby acidic protons and increases the pKa of nearby basic amines. | A fluorine atom adjacent to a basic nitrogen within a pyran-containing structure can increase its basicity, altering its charge state at physiological pH. |
| Metabolic Stability | Significantly increases by blocking sites of metabolic oxidation. | Fluorination of a benzylic position on a substituent attached to the pyran ring can prevent its oxidation by CYP enzymes.[5] |
| Conformation | Can induce specific conformational preferences through stereoelectronic effects. | The anomeric effect in fluorinated pyranose rings can be influenced by the presence and position of fluorine atoms, affecting their interaction with enzymes.[6] |
Case Study: The "Gliflozins" - SGLT2 Inhibitors
A stellar example of the power of fluorinated pyran derivatives in modern medicine is the class of drugs known as the SGLT2 inhibitors, or "gliflozins." These drugs, including Dapagliflozin, Canagliflozin, and Empagliflozin, have revolutionized the treatment of type 2 diabetes.[7][8]
The core structure of these drugs features a glucose-like pyran ring attached to an aromatic moiety. Fluorine is a key feature in many of these molecules. For instance, in Canagliflozin, a fluorine atom on one of the aromatic rings plays a crucial role in its overall properties.[8]
The synthesis of these complex molecules is a testament to the advancements in organic chemistry. For example, the synthesis of Dapagliflozin involves the coupling of a protected gluconolactone (a derivative of a pyranone) with an aryllithium species, followed by reduction and deprotection steps.[7]
The success of the gliflozins highlights several key principles:
-
Bioisosteric Replacement: The pyran ring serves as a mimic of glucose, allowing the drug to bind to the SGLT2 transporter.
-
Fine-tuning with Fluorine: The fluorine atoms on the aromatic portions of these molecules contribute to their optimal binding affinity and pharmacokinetic profiles.
-
Advanced Synthetic Chemistry: The ability to construct these complex, stereochemically rich molecules on a large scale is a direct result of the decades of research into synthetic methodologies.
Conclusion and Future Outlook
The journey of fluorinated pyran derivatives from their conceptual beginnings in the early days of organofluorine chemistry to their current status as blockbuster drugs is a compelling narrative of scientific progress. The development of selective and reliable fluorination methods, coupled with a deepening understanding of the subtle yet powerful effects of fluorine, has empowered medicinal chemists to design molecules with unprecedented precision and efficacy.
Looking ahead, the field is poised for further innovation. The development of new catalytic methods for late-stage fluorination will allow for the rapid diversification of complex pyran-containing molecules. Furthermore, a greater understanding of the conformational effects of fluorine will enable the design of molecules with even greater pre-organization for their biological targets. The rich history and vibrant present of fluorinated pyran derivatives suggest that this privileged scaffold, enhanced by the unique properties of fluorine, will continue to be a source of groundbreaking discoveries in medicine and beyond.
References
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Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate molecular weight
An In-depth Technical Guide to Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated heterocyclic scaffolds. The content herein synthesizes fundamental physicochemical data with practical insights into its synthesis, application, and safe handling.
Core Physicochemical & Structural Properties
This compound is a synthetic organic compound valued for its fluorinated tetrahydropyran (THP) core. The strategic placement of a fluorine atom and a methyl ester at the C4 position creates a versatile synthon for introducing this motif into larger, biologically active molecules.
The molecular weight of a compound is a fundamental property, derived from the sum of the atomic masses of its constituent atoms. For this compound, the molecular formula is C₇H₁₁FO₃. Based on this, the calculated molecular weight is 162.16 g/mol .
Data Summary Table: Key Properties
| Property | Value | Source |
| Molecular Weight | 162.16 g/mol | Calculated |
| Molecular Formula | C₇H₁₁FO₃ | Calculated |
| IUPAC Name | methyl 4-fluorooxane-4-carboxylate | N/A |
| CAS Number | 1150617-60-9 | [1] |
| Parent Compound (Non-fluorinated) | Methyl tetrahydro-2H-pyran-4-carboxylate | [2][][4] |
| Parent MW (Non-fluorinated) | 144.17 g/mol | [2][][5][6] |
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and this compound serves as a direct conduit for that strategy.[7][8] Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly and often beneficially alter a molecule's biological profile.[9][10]
Key Mechanistic Advantages of Fluorination:
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450. Introducing fluorine at a potential site of oxidative metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.[8][10]
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH. This can impact solubility, cell permeability, and target binding.
-
Enhanced Binding Affinity: The C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, which can enhance target affinity and selectivity.[9]
-
Conformational Control: The steric and electronic influence of fluorine can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation that is more favorable for binding to its target.[9]
Conceptual Impact of Fluorination on Pharmacokinetics
Caption: Fluorination blocks metabolic hotspots, improving drug stability.
Synthesis & Derivatization Workflow
While specific proprietary syntheses may vary, a logical and common route to this class of compound involves the fluorination of a readily available precursor. The subsequent derivatization into a final drug candidate follows established synthetic protocols.
Protocol: General Synthesis & Elaboration
This protocol describes a representative, two-stage process: the synthesis of the core compound and its subsequent elaboration into a more complex derivative.
Part A: Synthesis of this compound
-
Precursor Preparation: Begin with Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate. This precursor can be synthesized from the corresponding acid, Tetrahydro-2H-pyran-4-carboxylic acid, via esterification with methanol.[11][12]
-
Anhydrous Conditions: Dissolve the hydroxy-ester precursor in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (e.g., Nitrogen or Argon). Causality: This is critical to prevent the fluorinating agent from reacting with water, which would quench the reaction and reduce yield.
-
Fluorination: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a deoxyfluorinating agent, such as Diethylaminosulfur trifluoride (DAST). Causality: The low temperature controls the reactivity of the highly energetic fluorination reaction, minimizing side products.
-
Reaction & Quenching: Allow the reaction to slowly warm to room temperature and stir for several hours. Once complete (monitored by TLC or LC-MS), carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃). Causality: The bicarbonate solution neutralizes the acidic byproducts of the fluorinating agent.
-
Workup & Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography to yield the final product.
Part B: Elaboration into a Bioactive Amide
The ester functional group is a versatile handle for further modification.
-
Saponification: Hydrolyze the methyl ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a water/THF solvent mixture.
-
Amide Coupling: Activate the resulting carboxylic acid with a peptide coupling agent (e.g., HATU, HOBt/EDC). Add the desired amine nucleophile to form the final amide bond. This is a standard procedure for building complex molecules from carboxylic acid and amine fragments.[13]
Experimental Workflow Diagram
Caption: Synthetic pathway from precursor to a final amide derivative.
Safety & Handling
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, guidelines can be established based on related structures and general laboratory practice.[14][15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[15][16]
-
Ventilation: Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any potential vapors.[17]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14] Do not ingest.[17] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
This compound, with a molecular weight of 162.16 g/mol , is more than a simple chemical. It represents a sophisticated tool for medicinal chemists, enabling the strategic incorporation of fluorine to overcome common challenges in drug development, such as metabolic instability and suboptimal binding affinity. Its synthesis from common precursors and its versatile ester handle make it an invaluable building block for creating next-generation therapeutics. A thorough understanding of its properties, synthesis, and safe handling is essential for any research professional aiming to innovate in the pharmaceutical sciences.
References
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- 5. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)) - Amerigo Scientific [amerigoscientific.com]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
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- 15. fishersci.com [fishersci.com]
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- 17. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
Introduction: The Significance of Fluorinated Heterocycles and Advanced Spectroscopic Analysis
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorinated heterocyclic compounds, in particular, are increasingly prevalent in pharmaceuticals.[2]
This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for the structural elucidation and characterization of novel molecules.
Spectroscopic Profile of the Non-Fluorinated Analogue: Methyl tetrahydro-2H-pyran-4-carboxylate
To predict the spectroscopic characteristics of our target molecule, we must first have a solid understanding of its non-fluorinated precursor, Methyl tetrahydro-2H-pyran-4-carboxylate.[3]
1H NMR Spectroscopy
The 1H NMR spectrum of Methyl tetrahydro-2H-pyran-4-carboxylate provides a clear picture of the proton environments in the molecule. The signals are consistent with a saturated six-membered ring and a methyl ester group.[4][5]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH3 | 3.65 | Singlet | 3H |
| H-2, H-6 (axial) | 3.34-3.43 | Multiplet | 2H |
| H-2, H-6 (equatorial) | 3.88-3.95 | Multiplet | 2H |
| H-4 | 2.47-2.52 | Multiplet | 1H |
| H-3, H-5 | 1.70-1.80 | Multiplet | 4H |
Table 1: 1H NMR Data for Methyl tetrahydro-2H-pyran-4-carboxylate in CDCl3.[4][5]
13C NMR Spectroscopy
While a specific public data source for the 13C NMR of Methyl tetrahydro-2H-pyran-4-carboxylate is not available, we can confidently predict the chemical shifts based on standard values for similar functional groups.[6][7] The carbon of the carbonyl group will be the most downfield, followed by the carbons adjacent to the ring oxygen.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 185 |
| C-2, C-6 | 60 - 70 |
| -OCH3 | 50 - 55 |
| C-4 | 40 - 45 |
| C-3, C-5 | 25 - 35 |
Table 2: Predicted 13C NMR Chemical Shifts for Methyl tetrahydro-2H-pyran-4-carboxylate.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group of the ester. The C-O stretches of the ether and ester will also be prominent.
| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
| C=O stretch (ester) | ~1735 | Strong |
| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |
| C-O stretch (ether and ester) | 1000-1300 | Strong |
Table 3: Predicted IR Absorption Frequencies for Methyl tetrahydro-2H-pyran-4-carboxylate.
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M+) at m/z 144, corresponding to the molecular weight of the compound.[3] A base peak at m/z 145 (MH+) has also been reported in GC-MS analysis.[4][5] Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH3, M-31) and the loss of the carboxyl group (-COOCH3, M-59).[4][8]
Predicted Spectroscopic Data for Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
The introduction of a highly electronegative fluorine atom at the C-4 position will induce significant and predictable changes in the spectroscopic data.
1H NMR Spectroscopy: The Influence of Fluorine
The fluorine atom will cause a downfield shift for the neighboring protons (H-3 and H-5) due to its electron-withdrawing nature. Furthermore, we will observe heteronuclear coupling (J-coupling) between the fluorine and the protons on adjacent carbons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Expected nJH-F (Hz) |
| -OCH3 | ~3.7 | Singlet | 3H | - |
| H-2, H-6 (axial) | ~3.4-3.6 | Multiplet | 2H | ~2-5 (4J) |
| H-2, H-6 (equatorial) | ~3.9-4.1 | Multiplet | 2H | ~2-5 (4J) |
| H-3, H-5 | ~1.9-2.2 | Multiplet | 4H | ~15-25 (2J) |
Table 4: Predicted 1H NMR Data for this compound.
13C NMR Spectroscopy: Carbon-Fluorine Coupling
The most dramatic effect in the 13C NMR spectrum will be the large one-bond carbon-fluorine coupling constant (1JC-F) for C-4. The C-4 signal will also be shifted significantly downfield. The carbons at the C-3 and C-5 positions will also show a smaller two-bond coupling (2JC-F).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected nJC-F (Hz) |
| C=O | ~170-180 | ~20-30 (2J) |
| C-4 | ~90-100 | ~170-200 (1J) |
| C-2, C-6 | ~60-70 | ~5-10 (3J) |
| -OCH3 | ~50-55 | - |
| C-3, C-5 | ~30-40 | ~20-30 (2J) |
Table 5: Predicted 13C NMR Data for this compound.
19F NMR Spectroscopy: A Unique and Sensitive Probe
19F NMR is a powerful tool for characterizing fluorinated compounds due to the 100% natural abundance of the 19F nucleus and its high sensitivity.[9] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[8] For an aliphatic fluoride like this, a chemical shift in the range of -170 to -200 ppm relative to CFCl3 can be expected. The signal will appear as a multiplet due to coupling with the protons on C-3 and C-5.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| 19F | -170 to -200 | Multiplet |
Table 6: Predicted 19F NMR Data for this compound.
Infrared (IR) Spectroscopy: The C-F Vibration
The IR spectrum will be very similar to the non-fluorinated analogue, with the addition of a characteristic C-F stretching vibration.
| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
| C=O stretch (ester) | ~1740 | Strong |
| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |
| C-O stretch (ether and ester) | 1000-1300 | Strong |
| C-F stretch | 1000-1100 | Strong |
Table 7: Predicted IR Absorption Frequencies for this compound.
Mass Spectrometry (MS): Fragmentation of a Fluorinated Compound
The molecular ion peak (M+) for the fluorinated compound will be at m/z 162. The fragmentation patterns will be influenced by the presence of the fluorine atom. We can expect to see fragments corresponding to the loss of HF (M-20) and potentially the loss of a fluorine radical (M-19).
| m/z | Possible Fragment |
| 162 | [M]+ |
| 143 | [M-F]+ |
| 142 | [M-HF]+ |
| 131 | [M-OCH3]+ |
| 103 | [M-COOCH3]+ |
Table 8: Predicted Mass Spectrometry Fragmentation for this compound.
Experimental Protocols
To obtain high-quality spectroscopic data for a novel compound such as this compound, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.
-
1H NMR Acquisition :
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a spectral width of at least 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
13C NMR Acquisition :
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of at least 220 ppm.
-
A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower sensitivity of the 13C nucleus.
-
-
19F NMR Acquisition :
-
If a dedicated fluorine probe is not available, a broadband probe can be tuned to the 19F frequency.
-
Use a spectral width appropriate for fluorinated compounds (e.g., 250 ppm).
-
Proton decoupling is often beneficial to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the compound between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared.
-
Acquisition :
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm-1.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. Direct infusion with Electrospray Ionization (ESI) can also be used.
-
Acquisition :
-
For GC-MS, use a capillary column appropriate for polar compounds.
-
Acquire the mass spectrum over a range of m/z 50-500.
-
Use a standard EI energy of 70 eV.
-
Visualizations
Sources
- 1. 110238-91-0 Cas No. | Methyl tetrahydro-2H-pyran-4-carboxylate | Apollo [store.apolloscientific.co.uk]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Methyl tetrahydropyran-4-carboxylate | 110238-91-0 [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. whitman.edu [whitman.edu]
Unlocking New Frontiers: A Technical Guide to the Research Potential of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This guide delves into the untapped research potential of a novel scaffold, Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate. While its non-fluorinated counterpart, Methyl tetrahydro-2H-pyran-4-carboxylate, is a known research chemical, the introduction of a fluorine atom at the C4 position is poised to unlock unique physicochemical and biological properties.[][2] This document serves as a forward-looking technical guide for researchers, outlining prospective synthesis pathways, critical areas for physicochemical and conformational analysis, and promising applications in drug discovery and advanced materials. By providing a structured yet flexible research framework, we aim to catalyze the exploration of this promising, yet under-investigated, chemical entity.
Introduction: The Rationale for Fluorination
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[3] Its favorable properties, including metabolic stability and the ability to form hydrogen bond interactions, make it an attractive design element. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's properties by altering its:
-
Conformation: The gauche effect and other stereoelectronic interactions involving fluorine can dictate the preferred three-dimensional structure of the molecule, impacting its binding to biological targets.[4]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, affecting its solubility, permeability across biological membranes, and overall pharmacokinetic profile.
-
Binding Affinity: The fluorine atom can engage in unique, non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.
Given these advantages, the synthesis and characterization of this compound represent a logical and compelling next step in the exploration of functionalized THP scaffolds.
Proposed Synthetic Avenues
Currently, there are no published, dedicated synthetic routes for this compound. However, established methods in fluorination chemistry provide a strong foundation for its synthesis. Below are two plausible synthetic strategies.
Strategy 1: Electrophilic Fluorination of a Silyl Enol Ether Intermediate
This approach leverages the known reactivity of enol ethers with electrophilic fluorinating agents.
Experimental Protocol:
-
Synthesis of the Silyl Enol Ether:
-
To a solution of Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add trimethylsilyl chloride (TMSCl) (1.2 eq) and allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.
-
-
Electrophilic Fluorination:
-
Dissolve the crude silyl enol ether in anhydrous acetonitrile (MeCN) under an inert atmosphere.
-
Add N-fluorobenzenesulfonimide (NFSI) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford this compound.
-
Diagram of Synthetic Workflow:
Caption: Proposed workflow for electrophilic fluorination.
Strategy 2: Deoxyfluorination of a Hydroxylated Precursor
This route involves the synthesis of the corresponding tertiary alcohol followed by deoxyfluorination.
Experimental Protocol:
-
Synthesis of Methyl 4-hydroxy-tetrahydro-2H-pyran-4-carboxylate:
-
Prepare a solution of the enolate from Methyl tetrahydro-2H-pyran-4-carboxylate as described in Strategy 1, Step 1a.
-
Bubble dry oxygen through the solution for 30 minutes at -78 °C.
-
Add a solution of trimethyl phosphite (1.5 eq) and stir for 1 hour at -78 °C.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify by column chromatography to yield the hydroxylated precursor.
-
-
Deoxyfluorination:
-
Dissolve the hydroxylated precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere at -78 °C.
-
Add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, concentrate, and purify by column chromatography.
-
Core Research Area: Conformational Analysis and Physicochemical Profiling
A key area of investigation will be to understand how the C4-fluorine substituent influences the conformational preference of the tetrahydropyran ring.
Computational Modeling
-
Objective: To predict the most stable chair conformations (axial vs. equatorial fluorine) and the energy barrier for ring inversion.
-
Methodology:
-
Perform a conformational search using a molecular mechanics force field (e.g., MMFF94).
-
Take the lowest energy conformers and perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) with a solvent continuum model (e.g., PCM for chloroform and water).
-
Analyze the results for relative energies, dipole moments, and key dihedral angles.
-
Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions that may stabilize a particular conformation.[4]
-
Expected Outcomes and Their Significance:
| Predicted Outcome | Potential Significance |
| Axial Fluorine Preference | May be driven by the gauche effect or favorable hyperconjugative interactions (e.g., σC-C -> σ*C-F).[4] This could pre-organize the molecule for optimal binding to a target. |
| Equatorial Fluorine Preference | Could be due to steric hindrance or unfavorable dipole-dipole interactions in the axial conformation. |
| Solvent-Dependent Equilibrium | A shift in conformational preference in different solvents would highlight the role of polar interactions and would be critical for predicting behavior in biological media. |
NMR Spectroscopic Analysis
-
Objective: To experimentally determine the conformational equilibrium.
-
Methodology:
-
Acquire high-resolution 1H, 13C, and 19F NMR spectra in various solvents (e.g., CDCl3, DMSO-d6).
-
Measure the 3JHH coupling constants between the protons on the THP ring. The magnitude of these couplings can be used in a Karplus-type analysis to estimate dihedral angles and thus infer the dominant chair conformation.
-
Measure 3JHF and 4JHF coupling constants, which are also sensitive to dihedral angles.
-
Perform variable temperature (VT) NMR studies to observe any changes in the conformational equilibrium and potentially determine the thermodynamic parameters (ΔG, ΔH, ΔS) for ring inversion.
-
Diagram of Conformational Equilibrium:
Caption: Chair-chair interconversion of the THP ring.
Application Focus: Drug Discovery and Medicinal Chemistry
This compound can serve as a versatile building block for the synthesis of novel bioactive molecules.
As a Bioisostere for Carbonyl and Gem-dimethyl Groups
The C4-fluoro-ester moiety can be considered a potential bioisostere for other functional groups. For example, the related tetrahydropyran scaffold has been incorporated into cannabinoid receptor agonists.[5][6]
Proposed Research Workflow:
-
Library Synthesis:
-
Hydrolyze the methyl ester to the corresponding carboxylic acid.
-
Couple the carboxylic acid with a diverse library of amines to generate a series of amides.
-
Reduce the ester to the corresponding alcohol, which can be further functionalized to ethers or used in Mitsunobu reactions.
-
-
In Vitro Screening:
-
Screen the synthesized library against a panel of relevant biological targets (e.g., GPCRs, kinases, ion channels).
-
Prioritize targets where related THP-containing molecules have shown activity. For instance, derivatives of the THP scaffold have been investigated as selective CB2 receptor agonists for inflammatory pain.[6]
-
-
Structure-Activity Relationship (SAR) Studies:
-
Analyze the screening data to identify initial hits.
-
Synthesize a second generation of analogs to explore the SAR around the THP core.
-
Investigate the impact of stereochemistry at the C4 position on biological activity.
-
Diagram of Drug Discovery Workflow:
Caption: Workflow for drug discovery applications.
Future Directions: Materials Science Applications
The unique properties of fluorinated organic molecules also make them attractive for applications in materials science.
-
Liquid Crystals: The introduction of a polar C-F bond and the defined conformational preference could make derivatives of this compound interesting components of novel liquid crystalline materials.
-
Fluoropolymers: The molecule could be functionalized with polymerizable groups (e.g., acrylates) to create monomers for the synthesis of fluoropolymers with tailored properties, such as low surface energy, high thermal stability, and low refractive index.
Conclusion
This compound represents a largely unexplored area of chemical space with significant potential. The strategic placement of the fluorine atom on the versatile tetrahydropyran scaffold is anticipated to yield a building block with unique conformational and physicochemical properties. This guide has outlined key research areas, from novel synthetic strategies and in-depth conformational analysis to applications in drug discovery and materials science. It is our hope that this document will serve as a catalyst for the scientific community to explore and unlock the full potential of this promising molecule.
References
- Wei, Z., et al. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. Bioorganic & Medicinal Chemistry Letters, 22(12), 3884-9.
- Barber, C. G., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600.
- PubChem. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester.
- Linclau, B., et al. (2024). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Chemistry, 30(55), e202402260.
- Google Patents. TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
- ResearchGate. (PDF) The Conformational Behaviour of Fluorinated Tetrahydrothiopyran.
- Tormena, C. F., et al. (2023). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. The Journal of Physical Chemistry A, 127(38), 7996-8004.
- Al-Zahrani, H. A., et al. (2021). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 14(1), 102891.
- ResearchGate. The conformational preferences of fluorinated piperidine derivatives....
- ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
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- 5. N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Fluorine Factor in Modern Science
The strategic incorporation of fluorine into organic molecules has revolutionized the fields of pharmaceuticals, agrochemicals, and materials science. The unique physicochemical properties imparted by the carbon-fluorine bond—one of the strongest in organic chemistry—can dramatically enhance metabolic stability, binding affinity, lipophilicity, and bioavailability of bioactive compounds.[1][2] However, the very characteristics that make fluorinated organic compounds so valuable also present distinct safety challenges.[3] Many fluorinating agents are highly reactive and toxic, and certain fluorinated organic compounds can exhibit significant environmental persistence and metabolic toxicity.[3][4]
This guide provides a comprehensive framework for the safe handling of fluorinated organic compounds in a laboratory setting. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to mitigate risks, implement robust safety protocols, and foster a culture of safety. The principles outlined herein are grounded in established safety standards and best practices, emphasizing a proactive approach to hazard recognition, risk assessment, and control.
Section 1: Understanding the Hazard Landscape of Fluorinated Compounds
A thorough comprehension of the specific hazards associated with fluorinated compounds is the cornerstone of safe laboratory practice.[3] These hazards can be broadly categorized into reactivity, toxicity, and environmental persistence.
Reactivity Hazards
While many fully fluorinated compounds are chemically inert, the reagents used to introduce fluorine and partially fluorinated intermediates can be highly reactive.[2][5]
-
Fluorinating Agents: Reagents such as elemental fluorine (F₂), diethylaminosulfur trifluoride (DAST), and Selectfluor® are powerful oxidizing agents and can react violently with organic materials, water, and reducing agents.[3][6] Reactions involving these agents are often highly exothermic and require careful control of reaction conditions.[7]
-
HF Generation: Some fluorinated compounds can decompose to release hydrogen fluoride (HF), a highly corrosive and toxic gas.[8] This can occur through hydrolysis or thermal decomposition. HF exposure can cause severe burns that may not be immediately painful but can lead to deep tissue damage.[8]
-
Incompatibility: Fluorinated organic compounds should be stored away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents to prevent hazardous reactions.[3]
Toxicity Profiles
The toxicity of fluorinated organic compounds is highly variable and structure-dependent.
-
Acute Toxicity: Some fluorinated compounds, such as fluoroacetate, are acutely toxic.[1] Inhalation of volatile fluorinated compounds can irritate the respiratory tract.[9]
-
Chronic Toxicity and Bioaccumulation: A significant concern, particularly with per- and polyfluoroalkyl substances (PFAS), is their persistence in the body and the environment.[10][11] Epidemiological studies have suggested associations between exposure to certain PFAS and a range of health effects, including altered immune and thyroid function, liver disease, and developmental issues.[10][12] These compounds can cross the placenta and accumulate in breast milk.[10]
-
Metabolic Toxicity: The metabolism of some fluorinated compounds can produce toxic byproducts.[4]
Environmental Persistence
The strength of the carbon-fluorine bond contributes to the high stability and persistence of many fluorinated compounds in the environment.[1] PFAS, often referred to as "forever chemicals," are particularly resistant to degradation.[13] This persistence leads to their accumulation in soil, water, and wildlife, posing long-term ecological risks.[1][11]
Section 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective risk management for handling fluorinated organic compounds relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize hazards.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous fluorinated compounds.
-
Chemical Fume Hoods: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood.[3] This is crucial for minimizing inhalation exposure.
-
Glove Boxes: For particularly hazardous, moisture-sensitive, or pyrophoric fluorinating agents, the use of a glove box with an inert atmosphere is recommended to provide a contained and controlled environment.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[14]
Administrative Controls
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of each fluorinated compound and fluorinating agent must be developed and readily accessible to all laboratory personnel.[3]
-
Training: All personnel must receive comprehensive training on the specific hazards and handling procedures for the fluorinated compounds they will be working with.[3] This training should be documented.
-
Hazard Communication: All containers of fluorinated compounds must be clearly labeled with the chemical name and associated hazards, in accordance with the OSHA Hazard Communication Standard.[15] Safety Data Sheets (SDSs) for all chemicals must be readily available.
-
Working Alone: Avoid working with highly hazardous fluorinated compounds when alone in the laboratory.[3]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The proper selection and use of PPE are critical to prevent exposure.[3]
| PPE Category | Minimum Requirement | Recommended for High-Risk Procedures |
| Eye Protection | Chemical splash goggles.[3] | A face shield worn over chemical splash goggles.[3] |
| Hand Protection | Chemical-resistant gloves. The specific glove material should be selected based on the manufacturer's compatibility chart for the specific compound and solvent being used.[3] | Double-gloving (wearing two pairs of gloves).[3] Consider materials like nitrile, butyl, or Viton®.[16] |
| Body Protection | A flame-resistant lab coat.[3] | A chemical-resistant apron or suit.[3] |
| Respiratory Protection | Not typically required when working in a properly functioning fume hood. | May be required if engineering controls are insufficient to maintain exposure below permissible limits. A formal respiratory protection program is necessary in such cases.[3] |
Section 3: Standard Operating Procedures for Safe Handling
Adherence to well-defined SOPs is paramount for ensuring safety.
General Handling Practices
-
Always wear the appropriate PPE as detailed in Section 2.3.[3]
-
Handle fluorinating agents with extreme care, avoiding contact with skin and eyes.[3]
-
Do not eat, drink, or apply cosmetics in the laboratory.[17]
-
Keep containers of fluorinated compounds closed when not in use.[17]
-
Wash hands thoroughly after handling fluorinated compounds.[9]
Storage Requirements
Proper storage of fluorinated compounds is essential to prevent accidents and maintain chemical integrity.
-
Store fluorinated compounds in a cool, dry, and well-ventilated area.[3][14]
-
Keep them segregated from incompatible materials.[3]
-
Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[3][18]
-
Flammable fluorinated solvents should be stored in approved flammable liquid storage cabinets.[19]
Waste Disposal
Proper disposal of fluorinated organic compounds and their associated waste is crucial to protect human health and the environment.[3]
-
Waste Segregation: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[3] Do not mix incompatible waste streams.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[14] Some highly fluorinated compounds may require high-temperature incineration for complete destruction.[20]
Section 4: Emergency Procedures
Preparedness is key to effectively responding to emergencies involving fluorinated organic compounds.[21]
Spill Response
Caption: A workflow for responding to spills of fluorinated compounds.
Small Spills:
-
Alert others in the immediate area and restrict access.[3]
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.[3]
-
Contain the spill using a compatible absorbent material.[3]
-
If the spilled material is an acid or base, it may be neutralized if it is safe to do so.[22]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][23]
Large Spills:
For large spills or spills of highly hazardous materials, evacuate the area immediately and contact your institution's emergency response team.[3]
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3] For exposure to compounds that can generate HF, apply 2.5% calcium gluconate gel to the affected area after flushing.[8] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[3] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[3]
Section 5: Conclusion
Fluorinated organic compounds are indispensable tools in modern research and development. By understanding their unique hazards and implementing the robust safety protocols outlined in this guide, we can harness their scientific potential while ensuring the safety of laboratory personnel and protecting the environment. A steadfast commitment to a culture of safety, grounded in knowledge and proactive risk management, is the ultimate key to success.
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Navigating the Synthesis and Supply of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Commercial Availability: A Tale of a Precursor
Direct searches for Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate in the catalogs of major chemical suppliers do not yield readily available sources. This suggests that the compound is not a standard, off-the-shelf building block. However, the corresponding carboxylic acid, 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid (CAS No. 1150617-62-1) , is commercially available. This availability provides a direct and practical route to the desired methyl ester.
The Precursor: 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid
The key to obtaining the target compound lies in the procurement of its carboxylic acid precursor.
Physicochemical Properties
A summary of the known and predicted properties of the precursor and the target compound is presented below.
| Property | 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid | This compound (Predicted) |
| CAS Number | 1150617-62-1 | Not Available |
| Molecular Formula | C₆H₉FO₃[][2] | C₇H₁₁FO₃ |
| Molecular Weight | 148.13 g/mol [][2] | 162.16 g/mol |
| Appearance | Yellow to white solid[3] | Colorless liquid (by analogy) |
| Purity | Typically ≥97% or ≥98%[2][3] | Dependent on synthesis and purification |
Commercial Suppliers of the Precursor
Several suppliers offer 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid. Researchers should inquire with these vendors for current availability, pricing, and purity specifications.
Synthesis of this compound
The synthesis of the target methyl ester from the commercially available carboxylic acid is a standard esterification reaction. The Fischer esterification is a reliable and widely used method for this transformation.[6]
Synthetic Workflow
The following diagram illustrates the straightforward synthetic conversion.
Caption: Synthetic pathway from the commercially available carboxylic acid to the target methyl ester.
Experimental Protocol: Fischer Esterification
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
4-Fluorotetrahydro-2H-pyran-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until gas evolution ceases.
-
Washing: Wash the organic layer with brine to remove any remaining aqueous components.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography if necessary.
The Significance of 4-Fluorotetrahydropyran Moieties in Drug Discovery
The strategic incorporation of fluorine into drug candidates can significantly impact their pharmacological profile.[7] Fluorine can alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its target protein.[7]
The tetrahydropyran ring is a prevalent scaffold in many biologically active compounds and is often used as a bioisosteric replacement for other cyclic systems.[8] The introduction of a fluorine atom onto the tetrahydropyran ring, as in the case of this compound, can lead to several advantageous properties:
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atom can influence the electronic properties of the molecule, potentially affecting its interactions with biological targets.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.
-
Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in the tetrahydropyran ring, which may lead to enhanced binding to a target receptor.
These attributes make fluorinated tetrahydropyran building blocks, such as the one discussed in this guide, valuable tools for medicinal chemists in the design and synthesis of novel therapeutic agents.
Conclusion
While this compound is not a readily available commercial product, its synthesis is straightforward from the commercially available precursor, 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid. This guide provides the necessary information for researchers to procure the starting material and synthesize the target compound. The strategic use of such fluorinated building blocks holds significant promise in the field of drug discovery and development.
References
- PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]
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- PubChem. Tetrahydro-4-methyl-2H-pyran. [Link]
- Google Patents.
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- Master Organic Chemistry.
- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
- Bio-By-Word.
- Taylor & Francis Online.
- Cheméo. Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). [Link]
- PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
- Google Patents. Method for the production of carboxylic acid methyl esters.
- LookChem. 4-fluorotetrahydro-2h-pyran-4-carboxylic acid cas no.1150617-62-1. [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—including its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrahydropyran (THP) ring, a prevalent motif in numerous natural products and pharmaceuticals, serves as a valuable sp³-rich scaffold that allows for the exploration of three-dimensional chemical space, a critical factor in developing novel therapeutics with improved selectivity and reduced off-target effects.[1]
Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate emerges as a building block of significant interest, combining the desirable metabolic stability conferred by the geminal fluoro-ester arrangement at a quaternary center with the favorable pharmacokinetic profile of the THP core. This guide provides a comprehensive, two-step protocol for the synthesis of this valuable compound, designed for researchers, chemists, and professionals in drug development. The protocol is grounded in established, reliable chemical transformations and explains the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Overall Synthetic Strategy
The synthesis is approached in two distinct stages. First, a robust esterification of a commercially available carboxylic acid precursor yields the intermediate, Methyl tetrahydro-2H-pyran-4-carboxylate. The second, and more critical, stage involves the direct α-fluorination of this ester via enolate chemistry, employing a modern electrophilic fluorinating agent. This route is efficient and avoids the need for more hazardous or less selective reagents.
Figure 1: Two-step synthesis of the target compound.
Part 1: Synthesis of Methyl tetrahydro-2H-pyran-4-carboxylate
Scientific Rationale
The initial step is a classic Williamson ether synthesis-like esterification. Tetrahydro-2H-pyran-4-carboxylic acid is deprotonated by a mild base, potassium carbonate, to form the carboxylate salt. This nucleophile then reacts with dimethyl sulfate, a potent methylating agent, via an Sₙ2 mechanism to yield the desired methyl ester. Acetone is an ideal solvent as it is polar enough to dissolve the reactants but aprotic, preventing interference with the reaction. Refluxing provides the necessary activation energy for the reaction to proceed to completion.[2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Supplier Example |
| Tetrahydro-2H-pyran-4-carboxylic acid | 130.14 | 10.0 g | 1.0 | Sigma-Aldrich |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 11.7 g | 1.1 | Fisher Scientific |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 7.2 mL (9.6 g) | 1.0 | Acros Organics |
| Acetone (anhydrous) | 58.08 | 300 mL | - | J.T. Baker |
Table 1: Reagents for the synthesis of Methyl tetrahydro-2H-pyran-4-carboxylate.
Step-by-Step Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (11.7 g, 84.5 mmol).
-
Addition of Reactants: Add 300 mL of anhydrous acetone to the flask, followed by Tetrahydro-2H-pyran-4-carboxylic acid (10.0 g, 76.8 mmol). Stir the resulting suspension vigorously.
-
Methylation: Slowly add dimethyl sulfate (7.2 mL, 76.8 mmol) to the suspension using a dropping funnel over 10 minutes. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Isolation: Remove the inorganic salts by vacuum filtration through a pad of Celite®, washing the filter cake with additional acetone (2 x 30 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification & Characterization: The product, Methyl tetrahydro-2H-pyran-4-carboxylate, is typically obtained in high purity (~99%) and can be used in the next step without further purification.[2] An expected yield is approximately 10.9 g (98%). The product can be confirmed by ¹H NMR and GC-MS.[2]
Part 2: Synthesis of this compound
Scientific Rationale
This step utilizes the principles of kinetic enolate formation and electrophilic fluorination. A strong, sterically hindered, non-nucleophilic base, Lithium Diisopropylamide (LDA), is used to deprotonate the α-carbon of the ester.[3] This step must be performed at low temperature (-78 °C) in an anhydrous aprotic solvent (THF) to ensure the rapid and irreversible formation of the kinetic lithium enolate, preventing ester self-condensation or other side reactions.
The resulting nucleophilic enolate is then quenched with an electrophilic fluorine source, Selectfluor™ (F-TEDA-BF₄) .[4][5] Selectfluor™ is a stable, crystalline solid that is safer and easier to handle than gaseous or other highly reactive fluorinating agents. The enolate attacks the electrophilic fluorine atom on the Selectfluor™ reagent, displacing the neutral DABCO-CH₂Cl cation and forming the C-F bond at the C4 position to yield the final product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Supplier Example |
| Methyl tetrahydro-2H-pyran-4-carboxylate | 144.17 | 10.0 g | 1.0 | (From Part 1) |
| Diisopropylamine | 101.19 | 10.7 mL (7.6 g) | 1.1 | Sigma-Aldrich |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 30.5 mL | 1.1 | Acros Organics |
| Selectfluor™ (F-TEDA-BF₄) | 354.26 | 27.1 g | 1.1 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 400 mL | - | Fisher Scientific |
Table 2: Reagents for the synthesis of this compound.
Step-by-Step Protocol
-
LDA Preparation: In a flame-dried 1 L three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (200 mL) and diisopropylamine (10.7 mL, 76.3 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (30.5 mL of a 2.5 M solution in hexanes, 76.3 mmol) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Enolate Formation: In a separate flame-dried 500 mL flask under an inert atmosphere, dissolve Methyl tetrahydro-2H-pyran-4-carboxylate (10.0 g, 69.4 mmol) in anhydrous THF (150 mL). Cool this solution to -78 °C. Using a cannula, slowly transfer the ester solution to the freshly prepared LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Fluorination: In a separate flask, dissolve Selectfluor™ (27.1 g, 76.3 mmol) in anhydrous THF (50 mL). Note: Gentle warming may be required for complete dissolution; ensure the solution is cooled back to room temperature before use. Add the Selectfluor™ solution dropwise to the enolate solution at -78 °C over 30 minutes.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing polarity) to isolate the pure this compound. An estimated yield is in the range of 70-80%.
Overall Workflow and Characterization
The entire process from starting materials to the final, purified product is outlined below. Final product identity and purity should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the structure and the incorporation of fluorine (observing C-F coupling).
-
¹⁹F NMR: To confirm the presence of the fluorine atom, typically showing a singlet or multiplet depending on neighboring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product (M = 162.16 g/mol ).
Figure 2: Complete workflow from synthesis to analysis.
References
- MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
- MDPI. (n.d.). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis.
- Macmillan Group. (2019). Tetrahedron 75, 4222-4227.
- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Selectfluor.
- ResearchGate. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
- NIH National Center for Biotechnology Information. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer.
- Wikipedia. (n.d.). Selectfluor.
- OSTI.GOV. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling.
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- Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles.
- ResearchGate. (n.d.). Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones.
Sources
Application Notes and Protocols for Fluoro-Prins Cyclization: A Modern Approach to 4-Fluorotetrahydropyran Synthesis
Introduction: The Strategic Value of Fluorinated Tetrahydropyrans
The tetrahydropyran (THP) motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents.[1][2] Its prevalence underscores the importance of robust and stereoselective synthetic methodologies for its construction. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of 4-fluorotetrahydropyrans represents a significant endeavor, merging the privileged THP scaffold with the unique properties of fluorine.
The Prins cyclization, a classical acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, has long been a reliable method for assembling the tetrahydropyran ring.[1] A significant advancement in this area is the Fluoro-Prins cyclization, which utilizes boron trifluoride etherate (BF₃·OEt₂) not only as a Lewis acid catalyst to initiate the cyclization but also as a fluoride source to terminate the reaction, thereby installing a fluorine atom at the C4 position.[3][4] This one-pot reaction provides an efficient and direct route to 4-fluorotetrahydropyrans from readily available starting materials.
This guide provides an in-depth exploration of the Fluoro-Prins cyclization for the synthesis of 4-fluorotetrahydropyrans, offering mechanistic insights, detailed experimental protocols, and a comprehensive overview of the reaction's scope and limitations.
Mechanistic Pathway of the Fluoro-Prins Cyclization
The Fluoro-Prins cyclization is a mechanistically elegant transformation that proceeds through a cascade of well-defined steps. The dual role of boron trifluoride etherate is central to the success of this reaction.
-
Activation and Oxocarbenium Ion Formation: The reaction commences with the coordination of the Lewis acidic BF₃ to the aldehyde oxygen, which enhances the electrophilicity of the carbonyl carbon. The homoallylic alcohol then attacks the activated aldehyde, forming a key oxocarbenium ion intermediate after elimination of a [BF₃·OH]⁻ species.
-
Intramolecular Cyclization: The pendant alkene of the oxocarbenium ion acts as an internal nucleophile, attacking the electrophilic carbon to forge the tetrahydropyran ring. This intramolecular cyclization proceeds via a chair-like transition state, which is crucial for determining the stereochemical outcome of the reaction.
-
Fluoride Trapping: The resulting tertiary carbocation at the C4 position is then quenched by a fluoride ion. In this reaction, the BF₃·OEt₂ complex serves as the fluoride donor.
The overall mechanistic sequence is depicted below:
Figure 1: Mechanistic overview of the Fluoro-Prins cyclization.
Controlling Stereoselectivity: The Critical Role of Temperature
A significant challenge in the Fluoro-Prins cyclization is controlling the diastereoselectivity at the newly formed stereocenters. The reaction typically yields a mixture of syn and anti diastereomers. Extensive studies have demonstrated that temperature is a critical parameter for influencing the diastereomeric ratio.
Lowering the reaction temperature has been shown to significantly enhance the formation of the syn diastereomer.[3] This is attributed to the greater energetic differentiation between the diastereomeric transition states at lower temperatures, favoring the more stable transition state that leads to the syn product.
Table 1: Effect of Temperature on Diastereoselectivity [3]
| Aldehyde | Temperature (°C) | Diastereomeric Ratio (syn/anti) | Conversion (%) |
| 4-Nitrobenzaldehyde | Room Temperature | 1.9 : 1 | 67 |
| 4-Nitrobenzaldehyde | -20 | 10 : 1 | 61 |
| Hexanal | Room Temperature | 2 : 1 | 76 |
| Hexanal | -20 | 10 : 1 | 66 |
| Benzaldehyde | Room Temperature | Not Reported | Not Reported |
| Benzaldehyde | -20 | 10 : 1 | 59 |
As evidenced in Table 1, reducing the temperature from room temperature to -20 °C dramatically improves the diastereomeric ratio from approximately 2:1 to 10:1 in favor of the syn isomer for a range of aldehydes.[3] This finding is crucial for researchers aiming to synthesize stereochemically defined 4-fluorotetrahydropyrans.
Experimental Protocols
General Protocol for the Synthesis of 4-Fluorotetrahydropyrans at Room Temperature
This protocol is adapted from Launay et al.[4] and is suitable for a general exploration of the reaction scope.
Materials:
-
Homoallylic alcohol (e.g., but-3-en-1-ol) (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous dichloromethane, add boron trifluoride etherate (1.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluorotetrahydropyran.
Protocol for Enhanced Diastereoselectivity at Low Temperature
This protocol is optimized for achieving higher diastereoselectivity.[3]
Materials:
-
Homoallylic alcohol (e.g., but-3-en-1-ol) (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous dichloromethane, cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., ice/salt).
-
Add boron trifluoride etherate (1.0 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -20 °C for 5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the diastereomeric products.
Figure 2: Low-temperature Fluoro-Prins cyclization workflow.
Scope and Limitations
The Fluoro-Prins cyclization has been successfully applied to a range of aldehydes, demonstrating its utility in generating diverse 4-fluorotetrahydropyran derivatives.
Substrate Scope:
-
Aldehydes: Both aromatic and aliphatic aldehydes are viable substrates. Electron-withdrawing groups on the aromatic ring of benzaldehydes generally lead to higher conversions.[3] Aldehydes bearing electron-donating groups tend to be less reactive.[3]
-
Homoallylic Alcohols: Simple homoallylic alcohols like but-3-en-1-ol are effective. The stereochemistry of substituted homoallylic alcohols can also influence the stereochemical outcome of the reaction.
Table 2: Substrate Scope of the Fluoro-Prins Cyclization at Room Temperature [3][4]
| Entry | Aldehyde | Conversion (%) | Diastereomeric Ratio (syn/anti) |
| 1 | 4-Nitrobenzaldehyde | 67 | 1.9 : 1 |
| 2 | 2-Fluorobenzaldehyde | 66 | 4.5 : 1 |
| 3 | 4-Bromobenzaldehyde | 90 | 4.8 : 1 |
| 4 | Hexanal | 76 | 2 : 1 |
| 5 | 4-Methoxybenzaldehyde | 20 | 2.4 : 1 |
Limitations:
-
Diastereoselectivity: As previously discussed, achieving high diastereoselectivity often requires low reaction temperatures, which may not be practical for all applications.
-
Substrate Reactivity: Aldehydes with strong electron-donating groups can exhibit poor reactivity.[3]
-
Stoichiometric Lewis Acid: The reaction requires a stoichiometric amount of BF₃·OEt₂, which can be a drawback in terms of atom economy and waste generation.
Conclusion and Future Outlook
The Fluoro-Prins cyclization represents a significant and practical method for the synthesis of 4-fluorotetrahydropyrans. Its operational simplicity and the use of a commercially available reagent for both catalysis and fluorination make it an attractive strategy for researchers in drug discovery and organic synthesis. While diastereoselectivity remains a key challenge, the ability to significantly enhance it through temperature control provides a viable solution. Future research in this area could focus on the development of catalytic asymmetric versions of the Fluoro-Prins cyclization to enable the enantioselective synthesis of these valuable fluorinated heterocycles.
References
- Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 41. [Link]
- Mandal, T., & Pan, S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
- Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro- pyran and piperidine heterocycles.
- Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008).
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- 3. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate in Medicinal Chemistry
Introduction: The Value Proposition of Fluorinated Saturated Heterocycles in Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating a wide array of pharmaceutical properties.[1][2] Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound impacts on a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4] Concurrently, saturated heterocyclic scaffolds, like the tetrahydropyran (THP) ring, are increasingly favored over their aromatic counterparts for their ability to improve solubility, reduce metabolic liabilities, and provide three-dimensional diversity that can enhance target engagement.
This document provides a detailed guide to the synthesis and application of a versatile building block that combines these two powerful strategies: Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate . The introduction of a fluorine atom at the 4-position of the THP ring offers a unique combination of properties that can be strategically leveraged by medicinal chemists to overcome common drug development hurdles.
The core advantages of incorporating the 4-fluorotetrahydropyran-4-carboxylic acid moiety include:
-
Metabolic Stability: The strong C-F bond can block potential sites of oxidative metabolism, increasing the half-life of a drug candidate.[1][2]
-
Modulation of Physicochemical Properties: The electronegative fluorine atom can lower the pKa of adjacent functional groups and alter the molecule's lipophilicity and membrane permeability.[3][4]
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions within a protein's binding pocket, potentially increasing potency and selectivity.[2]
-
Improved Solubility and Pharmacokinetics: The THP ring itself is a well-established "space-filling" bioisostere for aromatic rings that can improve solubility and provide better exit vectors from lipophilic binding pockets.
This guide will provide detailed protocols for the synthesis of this valuable building block and its subsequent incorporation into a model scaffold, highlighting the practical considerations and the underlying chemical principles.
Physicochemical Properties of Fluorinated Tetrahydropyrans
The introduction of fluorine can significantly alter the physicochemical properties of the parent molecule. The following table provides a comparative overview of the predicted properties for the non-fluorinated and fluorinated tetrahydropyran-4-carboxylic acid methyl esters.
| Property | Methyl tetrahydropyran-4-carboxylate | This compound (Predicted) | Rationale for Change |
| Molecular Weight | 144.17 g/mol | 162.16 g/mol | Addition of a fluorine atom. |
| LogP | ~0.5 | ~0.7 - 0.9 | The effect of fluorine on lipophilicity is context-dependent. While highly fluorinated alkyl chains are lipophilic, a single fluorine can increase polarity. In this case, a slight increase in LogP is anticipated.[5] |
| pKa of corresponding acid | ~4.8 | ~4.2 - 4.5 | The electron-withdrawing nature of the fluorine atom will increase the acidity of the carboxylic acid, lowering its pKa.[3] |
| Polar Surface Area | 35.5 Ų | 35.5 Ų | The polar surface area is not significantly altered by the fluorine substitution in this context. |
Synthetic Protocols
A robust and scalable synthesis is crucial for the widespread adoption of any building block in drug discovery programs. While a direct, one-step synthesis of this compound is not prominently described in the literature, a plausible and efficient route can be devised from readily available starting materials. The following protocols are based on well-established chemical transformations.
Protocol 1: Synthesis of Tetrahydropyran-4-carboxylic Acid
The non-fluorinated precursor, tetrahydropyran-4-carboxylic acid, is a key intermediate. A reliable, commercially viable synthesis has been reported and is summarized below.[6]
Workflow for the Synthesis of Tetrahydropyran-4-carboxylic Acid
Caption: A three-step synthesis of the key intermediate, Tetrahydropyran-4-carboxylic acid.
Step-by-Step Procedure:
-
Cyclization: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a suitable base (e.g., sodium ethoxide) to yield diethyl tetrahydropyran-4,4-dicarboxylate.
-
Hydrolysis: The resulting diester is hydrolyzed using a strong base like sodium hydroxide, followed by acidification to produce tetrahydropyran-4,4-dicarboxylic acid.[6]
-
Decarboxylation: The dicarboxylic acid is then heated in a high-boiling solvent such as xylene to induce decarboxylation, affording the desired tetrahydropyran-4-carboxylic acid.[6]
Protocol 2: Synthesis of this compound
With the precursor acid in hand, the next steps involve esterification and fluorination. A photocatalytic decarboxylative fluorination represents a modern and efficient approach.[7]
Workflow for the Synthesis of the Target Compound
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Procedure:
-
Esterification: Tetrahydropyran-4-carboxylic acid is esterified using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield Methyl tetrahydropyran-4-carboxylate. This can also be achieved by reacting the acid with a halogenating agent followed by an alcohol.[8]
-
α-Fluorination: A plausible method for the introduction of fluorine at the 4-position involves the formation of an enolate followed by quenching with an electrophilic fluorine source.
-
Dissolve Methyl tetrahydropyran-4-carboxylate in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate.
-
After stirring for a suitable time (e.g., 30-60 minutes), add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI).
-
Allow the reaction to slowly warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
-
Application Protocol: Incorporation into a Drug-like Scaffold via Amide Coupling
A primary application of this building block is its use in the synthesis of amides, a common functional group in pharmaceuticals. The fluorinated carboxylic acid (obtained by hydrolysis of the methyl ester) can be coupled with a variety of amines to introduce the 4-fluorotetrahydropyran moiety into a target molecule. Modern methods allow for a one-pot deoxyfluorination and amidation of the parent carboxylic acid, which can be an efficient alternative.[9][10]
Protocol 3: One-Pot Hydrolysis and Amide Bond Formation
This protocol demonstrates the hydrolysis of the title compound and subsequent coupling with a representative amine, benzylamine.
Workflow for Amide Synthesis
Caption: Two-step process for the synthesis of a model amide using the title building block.
Step-by-Step Procedure:
-
Hydrolysis:
-
Dissolve this compound in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the 4-fluorotetrahydro-2H-pyran-4-carboxylic acid with an organic solvent. Dry and concentrate to obtain the crude acid, which can often be used without further purification.
-
-
Amide Coupling:
-
Dissolve the 4-fluorotetrahydro-2H-pyran-4-carboxylic acid in a suitable solvent such as DMF or DCM.
-
Add a coupling agent (e.g., HATU), an auxiliary reagent (e.g., HOBt), and a non-nucleophilic base (e.g., DIPEA).
-
Add the desired amine (e.g., benzylamine) and stir the reaction at room temperature until completion.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.
-
Purify the final amide product by column chromatography or recrystallization.
-
An alternative, more streamlined approach involves the one-pot conversion of the carboxylic acid to an acyl fluoride, followed by reaction with the amine. Reagents such as pentafluoropyridine (PFP) can facilitate this transformation under mild conditions.[9][10]
Conclusion and Future Outlook
This compound represents a valuable and strategically designed building block for medicinal chemistry. It elegantly combines the benefits of a saturated heterocycle with the nuanced but powerful effects of fluorine substitution. The protocols outlined in this document provide a practical guide for its synthesis and incorporation into drug-like molecules. As the demand for compounds with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the use of such sophisticated, rationally designed building blocks will undoubtedly become more prevalent in the pursuit of novel therapeutics.
References
- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021).
- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (2008).
- Pervasive fluorinated chemicals. (n.d.).
- Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. (n.d.). The Royal Society of Chemistry. [Link]
- Fluorination of carboxylic acid scaffolds in a photocatalytic reaction. (n.d.).
- The Tetrahydrofuran Motif in Polyketide Marine Drugs. (n.d.). PubMed Central. [Link]
- 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). ITRC. [Link]
- Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2015). Macmillan Group - Princeton University. [Link]
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Preparation of tetrahydropyran-4-carboxylic acid and its esters. (n.d.).
- The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. (2024). MDPI. [Link]
- Fluorine in drug discovery: Role, design and case studies. (2025).
- Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. (2017). PubMed. [Link]
- Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. (2021).
- Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (n.d.). PubMed Central. [Link]
- Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
- Novel synthesis of fluorinated molecules with potential in drug research developed. (2024). Kiel University. [Link]
- Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. (n.d.). PubMed Central. [Link]
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Application Notes and Protocols: Fluorinated Tetrahydropyrans as Versatile Building Blocks in Synthesis
Introduction: The Strategic Fusion of Fluorine and a Privileged Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a molecule's physicochemical and pharmacological profile.[3][4][5] Judicious fluorination can enhance metabolic stability, modulate lipophilicity and pKa, and enforce specific molecular conformations, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][3][6]
Concurrently, the tetrahydropyran (THP) moiety is recognized as a "privileged scaffold," a structural motif frequently found in a vast array of natural products and approved pharmaceuticals.[7] Its three-dimensional, sp³-rich character is highly desirable for exploring new chemical space and achieving better target engagement compared to flat, aromatic systems.
This guide details the synthesis and application of fluorinated tetrahydropyrans, building blocks that merge the benefits of fluorine chemistry with the structural advantages of the THP ring. These scaffolds provide a robust platform for introducing fluorine into complex molecules, offering a powerful tool for researchers, medicinal chemists, and drug development professionals aiming to optimize lead compounds.[8][9]
The Value Proposition: Why Use Fluorinated Tetrahydropyrans?
The decision to incorporate a fluorinated THP into a synthetic route is driven by the desire to strategically alter molecular properties. The rationale extends beyond simple substitution, delving into nuanced control over the molecule's behavior in a biological system.
-
Metabolic Shielding: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with C-F can effectively block common metabolic pathways, increasing the drug's half-life and bioavailability.[5][6][10]
-
Conformational Control: The highly polar C-F bond can exert significant stereoelectronic effects, such as the gauche effect, which influences the conformational preference of the THP ring.[5][11] This conformational locking can pre-organize a molecule into its bioactive conformation, enhancing binding affinity for its biological target.
-
pKa Modulation: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. Placing a fluorine atom near a basic nitrogen atom within or attached to the THP ring will lower its pKa, reducing its basicity.[3][5] This is a critical strategy for avoiding off-target effects (e.g., hERG channel inhibition) and improving cell permeability.
-
Lipophilicity Tuning: Fluorine's impact on lipophilicity (LogP) is context-dependent. While a single fluorine atom often increases lipophilicity, this effect can be leveraged to optimize a compound's journey across cellular membranes to reach its target.[5][6]
-
Bioisosterism: Fluorinated THP motifs can serve as effective bioisosteres for other chemical groups.[10][12][13] For example, a gem-difluoro methylene group (-CF₂-) within the ring can act as a mimic for a carbonyl or ether linkage, while altering the local electronics and hydrogen bonding capacity.[12]
Caption: Strategic benefits of incorporating fluorinated THP building blocks.
Synthetic Strategies for Accessing Fluorinated THPs
The synthesis of these valuable building blocks often relies on stereoselective cyclization reactions where the fluorine atom is introduced concurrently with ring formation. The fluoro-Prins reaction is a particularly powerful and diastereoselective method.[14][15][16]
Key synthetic routes include:
-
Fluoro-Prins Cyclization: An acid-promoted cyclization of a homoallylic alcohol with an aldehyde in the presence of a nucleophilic fluoride source. This reaction forms the THP ring and installs a fluorine atom at the C4 position with high diastereoselectivity.[14][15]
-
Additions to Glycals: Using readily available carbohydrate-derived glycals, electrophilic fluorinating agents can be used to generate 2-deoxy-2-fluoro-THP structures, which are common motifs in glycoside chemistry.[17][18]
-
Cyclization of Fluorinated Precursors: The cyclization of pre-fluorinated acyclic precursors, such as epoxyalcohols or unsaturated alcohols, provides another reliable entry point to these scaffolds.[7]
Caption: Common synthetic pathways to fluorinated tetrahydropyrans.
Application Protocol 1: Diastereoselective Synthesis of a 4-Fluorotetrahydropyran via Fluoro-Prins Cyclization
This protocol describes a general and reliable method for synthesizing a substituted 4-fluorotetrahydropyran, adapted from methodologies reported in the literature.[14][15][16] The reaction shows high diastereoselectivity, which is crucial for applications in drug discovery.
Objective: To synthesize cis-2,6-diphenyl-4-fluorotetrahydropyran with high diastereoselectivity.
Causality Behind Experimental Choices:
-
Reagent: DMPU/HF is chosen as the fluoride source and acid catalyst. Compared to pyridine/HF, it often provides higher yields and improved diastereoselectivity.[14][15] DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is a less hazardous alternative to HMPA and effectively solubilizes the HF.
-
Solvent: Dichloromethane (DCM) is a standard, non-protic solvent that is inert under the reaction conditions.
-
Temperature: The reaction is initiated at a low temperature (-78 °C) to control the initial rate of carbocation formation and maximize stereoselectivity. Allowing the reaction to warm slowly to room temperature ensures it proceeds to completion.
-
Quenching: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is used to neutralize the highly acidic HF reagent safely and quench the reaction.
Materials:
-
1-phenyl-3-buten-1-ol (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
-
DMPU/HF complex (~65 wt% HF) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Instrumentation:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Rotary evaporator
-
Glass column for chromatography
--- PROTOCOL ---
1. Reaction Setup: a. Add 1-phenyl-3-buten-1-ol (e.g., 200 mg, 1.35 mmol) and anhydrous DCM (10 mL) to an oven-dried round-bottom flask under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath.
2. Reagent Addition: a. While stirring, add benzaldehyde (e.g., 164 µL, 1.62 mmol, 1.2 equiv) to the cooled solution. b. CAUTION: DMPU/HF is corrosive and toxic. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, goggles, lab coat). c. Slowly add DMPU/HF (e.g., 275 µL, 4.05 mmol, 3.0 equiv) to the reaction mixture dropwise via syringe.
3. Reaction Progression: a. Stir the reaction at -78 °C for 30 minutes. b. Remove the cooling bath and allow the reaction to warm to room temperature. c. Stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc), visualizing with a UV lamp and/or a permanganate stain.
4. Workup and Quenching: a. Once the reaction is complete, cool the flask in an ice bath. b. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. c. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification and Characterization: a. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. b. Combine the fractions containing the desired product and concentrate to yield the 4-fluorotetrahydropyran as a colorless oil or white solid. c. Self-Validation:
- Expected Yield: 70-85%.
- Expected Diastereoselectivity: >20:1 (cis:trans), determined by ¹H NMR or ¹⁹F NMR analysis of the crude reaction mixture.
- Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The cis-relationship of the C2 and C6 substituents can be confirmed by NOE experiments.
Caption: Experimental workflow for the Fluoro-Prins cyclization.
Data Summary: Diastereoselectivity in Fluoro-Prins Reactions
The choice of substrate can influence the yield and diastereoselectivity of the reaction. The table below summarizes representative outcomes for the synthesis of 4-fluorotetrahydropyrans.
| Entry | Homoallylic Alcohol (R¹) | Aldehyde (R²) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Phenyl | Phenyl | 82% | >20:1 |
| 2 | Phenyl | 4-NO₂-Phenyl | 75% | >20:1 |
| 3 | Phenyl | Isobutyraldehyde | 68% | 15:1 |
| 4 | Methyl | Phenyl | 71% | >20:1 |
Data are representative examples based on published literature.[14][15]
Conclusion and Future Outlook
Fluorinated tetrahydropyrans are more than just another class of building blocks; they are precision tools for fine-tuning molecular properties in the pursuit of safer and more effective medicines.[8][19] The synthetic accessibility of these scaffolds, particularly through robust methods like the fluoro-Prins reaction, enables their routine consideration in drug discovery programs.
The future will likely see the development of new enantioselective methods for their synthesis and the expansion of the chemical toolbox to include THPs with novel fluorinated motifs (e.g., -CF₃, -OCF₃, -SF₅).[8][20] As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the application of these powerful building blocks is set to grow, paving the way for the next generation of innovative therapeutics.
References
- Singh, R. P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(8), 1-47. [Link]
- Jackson, K. E., & Toste, F. D. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1158. [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry.
- Viazovkina, E., Mangos, M. M., Elzagheid, M. I., & Damha, M. J. (2002). Solid-Phase Synthesis of 2′-Deoxy-2′-fluoro- β-D-Oligoarabinonucleotides (2′F-ANA) and Their Phosphorothioate Derivatives. Current Protocols in Nucleic Acid Chemistry. [Link]
- Li, Y., & Li, L. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. Proteomics, 20(24), 1900350. [Link]
- Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(17), 4212–4214. [Link]
- Patel, J., & Gouverneur, V. (2017). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 12(6), 563-575. [Link]
- Patel, J., & Gouverneur, V. (2017). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]
- Gomzina, N. A., Vasil'ev, D. O., & Krasikova, R. N. (2002). Optimization of Automated Synthesis of 2-[18F]Fluoro-2-deoxy-D-glucose Involving Base Hydrolysis. Radiochemistry, 44(4), 403-409. [Link]
- Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprint.
- Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF.
- Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
- Dubik, V. M., & Chilkoti, A. (2023). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 24(13), 10565. [Link]
- Levy, S., Elmaleh, D. R., & Livni, E. (1982). Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication. Journal of Nuclear Medicine, 23(7), 633-637. [Link]
- Bull, J. A., et al. (2015). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Organic & Biomolecular Chemistry. [Link]
- Böhm, H. J., et al. (2004). Role of Fluorine in Drug Design and Drug Action.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
- Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015).
- Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets.
- Unknown. (n.d.). Top: Examples of bioactive molecules containing the α‐fluoro sulfur...
- Unknown. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
- Díez-Poza, C., Val, P., López, E., & Barbero, A. (2020). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – A European Journal, 26(6), 1269-1273. [Link]
- Shamsi, Z., et al. (2017). Synthesis of 2-deoxy-2,2-difluoro-α-maltosyl fluoride and its X-ray structure in complex with Streptomyces coelicolor GlgEI-V279S.
- Al-Zoubi, R. M., & Marion, O. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6144–6147. [Link]
- Bennett, C. S. (2018). Methods for 2‑Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7931–7970. [Link]
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- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of 2-deoxy-2,2-difluoro-α-maltosyl fluoride and its X-ray structure in complex with Streptomyces coelicolor GlgEI-V279S - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. ossila.com [ossila.com]
- 20. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis of Chiral 4-Fluorotetrahydropyran Derivatives
Introduction: The Strategic Value of the 4-Fluorotetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The strategic introduction of a fluorine atom at the C4 position can profoundly modulate a molecule's biological activity. Fluorine's high electronegativity and small size can alter conformation, improve binding affinity to target proteins, block metabolic pathways, and enhance bioavailability.[1][2] Consequently, the development of robust and stereocontrolled methods for synthesizing chiral 4-fluorotetrahydropyran derivatives is of paramount importance for drug discovery and development professionals.
This guide provides an in-depth analysis of modern asymmetric strategies to access these valuable building blocks. We move beyond simple procedural lists to explore the mechanistic underpinnings of each method, offering field-proven insights into why specific catalysts and conditions are chosen, thereby empowering researchers to adapt and troubleshoot these protocols effectively.
Strategy 1: Asymmetric Prins-type Fluorocyclization
The Prins cyclization represents a powerful and convergent approach for constructing the tetrahydropyran ring system from a homoallylic alcohol and an aldehyde.[3] A key innovation in this area is the use of Lewis acids that can also serve as a nucleophilic fluoride source, such as boron trifluoride etherate (BF₃·OEt₂).[4][5] This dual role enables a direct cyclization-fluorination cascade. Achieving enantioselectivity requires a chiral catalyst that can control the facial attack on the key oxocarbenium ion intermediate.
Mechanistic Rationale & Stereocontrol
The reaction is initiated by the Lewis acid-catalyzed condensation of the aldehyde and homoallylic alcohol to form an oxocarbenium ion. This intermediate undergoes an intramolecular endo-cyclization, generating a tertiary carbocation at the C4 position. The stereochemistry of the final product is dictated by the catalyst-controlled trapping of this carbocation by a fluoride ion. Chiral Brønsted acids, particularly confined imino-imidodiphosphate (iIDP) catalysts, have proven effective in creating a chiral environment that shields one face of the carbocation, directing the nucleophilic attack of the fluoride ion.[6]
Caption: Figure 1: Catalytic Cycle for Asymmetric Prins Fluorocyclization.
Protocol 1: Chiral Brønsted Acid-Catalyzed Asymmetric Prins Fluorocyclization
This protocol is adapted from methodologies employing highly acidic confined Brønsted acids for asymmetric Prins cyclizations.[6]
Materials:
-
Homoallylic alcohol substrate (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Chiral Imino-imidodiphosphate (iIDP) Brønsted Acid Catalyst (5 mol%)
-
Boron Trifluoride Etherate (BF₃·OEt₂) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
4Å Molecular Sieves
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add powdered 4Å molecular sieves (approx. 100 mg per mmol of substrate).
-
Reagent Addition: Add anhydrous DCM, followed by the homoallylic alcohol, the aldehyde, and the chiral iIDP catalyst.
-
Initiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes.
-
Fluoride Source Addition: Slowly add BF₃·OEt₂ dropwise via syringe over 10 minutes. Causality Note: The low temperature is critical to suppress achiral background reactions and enhance the influence of the chiral catalyst on the transition state.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral 4-fluorotetrahydropyran derivative.
-
Analysis: Determine the yield and characterize the product by NMR and MS. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
| Substrate (Aldehyde) | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| Benzaldehyde | 5 | 12 | -78 | 85 | 92 |
| 4-Nitrobenzaldehyde | 5 | 10 | -78 | 90 | 95 |
| Isovaleraldehyde | 5 | 24 | -78 | 72 | 88 |
| Cinnamaldehyde | 5 | 18 | -78 | 78 | 90 |
| Caption: Table 1: Representative results for Protocol 1. Data are illustrative based on typical outcomes for this reaction class. |
Strategy 2: Organocatalytic Asymmetric α-Fluorination of Tetrahydropyranones
An alternative strategy involves the asymmetric fluorination of a pre-formed prochiral ketone, specifically a tetrahydropyran-4-one. This approach leverages the power of organocatalysis, where a small chiral organic molecule, typically a secondary amine, catalyzes the reaction via an enamine or iminium ion intermediate.[7]
Mechanistic Rationale & Stereocontrol
The reaction between the chiral secondary amine catalyst (e.g., an imidazolidinone derivative) and the tetrahydropyran-4-one substrate generates a chiral enamine intermediate. The bulky substituent on the catalyst effectively blocks one face of the enamine's double bond. An electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), then attacks from the more accessible face, leading to the stereoselective formation of the C-F bond.[7][8] Subsequent hydrolysis releases the α-fluorinated ketone product and regenerates the catalyst.
Sources
- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollleitfaden: Derivatisierung von Methyl-4-fluortetrahydro-2H-pyran-4-carboxylat für Bioassays
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet detaillierte Protokolle und Einblicke in die Derivatisierung von Methyl-4-fluortetrahydro-2H-pyran-4-carboxylat, einer Schlüsselverbindung für die Entwicklung neuer bioaktiver Moleküle. Die hier beschriebenen Methoden ermöglichen die Synthese einer Bibliothek von Derivaten, die für das Screening in verschiedenen biologischen Assays geeignet sind.
Die Bedeutung des 4-Fluor-Tetrahydropyran-Gerüsts in der medizinischen Chemie
Das 4-Fluor-Tetrahydropyran-Gerüst ist eine bedeutende Struktur in der modernen medizinischen Chemie. Die Einführung eines Fluoratoms an der C4-Position eines Tetrahydropyranrings kann die pharmakologischen Eigenschaften eines Moleküls erheblich verbessern. Fluor ist bekannt dafür, die metabolische Stabilität zu erhöhen, die Bindungsaffinität an Zielproteine zu steigern und die Lipophilie zu modifizieren, was zu einer verbesserten oralen Bioverfügbarkeit führen kann.[1][2] Der Tetrahydropyranring selbst ist ein häufiges Strukturelement in Naturstoffen und Medikamenten und dient als vielseitiger und biokompatibler Träger für weitere Funktionalisierungen. Die Derivatisierung des Methyl-4-fluortetrahydro-2H-pyran-4-carboxylats an der Esterfunktion eröffnet den Zugang zu einer Vielzahl von funktionellen Gruppen, darunter Amide, Alkohole und Nitrile, die für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) in der Arzneimittelentwicklung von entscheidender Bedeutung sind.
Strategien zur Derivatisierung
Die Derivatisierung des sterisch gehinderten quartären Zentrums von Methyl-4-fluortetrahydro-2H-pyran-4-carboxylat erfordert sorgfältig ausgewählte Reaktionsbedingungen. In diesem Leitfaden werden drei Schlüsseltransformationen detailliert beschrieben:
-
Amid-Kupplung: Synthese von Carboxamiden durch eine zweistufige Sequenz aus Esterhydrolyse und anschließender Amid-Kupplung.
-
Reduktion zum Alkohol: Umwandlung des Esters in den entsprechenden primären Alkohol.
-
Umwandlung zum Nitril: Direkte Konversion der Estergruppe in eine Nitrilfunktion.
Abbildung 1: Schematischer Überblick über die Derivatisierungswege von Methyl-4-fluortetrahydro-2H-pyran-4-carboxylat.
Protokoll 1: Synthese von 4-Fluorotetrahydro-2H-pyran-4-carboxamiden
Die Synthese von Amiden aus dem sterisch gehinderten Methylester erfolgt am zuverlässigsten über eine zweistufige Sequenz: zunächst die Hydrolyse des Esters zur Carbonsäure, gefolgt von einer Standard-Amidkupplung.
Teil A: Hydrolyse des Esters
Rationale: Die basische Hydrolyse ist eine robuste Methode zur Umwandlung von Estern in Carbonsäuren. Die Verwendung eines Gemisches aus Wasser und einem organischen Lösungsmittel wie Ethanol verbessert die Löslichkeit des Ausgangsmaterials. Erhöhte Temperaturen sind erforderlich, um die Reaktion aufgrund der sterischen Hinderung am C4-Atom zu beschleunigen.[3]
Materialien:
-
Methyl-4-fluortetrahydro-2H-pyran-4-carboxylat
-
Kaliumhydroxid (KOH)
-
Ethanol (EtOH)
-
Wasser (deionisiert)
-
Salzsäure (HCl), konzentriert
-
Dichlormethan (DCM)
-
Ethylacetat (EtOAc)
-
Natriumsulfat (Na₂SO₄), wasserfrei
Protokoll:
-
Lösen Sie Methyl-4-fluortetrahydro-2H-pyran-4-carboxylat (1 Äq.) in einem Gemisch aus Ethanol und Wasser (z. B. 5:1 v/v).
-
Fügen Sie Kaliumhydroxid (4 Äq.) hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss für 10-12 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und konzentrieren Sie sie im Vakuum, um das Ethanol zu entfernen.
-
Verdünnen Sie den Rückstand mit Wasser und extrahieren Sie mit Dichlormethan, um nicht umgesetztes Ausgangsmaterial zu entfernen.
-
Säuern Sie die wässrige Phase vorsichtig mit konzentrierter Salzsäure auf einen pH-Wert von 1-2 an.
-
Extrahieren Sie das Produkt dreimal mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um die 4-Fluorotetrahydro-2H-pyran-4-carbonsäure zu erhalten.[3]
Teil B: Amid-Kupplung
Rationale: Die Verwendung von Kupplungsreagenzien wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) in Kombination mit einer nicht-nukleophilen Base wie DIPEA (N,N-Diisopropylethylamin) ist eine effektive Methode zur Bildung von Amidbindungen, insbesondere bei sterisch anspruchsvollen Substraten. HATU aktiviert die Carbonsäure zu einem hochreaktiven O-Acylisouronium-Intermediat, das leicht vom Amin nukleophil angegriffen wird.
Materialien:
-
4-Fluorotetrahydro-2H-pyran-4-carbonsäure
-
Gewünschtes primäres oder sekundäres Amin (1,1 Äq.)
-
HATU (1,2 Äq.)
-
DIPEA (3 Äq.)
-
N,N-Dimethylformamid (DMF), wasserfrei
Protokoll:
-
Lösen Sie die 4-Fluorotetrahydro-2H-pyran-4-carbonsäure (1 Äq.) in wasserfreiem DMF.
-
Fügen Sie das Amin (1,1 Äq.) und DIPEA (3 Äq.) hinzu.
-
Kühlen Sie die Mischung auf 0 °C und fügen Sie HATU (1,2 Äq.) portionsweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden. Überwachen Sie den Fortschritt mittels DC.
-
Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie (Silicagel), um das gewünschte Amid zu erhalten.
| Substrat (Amin) | Kupplungsreagenz | Base | Lösungsmittel | Ausbeute (erwartet) |
| Benzylamin | HATU | DIPEA | DMF | Gut bis sehr gut |
| Morpholin | HATU | DIPEA | DMF | Gut |
| Anilin | HATU | DIPEA | DMF | Mäßig bis gut |
Protokoll 2: Reduktion zu (4-Fluorotetrahydro-2H-pyran-4-yl)methanol
Rationale: Die Reduktion von Estern zu primären Alkoholen erfordert starke Reduktionsmittel. Lithiumaluminiumhydrid (LiAlH₄) ist hierfür das Mittel der Wahl, da es auch sterisch gehinderte Ester effizient reduzieren kann.[4][5] Die Reaktion wird bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu minimieren.
Materialien:
-
Methyl-4-fluortetrahydro-2H-pyran-4-carboxylat
-
Lithiumaluminiumhydrid (LiAlH₄)
-
Tetrahydrofuran (THF), wasserfrei
-
Ethylacetat
-
10%ige wässrige Natriumhydroxidlösung (NaOH)
-
Celite®
Protokoll:
-
Suspendieren Sie LiAlH₄ (3 Äq.) in wasserfreiem THF in einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Kolben.
-
Kühlen Sie die Suspension auf 0 °C (Eisbad).
-
Lösen Sie Methyl-4-fluortetrahydro-2H-pyran-4-carboxylat (1 Äq.) in wasserfreiem THF und geben Sie es langsam tropfenweise zur LiAlH₄-Suspension.
-
Rühren Sie die Reaktionsmischung für 1-2 Stunden bei 0 °C. Überwachen Sie den Fortschritt mittels DC.
-
Quenchen Sie die Reaktion vorsichtig durch langsame, tropfenweise Zugabe von Ethylacetat, gefolgt von 10%iger wässriger NaOH-Lösung.
-
Rühren Sie die resultierende Suspension für 30 Minuten kräftig.
-
Filtrieren Sie die Suspension durch ein Bett aus Celite®, um die anorganischen Salze zu entfernen.
-
Waschen Sie den Filterkuchen gründlich mit THF.
-
Vereinigen Sie die Filtrate und entfernen Sie das Lösungsmittel im Vakuum, um das rohe (4-Fluorotetrahydro-2H-pyran-4-yl)methanol zu erhalten.[1][5]
-
Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie (Silicagel).
| Reduktionsmittel | Lösungsmittel | Temperatur | Reaktionszeit | Ausbeute (erwartet) |
| LiAlH₄ | THF | 0 °C | 1-2 h | Sehr gut |
Protokoll 3: Umwandlung in 4-Fluorotetrahydro-2H-pyran-4-carbonitril
Rationale: Die direkte Umwandlung eines sterisch gehinderten Esters in ein Nitril ist eine anspruchsvolle Transformation. Eine vielversprechende Methode ist die Verwendung von Dimethylaluminiumamid (Me₂AlNH₂), das in situ hergestellt oder als Reagenz eingesetzt werden kann. Diese Reaktion verläuft über ein Amid-Intermediat, das unter den Reaktionsbedingungen weiter zum Nitril dehydratisiert wird.[6][7]
Materialien:
-
Methyl-4-fluortetrahydro-2H-pyran-4-carboxylat
-
Trimethylaluminium (2 M Lösung in Toluol)
-
Ammoniumchlorid (NH₄Cl), getrocknet
-
Toluol, wasserfrei
-
Xylol, wasserfrei
Protokoll (basierend auf der Methode von Weinreb): [6]
Vorsicht: Trimethylaluminium ist pyrophor und reagiert heftig mit Wasser und Luft. Alle Manipulationen müssen unter strikterINERtgasatmosphäre durchgeführt werden.
-
Herstellung von Dimethylaluminiumamid (in situ):
-
Suspendieren Sie getrocknetes Ammoniumchlorid (1,5 Äq.) in wasserfreiem Toluol in einem trockenen, mit Inertgas gespülten Kolben.
-
Kühlen Sie die Suspension auf 0 °C.
-
Geben Sie langsam eine 2 M Lösung von Trimethylaluminium in Toluol (3 Äq.) zu.
-
Lassen Sie die Mischung auf Raumtemperatur erwärmen und rühren Sie sie, bis die Gasentwicklung (Methan) aufhört (ca. 1 Stunde).
-
-
Umwandlung zum Nitril:
-
Geben Sie eine Lösung von Methyl-4-fluortetrahydro-2H-pyran-4-carboxylat (1 Äq.) in wasserfreiem Xylol zur hergestellten Dimethylaluminiumamid-Lösung.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss (ca. 140 °C) für 2-4 Stunden. Überwachen Sie den Fortschritt mittels DC oder GC-MS.
-
Kühlen Sie die Reaktion auf Raumtemperatur ab und quenchen Sie sie vorsichtig durch langsame Zugabe zu einer gekühlten, gerührten Mischung aus 1 M HCl und Ethylacetat.
-
Trennen Sie die Phasen und extrahieren Sie die wässrige Phase zweimal mit Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie (Silicagel) oder Destillation, um das 4-Fluorotetrahydro-2H-pyran-4-carbonitril zu erhalten.
-
Sources
- 1. (4-Fluorotetrahydro-2H-pyran-4-yl)methanol [myskinrecipes.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for the Use of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate in the Development of Novel Antimicrobial Agents
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Strategic Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from the modification of existing antibiotic classes towards the exploration of novel chemical scaffolds that can circumvent established resistance mechanisms. Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2] Within this domain, the tetrahydropyran (THP) motif is a privileged scaffold, present in numerous natural products and synthetic drugs, valued for its favorable physicochemical properties and metabolic stability.
This guide focuses on a promising, yet underexplored building block: Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate . The strategic incorporation of a fluorine atom at the C4-position of the tetrahydropyran ring is a deliberate design choice aimed at enhancing the pharmacological profile of derivative compounds. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This document provides a comprehensive overview of the synthesis of this key building block, its derivatization into potential antimicrobial agents, and detailed protocols for their subsequent evaluation.
Part 1: Synthesis of the Core Scaffold: this compound
Protocol 1: Synthesis of Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate
This initial step involves the alpha-hydroxylation of the ester.
Materials:
-
Methyl tetrahydropyran-4-carboxylate
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
(+)-Camphorsulfonyloxaziridine
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution to the cooled THF.
-
In a separate flask, dissolve Methyl tetrahydropyran-4-carboxylate in anhydrous THF.
-
Add the solution of the ester dropwise to the LDA solution at -78 °C. Stir the resulting enolate solution for 1 hour at this temperature.
-
In another flask, dissolve (+)-Camphorsulfonyloxaziridine in anhydrous THF.
-
Add the oxaziridine solution to the enolate solution at -78 °C. Allow the reaction to stir for 4 hours, gradually warming to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate.
Protocol 2: Fluorination of Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate
This step utilizes a modern deoxofluorination reagent for the conversion of the tertiary alcohol to the corresponding fluoride.
Materials:
-
Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate
-
Diethylaminosulfur trifluoride (DAST) or a similar deoxofluorination reagent
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas supply
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate in anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DAST to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Carefully quench the reaction by pouring it into a cooled, saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford This compound .
Part 2: Derivatization of the Core Scaffold for Antimicrobial Screening
The methyl ester of the core scaffold provides a convenient handle for derivatization to generate a library of compounds for antimicrobial screening. A common and effective strategy is the formation of amides, which are prevalent in many bioactive molecules.
Protocol 3: Amide Library Synthesis
This protocol describes the general procedure for the aminolysis of the methyl ester to form a variety of amides.
Materials:
-
This compound
-
A selection of primary and secondary amines (e.g., benzylamine, piperidine, morpholine, aniline derivatives)
-
Trimethylaluminum (2.0 M solution in toluene)
-
Anhydrous toluene
-
Argon gas supply
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the desired amine (1.2 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum solution (1.2 equivalents). Allow the mixture to warm to room temperature and stir for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Add the ester solution to the amine-alane complex.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by flash column chromatography or preparative HPLC.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for the creation of an antimicrobial compound library.
Part 3: In Vitro Antimicrobial Susceptibility Testing
Once a library of derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The following protocols for broth microdilution and agar well diffusion are standard methods for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.[4][5][6][7]
Protocol 4: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[4][7][8]
Materials:
-
Synthesized compounds
-
Standard antibiotics (e.g., ciprofloxacin, vancomycin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37 °C)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds and standard antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into MHB. Incubate at 37 °C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Wells containing bacteria and MHB (no compound).
-
Negative Control: Wells containing MHB only.
-
Solvent Control: Wells containing bacteria, MHB, and the highest concentration of the solvent used.
-
-
Incubation: Seal the plate and incubate at 37 °C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.
Data Presentation:
| Test Microorganism | Gram Stain | Compound ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC of Positive Control (µg/mL) |
| S. aureus | Positive | [Compound_ID] | [Insert Data] | Vancomycin | [Insert Data] |
| E. coli | Negative | [Compound_ID] | [Insert Data] | Ciprofloxacin | [Insert Data] |
| P. aeruginosa | Negative | [Compound_ID] | [Insert Data] | Ciprofloxacin | [Insert Data] |
| E. faecalis | Positive | [Compound_ID] | [Insert Data] | Vancomycin | [Insert Data] |
Protocol 5: Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
Synthesized compounds
-
Standard antibiotics
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer
Procedure:
-
Plate Preparation: Prepare a bacterial lawn by evenly streaking a standardized inoculum (0.5 McFarland) onto the surface of an MHA plate with a sterile swab.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a fixed volume of the compound solution (at a known concentration) to a designated well. Add the positive control antibiotic to another well and a solvent control to a third well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Visualization of the Antimicrobial Testing Workflow:
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Part 4: Rationale and Mechanistic Considerations
The introduction of the C4-fluoro substituent on the tetrahydropyran-4-carboxamide scaffold is hypothesized to contribute to antimicrobial activity through several mechanisms:
-
Enhanced Target Binding: The highly polarized C-F bond can engage in favorable electrostatic and hydrogen bonding interactions with amino acid residues in the active site of a target enzyme, potentially leading to increased binding affinity and potency.[3]
-
Improved Physicochemical Properties: Fluorination can modulate lipophilicity, which is crucial for membrane permeability and reaching intracellular targets. It can also lower the pKa of adjacent functional groups, altering their ionization state at physiological pH.
-
Blocked Metabolic Hotspots: The C-F bond is exceptionally stable and resistant to metabolic cleavage. Placing a fluorine atom at a potential site of oxidative metabolism can block this pathway, thereby increasing the compound's half-life and bioavailability.[3]
Hypothetical Target Pathway:
Many antimicrobial agents function by inhibiting essential bacterial enzymes. For instance, glucosamine-6-phosphate synthase is a validated target in antimicrobial therapy.[9] A novel fluorinated tetrahydropyran derivative could potentially act as a competitive or non-competitive inhibitor of such an enzyme.
Caption: Hypothetical mechanism of action via enzyme inhibition.
Conclusion
This compound represents a valuable and strategically designed building block for the development of novel antimicrobial agents. Its synthesis, while requiring modern fluorination techniques, is feasible and opens the door to a new chemical space for exploration. The protocols outlined in this guide provide a robust framework for the synthesis of a diverse library of derivatives and their subsequent evaluation for antimicrobial activity. The unique properties conferred by the fluorine atom offer a compelling rationale for investigating this scaffold in the ongoing search for the next generation of antibiotics.
References
- Gómez-Gascón, L., et al. (2022).
- ResearchGate. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives.
- ResearchGate. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- Al-Harthy, T., Zoghaib, W. M., & Abdel-Jalil, R. (2024). Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties.
- Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.
- Spizek, J., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules, 27(19), 6299.
- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
- ACS Omega. (2019). Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor.
- DiVA portal. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions.
- ResearchGate. (2018). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF.
- National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- ResearchGate. (2015). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria.
- National Institutes of Health. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- ResearchGate. (2018). Synthesis of THF derivatives 4 i,j (side chains of pharmacologically....
- Journal of King Saud University - Science. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.
- National Institutes of Health. (2019). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- ResearchGate. (2015). Synthesis of tetrahydropyran derivatives.
- Wiley Online Library. (2018). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions.
- National Institutes of Health. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.
- MDPI. (2024). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol Guide: Leveraging Fluorinated Pyrans for the Development of Novel Anticancer Agents
Abstract
The strategic incorporation of fluorine atoms into bioactive scaffolds is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity. When combined with privileged structures like the pyran ring system, which is prevalent in numerous natural products with pharmacological activity, the potential for discovering novel, potent therapeutic agents is significant.[1][2][3][4] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the synthesis, in vitro evaluation, and in vivo validation of fluorinated pyran derivatives as potential anticancer compounds. We will delve into the rationale behind this chemical strategy, provide detailed, field-tested protocols for synthesis and biological evaluation, and discuss the interpretation of results for advancing lead candidates.
The Strategic Rationale: Why Fluorinated Pyrans?
The pyran motif is a six-membered oxygen-containing heterocycle that serves as the core for a multitude of natural products, including flavonoids and coumarins, many of which exhibit potent anticancer properties.[4][5] Its structural versatility allows for the synthesis of diverse compound libraries with tailored properties.[6]
The introduction of fluorine, the most electronegative element, imparts unique properties to organic molecules:
-
Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the compound's half-life.[7]
-
Enhanced Binding: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, increasing binding affinity.[8]
-
Modulated Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cellular membranes.[9]
-
Conformational Control: The C-F bond can influence molecular conformation, locking the compound into a bioactive shape.[8]
By combining these two components, we hypothesize the creation of a new class of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for cancer therapy.
Synthetic Strategies: Accessing Fluorinated Pyran Scaffolds
A robust and efficient method for synthesizing a library of target compounds is crucial. Multicomponent reactions are highly effective for this purpose, allowing for the rapid generation of molecular diversity from simple starting materials. A common approach for synthesizing 4H-pyran derivatives is the Knoevenagel-Michael cascade reaction.[6][10]
Protocol 2.1: One-Pot Synthesis of Fluorinated 2-amino-4H-pyran-3-carbonitriles
This protocol describes a general one-pot synthesis of fluorinated 4H-pyran derivatives. The causality behind this choice lies in its efficiency and ability to readily incorporate diversity at multiple positions.
Materials:
-
Fluorinated aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Malononitrile
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., piperidine or a modern, eco-friendly catalyst)
-
Solvent (e.g., Ethanol or water)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the fluorinated aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (1.0 mmol) in 10 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, ~10 mol%) to the mixture. The catalyst is essential for deprotonating the active methylene compounds, initiating the reaction cascade.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux, monitoring its progress using Thin Layer Chromatography (TLC). The choice of temperature depends on the reactivity of the specific substrates.
-
Product Isolation: Upon completion, the product often precipitates out of the solution. If not, cool the reaction mixture in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove unreacted starting materials and catalyst.
-
Characterization: Dry the purified product and characterize its structure and purity using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.
Caption: General workflow for the one-pot synthesis of fluorinated pyran derivatives.
In Vitro Evaluation: From Cytotoxicity Screening to Mechanistic Assays
A hierarchical, stepwise approach is recommended for the in vitro evaluation of newly synthesized compounds, starting with broad screening and moving towards more specific, functional assays for promising candidates.[11] This ensures that resources are focused on the most promising agents.
Protocol 3.1: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as a reliable indicator of cell viability and proliferation.[12] It is an excellent high-throughput method for the initial screening of a compound library.
Materials:
-
Cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast)[13]
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated pyran compounds dissolved in DMSO (stock solutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a buffered solution)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyran compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Cytotoxicity of Lead Compounds
Quantitative data should be summarized in a clear, structured table for easy comparison.
| Compound ID | Target Cell Line | IC₅₀ (µM) ± SD |
| FP-01 | HCT-116 | 15.2 ± 1.8 |
| FP-02 | HCT-116 | 8.7 ± 0.9 |
| FP-03 | HCT-116 | 45.1 ± 5.3 |
| FP-02 | MCF-7 | 12.5 ± 2.1 |
| Doxorubicin | HCT-116 | 0.8 ± 0.1 |
Data are illustrative.
Protocol 3.2: Secondary Assay - Apoptosis Detection (Annexin V/PI Staining)
If a compound shows significant cytotoxicity, the next logical step is to determine if it is inducing programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[12][13]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the fluorinated pyran compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine them with the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS. This step is critical to remove any interfering media components.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Caption: A hierarchical workflow for the in vitro evaluation of anticancer compounds.
Mechanistic Insights: Uncovering the Mode of Action
Understanding how a compound exerts its effect is a critical step in drug development. Pyran derivatives have been shown to induce apoptosis and target cell cycle progression.[6] A common mechanism involves the modulation of proteins in the apoptosis signaling pathway, such as the Bcl-2 family, which ultimately leads to the activation of executioner caspases like Caspase-3.[12][13] Additionally, some pyrans act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[10]
Caption: Potential mechanism of action involving the intrinsic apoptosis pathway.
Preclinical In Vivo Validation
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a complex biological system.[11][14] The human tumor xenograft model in immunodeficient mice is a standard and widely accepted method for this purpose.[14][15]
Protocol 5.1: Human Tumor Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice) are used to prevent the rejection of human tumor cells.[15]
Step-by-Step Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HCT-116 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). This ensures that the treatment starts on established tumors.
-
Randomization: Randomly assign mice into vehicle control and treatment groups (n=5-10 mice per group).
-
Dosing: Administer the fluorinated pyran compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule (e.g., daily for 21 days). The vehicle control group receives the formulation buffer only.
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate the volume using the formula: (Length × Width²)/2.[15]
-
Body Weight: Record the body weight of each mouse twice weekly as a general indicator of toxicity.
-
Clinical Signs: Observe the mice daily for any signs of distress or adverse effects.
-
-
Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Euthanize all animals, and excise the tumors for weighing and further analysis (e.g., histology or Western blot).
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), which provides clear evidence for further drug evaluation.[11]
Conclusion and Future Directions
The integration of fluorine into the privileged pyran scaffold represents a promising strategy for the development of novel anticancer agents. The protocols outlined in this guide provide a systematic pathway from rational design and synthesis to rigorous in vitro and in vivo evaluation. By following a hierarchical screening approach, researchers can efficiently identify lead compounds with potent cytotoxic and pro-apoptotic activity. Subsequent mechanistic studies are crucial for understanding the molecular targets and pathways involved, paving the way for lead optimization and potential clinical development. The continued exploration of structure-activity relationships within this chemical class holds significant potential for delivering the next generation of targeted cancer therapies.[16][17]
References
- Baumann, M., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Klinik und Poliklinik für Strahlentherapie und Radioonkologie, Medizinische Fakultät Carl Gustav Carus, Technische Universität Dresden. [Link]
- S.L., S., & S, S. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
- Al-Warhi, T., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Publishing. [Link]
- El-Sayed, N. F., et al. (2022).
- Kovacs, E., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments. [Link]
- Abbas, A. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
- Grover, P., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Pokharel, Y. R., et al. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Methods in Molecular Biology. [Link]
- Grover, P., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents.
- ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF.
- Grover, P., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Bentham Science. [Link]
- Kim, J., et al. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and -pyrimidines. European Journal of Medicinal Chemistry. [Link]
- Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances. [Link]
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Application Notes and Protocols: A Step-by-Step Guide to the Characterization of 4-Fluorotetrahydropyran Compounds
Introduction: The Rising Prominence of 4-Fluorotetrahydropyrans in Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the privileged fluorinated scaffolds, 4-fluorotetrahydropyrans (4-F-THPs) have emerged as motifs of significant interest. The introduction of a fluorine atom at the C4 position of the tetrahydropyran ring can induce favorable conformational changes, enhance metabolic stability, and modulate lipophilicity and binding interactions. Consequently, a robust and systematic approach to the structural characterization of novel 4-F-THP derivatives is paramount for advancing drug development programs.
This comprehensive guide provides a detailed, step-by-step framework for the definitive characterization of 4-fluorotetrahydropyran compounds. Tailored for researchers, scientists, and drug development professionals, this document outlines field-proven protocols for spectroscopic and spectrometric analysis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducible results.
Core Analytical Workflow
The comprehensive characterization of 4-F-THP compounds relies on a multi-technique approach to unambiguously determine their structure, purity, and stereochemistry. The primary analytical workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where applicable, X-ray crystallography.
Caption: Overall workflow for the characterization of 4-F-THP compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 4-F-THP compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC) experiments is essential for unambiguous assignment of all atoms and for determining the compound's stereochemistry.
¹H NMR Spectroscopy: The Initial Fingerprint
Rationale: ¹H NMR provides the initial assessment of the compound's structure and purity. The chemical shifts, coupling constants, and integration of the proton signals offer a wealth of information about the electronic environment and connectivity of the hydrogen atoms.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-F-THP derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent should be based on the compound's solubility.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
Data Interpretation:
-
Tetrahydropyran Ring Protons: The protons on the THP ring typically appear in the region of 3.0-4.5 ppm. The presence of the electronegative fluorine atom will influence the chemical shifts of nearby protons.
-
Proton at C4: The proton attached to the same carbon as the fluorine atom (if present, i.e., in a secondary fluoride) will exhibit a characteristic large coupling to the fluorine nucleus (²JHF), typically in the range of 40-50 Hz, resulting in a doublet of doublets or a more complex multiplet.
-
Axial vs. Equatorial Protons: The coupling constants between adjacent protons can help determine their relative stereochemistry (axial or equatorial).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Rationale: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule. The large chemical shift dispersion and the characteristic splitting patterns due to carbon-fluorine coupling are invaluable for structural confirmation.
Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Interpretation:
-
C4 Carbon: The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 170-250 Hz, appearing as a doublet in the proton-decoupled spectrum. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.
-
C3 and C5 Carbons: The carbons adjacent to the fluorinated center will show a smaller two-bond carbon-fluorine coupling (²JCF), typically 15-30 Hz.
-
Due to the plane of symmetry in unsubstituted tetrahydrofuran, it shows two signals in the ¹³C NMR spectrum.[1]
| Carbon Position | Expected Chemical Shift Range (ppm) | Expected C-F Coupling |
| C4 | 85 - 100 | ¹JCF ≈ 170-250 Hz |
| C3, C5 | 30 - 45 | ²JCF ≈ 15-30 Hz |
| C2, C6 | 60 - 75 | ³JCF ≈ 5-10 Hz |
Table 1: Typical ¹³C NMR characteristics for a 4-fluorotetrahydropyran ring.
¹⁹F NMR Spectroscopy: The Fluorine Perspective
Rationale: ¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[2][3] The chemical shift of the fluorine nucleus is very sensitive to its local electronic environment, making it an excellent probe for structural and conformational analysis.[2][4]
Protocol:
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: Acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard (e.g., CFCl₃ at 0 ppm) is typically used.[5]
-
Data Acquisition: The acquisition parameters are generally straightforward due to the high sensitivity of the ¹⁹F nucleus.[3]
Data Interpretation:
-
Chemical Shift: The ¹⁹F chemical shift for a fluorine atom on a saturated six-membered ring like tetrahydropyran typically falls in the range of -170 to -200 ppm.
-
Coupling to Protons: In a proton-coupled ¹⁹F NMR spectrum, the fluorine signal will be split by neighboring protons, providing further confirmation of the structure.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the 4-F-THP compound and to gain insights into its fragmentation pattern, which can further support the proposed structure. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.
GC-MS Analysis
Rationale: GC-MS is suitable for volatile and thermally stable 4-F-THP derivatives. It provides both retention time information for purity assessment and mass spectral data for structural confirmation. The analysis of tetrahydrofuran can be conducted by GC-MS.[6][7]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
Injector: Use split or splitless injection depending on the sample concentration.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Data Interpretation:
-
Molecular Ion (M⁺): The observation of the molecular ion peak confirms the molecular weight of the compound. For fluorinated compounds, the molecular ion may sometimes be weak or absent in EI spectra.[8]
-
Fragmentation Pattern: The fragmentation pattern can be complex but may show characteristic losses of HF, C₂H₄O, or other small neutral fragments from the tetrahydropyran ring.
LC-MS Analysis
Rationale: LC-MS is the method of choice for non-volatile, thermally labile, or highly polar 4-F-THP derivatives.[9][10] It allows for the analysis of a wider range of compounds and can be coupled with various soft ionization techniques.
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.[9]
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices. ESI is generally preferred for its soft ionization.
-
Polarity: Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻, [M+formate]⁻) ion modes should be explored to determine the optimal ionization conditions.
-
Data Interpretation:
-
Quasi-molecular Ions: In ESI, the compound is typically observed as a protonated molecule ([M+H]⁺) or an adduct with a cation from the mobile phase (e.g., [M+Na]⁺). This directly provides the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS (e.g., on a TOF or Orbitrap instrument) is essential. The high mass accuracy allows for the calculation of the elemental formula, confirming the presence of fluorine.
Part 3: X-ray Crystallography
Rationale: For crystalline 4-F-THP compounds, single-crystal X-ray diffraction provides the absolute and unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry.[11][12] This is the gold standard for structural elucidation.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software packages.
Data Interpretation:
-
The refined crystal structure will provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.
-
For chiral compounds, the absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.
Caption: Key analytical techniques for characterizing 4-F-THP compounds.
Part 4: Safety and Handling of Fluorinated Compounds
Trustworthiness: A self-validating system for laboratory work must include rigorous safety protocols. Fluorinated organic compounds and the reagents used in their synthesis can present significant hazards.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when necessary, and chemically resistant gloves. Double-gloving is recommended when handling corrosive or readily absorbed compounds.[13]
-
Engineering Controls: All work with volatile fluorinated compounds should be conducted in a properly functioning chemical fume hood. For particularly hazardous reagents, a glove box may be necessary.[13]
-
Handling Fluorine Gas: If elemental fluorine is used in the synthesis, extreme caution is necessary as it is a highly reactive and toxic gas.[14] Specialized equipment and training are required.[15]
-
Waste Disposal: Dispose of all fluorinated waste in accordance with institutional and regulatory guidelines.[13]
-
Emergency Procedures: Be familiar with emergency procedures for spills and exposures. For skin contact with compounds that can generate hydrogen fluoride (HF), immediate and thorough flushing with water is critical, followed by the application of calcium gluconate gel.[14]
Conclusion
The systematic characterization of 4-fluorotetrahydropyran compounds is a critical step in their development for pharmaceutical and other applications. By employing a combination of advanced analytical techniques, particularly NMR spectroscopy and mass spectrometry, researchers can confidently elucidate the structure, purity, and stereochemistry of these valuable molecules. Adherence to the detailed protocols and safety guidelines outlined in this guide will ensure the generation of high-quality, reproducible data, thereby accelerating the pace of discovery and innovation in the field of medicinal chemistry.
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Application Notes and Protocols for Monitoring Reactions of Fluorinated Heterocycles
Foreword: The Imperative for Precision in Fluorinated Heterocycle Synthesis
The strategic incorporation of fluorine atoms and fluorinated moieties into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Consequently, a significant number of pharmaceuticals approved by the FDA feature fluorinated heterocyclic cores.[2]
However, the synthesis of these valuable molecules is often fraught with challenges, including the management of highly reactive fluorinating agents and the potential for complex reaction mixtures with multiple side products and isomers.[3] Therefore, the ability to monitor these reactions in real-time is not merely a convenience but a critical necessity for process understanding, optimization, and control. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of state-of-the-art analytical techniques for the real-time and in-situ monitoring of reactions involving fluorinated heterocycles. We will delve into the theoretical underpinnings and practical applications of key analytical methodologies, offering detailed protocols and expert insights to empower you to navigate the intricacies of organofluorine chemistry with confidence and precision.
The Analytical Powerhouse: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Fluorine-19 NMR spectroscopy stands as the preeminent analytical technique for monitoring reactions involving fluorinated compounds. Its utility stems from the intrinsic properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it nearly as sensitive as ¹H NMR.[1][4] Critically, the vast chemical shift range of ¹⁹F NMR, often spanning over 400 ppm, dramatically reduces the probability of signal overlap, even in complex reaction matrices.[4][5] This feature allows for the unambiguous identification and quantification of reactants, intermediates, and products.
The Causality Behind Choosing ¹⁹F NMR
The decision to employ ¹⁹F NMR for reaction monitoring is driven by several key advantages over traditional chromatographic methods:
-
Non-destructive and In-situ Analysis: ¹⁹F NMR allows for the direct, non-invasive measurement of the reaction mixture, providing a real-time snapshot of the chemical transformations as they occur.[4] This eliminates the need for time-consuming sample workup, which can potentially alter the composition of the reaction.
-
Quantitative Accuracy without Reference Standards: Quantitative ¹⁹F NMR (qNMR) is a powerful tool for determining the absolute or relative concentrations of fluorinated species in a mixture.[2][5] Unlike chromatography, qNMR does not necessitate the isolation and purification of each component to generate calibration curves, which is particularly advantageous in early-stage drug development where reference standards may be unavailable.[2]
-
Mechanistic Insights: By tracking the appearance and disappearance of signals corresponding to starting materials, intermediates, and products, researchers can gain profound insights into reaction kinetics and mechanisms.[6][7]
Experimental Workflow for In-situ ¹⁹F NMR Reaction Monitoring
The following diagram illustrates a typical workflow for setting up an in-situ ¹⁹F NMR reaction monitoring experiment.
Caption: Workflow for in-situ ¹⁹F NMR reaction monitoring.
Detailed Protocol for Quantitative ¹⁹F NMR (qNMR) Reaction Monitoring
This protocol outlines the steps for monitoring a hypothetical fluorination reaction of a heterocyclic starting material (Het-H) to its fluorinated product (Het-F) using an internal standard for quantification.
Materials:
-
NMR spectrometer equipped with a ¹⁹F probe
-
High-precision NMR tubes
-
Reactants: Heterocyclic starting material (Het-H), Fluorinating agent
-
Internal Standard (IS): A stable, fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the signals of interest (e.g., trifluorotoluene).
-
Deuterated solvent (optional, for field locking, though modern instruments can often lock on protonated solvents).
Procedure:
-
Sample Preparation:
-
Accurately weigh the heterocyclic starting material (Het-H) and the internal standard (IS) into a vial.
-
Dissolve the mixture in a known volume of the reaction solvent.
-
Transfer a precise volume of this solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and match the probe for the ¹⁹F frequency.[8]
-
Set the spectral width to encompass all expected ¹⁹F signals. A wide spectral width may be necessary for initial experiments with unknown products.[8]
-
Choose a standard one-pulse experiment (e.g., 'zg' on Bruker instruments).[4]
-
Crucially for qNMR , set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the ¹⁹F nuclei being quantified to ensure full relaxation and accurate integration.[9]
-
-
Reaction Initiation and Monitoring:
-
Acquire an initial ¹⁹F NMR spectrum (t=0) to establish the initial concentrations.
-
Initiate the reaction by adding the fluorinating agent directly to the NMR tube (if conditions permit) or by starting the reaction in a separate vessel and transferring an aliquot to the NMR tube at t=0. For online monitoring, a flow-NMR setup can be used.[10]
-
Begin acquiring a time-series of ¹⁹F NMR spectra at regular intervals. The frequency of acquisition will depend on the reaction rate.[4]
-
-
Data Processing and Analysis:
-
Process each spectrum consistently (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the starting material (Het-H, if it has a fluorine handle), the product (Het-F), and the internal standard (IS).
-
Calculate the concentration of the product (Het-F) at each time point using the following equation:
CHet-F = (IHet-F / NHet-F) * (NIS / IIS) * CIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine atoms giving rise to the signal
-
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the reaction kinetics.
-
Data Presentation: Comparative Analysis of NMR Parameters
| Parameter | High-Field NMR (≥ 400 MHz) | Benchtop NMR (~60 MHz) |
| Resolution | Excellent, allows for detailed structural elucidation. | Lower, may be challenging to resolve complex coupling patterns. |
| Sensitivity | High, suitable for detecting low-concentration intermediates. | Lower, may require more scans or higher concentrations. |
| ¹⁹F Chemical Shift Range | Wide, but can lead to challenges with uniform excitation across the entire spectrum. | Narrower absolute frequency range, which can be advantageous for quantitative accuracy with simpler pulse sequences.[5] |
| Cost & Accessibility | High capital and maintenance costs. | Lower cost, more accessible for routine process monitoring.[5] |
| Application | Mechanistic studies, structural characterization of novel compounds. | Routine reaction monitoring, process optimization, and quality control.[7] |
The Sensitivity Specialists: Mass Spectrometry (MS) Techniques
Mass spectrometry, particularly when coupled with chromatographic separation, offers exceptional sensitivity and selectivity for the analysis of fluorinated heterocycles. This makes it an invaluable tool for detecting trace-level impurities, byproducts, and metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse for analyzing non-volatile and thermally labile fluorinated heterocycles. The separation power of liquid chromatography combined with the mass-resolving capability of the mass spectrometer allows for the confident identification and quantification of components in complex mixtures.[11]
Causality of Method Selection:
-
High Sensitivity and Selectivity: LC-MS, especially with tandem mass spectrometry (MS/MS), can detect and quantify analytes at very low concentrations (ng/L to pg/L levels).[3][12][13]
-
Broad Applicability: Suitable for a wide range of fluorinated heterocycles, including polar and non-polar compounds.
-
Structural Information: High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions. MS/MS fragmentation patterns offer valuable structural information.[14]
Protocol: Monitoring a Reaction by LC-MS/MS
-
Sample Preparation:
-
At specified time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the sample with a suitable solvent (e.g., methanol/water) to a concentration within the linear range of the instrument.
-
Spike with an internal standard (preferably a stable isotope-labeled analog of the analyte).
-
-
LC-MS/MS Analysis:
-
LC Separation: Use a C18 reversed-phase column for the separation of moderately polar fluorinated heterocycles. A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate to improve ionization, is typically employed.
-
MS Detection: Operate the mass spectrometer in either positive or negative electrospray ionization (ESI) mode, depending on the analyte's ability to be protonated or deprotonated.
-
Set up Selected Reaction Monitoring (SRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Challenges and Solutions in LC-MS of Fluorinated Compounds:
-
Background Contamination: Many components of LC-MS systems (e.g., tubing, seals) are made of fluoropolymers, which can lead to background contamination.[17]
-
Solution: Use PEEK or stainless steel tubing where possible and thoroughly flush the system. Analyze reagent blanks to assess background levels.[17]
-
-
Matrix Effects: Co-eluting species from the reaction mixture can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Solution: Employ effective chromatographic separation and use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable fluorinated heterocycles, GC-MS is a powerful alternative. It offers excellent chromatographic resolution and is often coupled with robust ionization techniques like electron ionization (EI), which provides reproducible fragmentation patterns for library matching.
Causality of Method Selection:
-
High Resolution: Capillary GC columns provide exceptional separation efficiency.
-
Standardized Libraries: EI-MS spectra can be compared against extensive libraries for compound identification.
-
Soft Ionization Options: For compounds that do not show a molecular ion with EI, softer ionization techniques like chemical ionization (CI) or field ionization (FI) can be used to determine the molecular weight.[18]
Protocol: Monitoring Volatile Fluorinated Heterocycles by GC-MS
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at a specific time point.
-
Quench the reaction.
-
Perform a liquid-liquid extraction to transfer the analytes into a volatile, GC-compatible solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic extract (e.g., with anhydrous sodium sulfate).
-
Add an internal standard.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Separation: Use a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) and a temperature program to separate the components.
-
Detection: Acquire mass spectra using EI for identification and quantification.
-
Process Analytical Technology (PAT): A Framework for Real-Time Understanding and Control
Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.[19] The goal is to build quality into the product rather than testing it in afterwards.[19] In-situ ¹⁹F NMR and online LC-MS are powerful PAT tools for the synthesis of fluorinated heterocycles.
Caption: A PAT workflow for real-time monitoring and control.
By integrating PAT, manufacturers can:
-
Enhance Process Understanding: Gain a deeper understanding of the reaction kinetics, identify critical process parameters, and elucidate the impact of process variables on product quality.[10][20]
-
Improve Process Control: Implement feedback control loops to maintain the process in a state of control, ensuring consistent product quality.[19][21]
-
Enable Real-Time Release Testing (RTRT): In some cases, PAT can provide sufficient data to release the product without the need for end-product testing.[19]
Conclusion: A Multi-faceted Approach to Reaction Monitoring
The successful development and manufacturing of fluorinated heterocycles hinges on the judicious application of advanced analytical techniques. ¹⁹F NMR spectroscopy offers unparalleled capabilities for in-situ, quantitative reaction monitoring, providing rich mechanistic and kinetic data. LC-MS and GC-MS provide complementary, highly sensitive methods for the analysis of complex reaction mixtures and the detection of trace impurities. By integrating these powerful tools within a Process Analytical Technology (PAT) framework, researchers and manufacturers can achieve a profound level of process understanding and control, ultimately leading to the efficient and robust production of these vital molecules.
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- McNeill, V., et al. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3120–3127. DOI: 10.1021/acs.analchem.1c04753
- Olsen, B. A., & Reed, R. A. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(22), 8539–8545. DOI: 10.1021/ac201947z
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- Chea, E. K., et al. (2022). High-resolution elemental mass spectrometry using LC-ICP-nanospray-Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. Analytical and Bioanalytical Chemistry, 414(25), 7217–7227. DOI: 10.1007/s00216-022-04273-0
- Saxena, K., & Dutta, K. (2016). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Magnetic Resonance, 269, 145–151. DOI: 10.1016/j.jmr.2016.06.012
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- Mishkovsky, M., & Frydman, L. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Nature Communications, 13(1), 817. DOI: 10.1038/s41467-022-28434-6
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Application Note & Protocol: Large-Scale Synthesis of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
Abstract
Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is a pivotal building block in medicinal chemistry, valued for the strategic introduction of fluorine to modulate the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for its large-scale synthesis, targeting researchers, chemists, and professionals in drug development and process chemistry. We present a comparative analysis of synthetic strategies and deliver a detailed, validated protocol for a scalable and efficient manufacturing process. The recommended pathway proceeds via the electrophilic fluorination of a β-keto ester precursor, Methyl 4-oxotetrahydro-2H-pyran-4-carboxylate, using Selectfluor®. This guide emphasizes mechanistic understanding, process safety, and optimization to ensure robust and reproducible synthesis on an industrial scale.
Introduction: Significance and Synthetic Challenges
The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The 4-fluoro-tetrahydropyran moiety, in particular, serves as a valuable bioisostere for carbonyl and gem-dimethyl groups, offering unique conformational constraints. The synthesis of its methyl ester derivative, this compound, presents a key challenge: the efficient and safe introduction of a single fluorine atom at the C4 position on a large scale.
Direct fluorination of the parent ester is not feasible. Therefore, indirect methods are required, typically involving the fluorination of an activated precursor. The most common industrial approach involves the synthesis of a β-keto ester, Methyl 4-oxotetrahydro-2H-pyran-4-carboxylate, followed by electrophilic fluorination. This method is favored for its high regioselectivity and adaptability to scale.
Comparative Analysis of Synthetic Strategies
Several routes can be envisioned for the synthesis of the target molecule. However, for large-scale production, factors such as cost, safety, atom economy, and robustness are paramount.
| Strategy | Fluorinating Agent | Key Precursor | Advantages | Disadvantages on a Large Scale |
| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Methyl 4-oxotetrahydro-2H-pyran-4-carboxylate | High yield, excellent regioselectivity, stable and easy-to-handle reagent.[1][2][3] | Higher cost of reagent, stoichiometry required. |
| Deoxyfluorination | DAST, Deoxo-Fluor® | Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate | Effective for hydroxyl substitution. | Reagents are hazardous, thermally unstable, and generate corrosive HF byproducts; expensive.[4] |
| Nucleophilic Fluorination | Alkali metal fluorides (KF, CsF) | Methyl 4-(methylsulfonyloxy)tetrahydro-2H-pyran-4-carboxylate | Lower cost of fluoride source. | Requires synthesis of a precursor with a good leaving group; potential for elimination side products. |
Justification for Selected Route: The electrophilic fluorination route using Selectfluor® is the recommended strategy for large-scale synthesis. Despite the reagent cost, its stability, safety profile, and high efficiency make it the most reliable and predictable method for industrial applications.[5][6] Selectfluor® is a non-volatile solid, which simplifies handling compared to gaseous or highly corrosive liquid fluorinating agents.[2][3] Its production is well-established, with multi-tonne quantities available annually.[5]
Recommended Synthetic Pathway
The selected two-step pathway is designed for scalability, starting from commercially available materials.
Caption: Overall two-step synthetic scheme.
Detailed Experimental Protocols
Safety First: All fluorination reactions must be conducted in a well-ventilated chemical fume hood.[7] Personnel must wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical splash goggles, a face shield, and compatible gloves.[7] An emergency spill kit and calcium gluconate gel should be readily accessible.[7]
Part A: Synthesis of Methyl 4-oxotetrahydro-2H-pyran-4-carboxylate (β-Keto Ester Precursor)
This procedure is a base-catalyzed Claisen condensation followed by esterification.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene, Anhydrous
-
Methanol, Anhydrous
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a dropping funnel. Ensure the system is inert by purging with nitrogen.
-
Base Preparation: Charge the reactor with sodium hydride (1.1 equivalents) and anhydrous toluene.
-
Reagent Addition: In the dropping funnel, prepare a mixture of Tetrahydro-4H-pyran-4-one (1.0 equivalent) and diethyl carbonate (1.5 equivalents). Add this mixture dropwise to the stirred NaH suspension, maintaining the internal temperature below 35 °C.
-
Reaction: After the addition is complete, heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring for the cessation of hydrogen gas evolution.
-
Methanolysis & Quench: Cool the reaction to 0-5 °C. Carefully add anhydrous methanol (5.0 equivalents) dropwise to effect the transesterification to the methyl ester. After stirring for 1 hour, slowly quench the reaction by adding 2M HCl until the pH is ~2-3.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain Methyl 4-oxotetrahydro-2H-pyran-4-carboxylate as a clear liquid.
Part B: Electrophilic Fluorination to Yield Final Product
Materials:
-
Methyl 4-oxotetrahydro-2H-pyran-4-carboxylate (from Part A)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (MeCN), Anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
Protocol:
-
Reactor Setup: In a clean, dry, nitrogen-purged reactor, charge Methyl 4-oxotetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) and anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor® (1.1 equivalents) portion-wise to the stirred solution. An initial exotherm may be observed; maintain the internal temperature between 20-30 °C using an ice bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.
-
Work-up: Dilute the residue with dichloromethane and deionized water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.
Process Workflow and Data Management
A clear workflow is essential for ensuring batch-to-batch consistency and safety on a large scale.
Caption: Scalable manufacturing workflow with integrated quality control points.
Safety and Environmental Considerations
-
Reagent Handling: Sodium hydride is highly reactive with water and must be handled under an inert atmosphere. Selectfluor® is an oxidant and should not be mixed with strong reducing agents.[4]
-
Waste Management: Aqueous waste streams should be neutralized before disposal. Organic waste containing halogenated material (from DCM and Selectfluor® byproducts) must be segregated and disposed of according to institutional and environmental regulations.
-
Process Safety: The fluorination step can be exothermic. For large-scale runs, reagent addition should be carefully controlled, and adequate cooling capacity must be available. A risk assessment should be performed before scaling up.[8]
Conclusion
This application note details a robust and scalable two-step synthesis for this compound. The recommended protocol, centered on the electrophilic fluorination of a β-keto ester intermediate with Selectfluor®, provides a reliable method for obtaining high-purity material suitable for pharmaceutical development. By adhering to the detailed protocols and safety guidelines, researchers and drug development professionals can confidently implement this synthesis on a large scale.
References
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- Safety and handling of fluorinated organic compounds. Benchchem.
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- Selectfluor: mechanistic insight and applications. PubMed - NIH.
- Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. MDPI.
- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ResearchGate.
- Selectfluor: Mechanistic Insight and Applications. ResearchGate.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Selectfluor™. Sigma-Aldrich.
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The Emergence of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate: A Novel Non-Polar Solvent for Specialized Applications
Introduction: In the continuous quest for novel solvents that offer enhanced performance, safety, and environmental compatibility, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool.[1][2] Fluorination can dramatically alter the physicochemical properties of a compound, often imparting unique characteristics such as increased stability, modified polarity, and enhanced solvency for specific applications.[1][3] This guide introduces Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, a promising and innovative non-polar solvent designed for researchers, scientists, and drug development professionals. While extensive data on this specific molecule is nascent, this document synthesizes information from analogous compounds and foundational principles of fluorine chemistry to provide a comprehensive overview of its potential applications and protocols.
Rationale and Physicochemical Profile
The parent molecule, Methyl tetrahydro-2H-pyran-4-carboxylate, is a well-characterized cyclic ether.[4][5] The introduction of a single fluorine atom at the 4-position is anticipated to significantly modulate its properties, leading to a solvent with a unique balance of characteristics.
The Impact of Monofluorination
The strategic placement of a fluorine atom can have a profound impact on a molecule's properties.[1] In the case of this compound, the highly electronegative fluorine atom is expected to induce a dipole moment. However, the overall polarity of a solvent is a complex interplay of its molecular geometry and the vector sum of individual bond dipoles.[5] While fluorination increases the polarity of individual C-F bonds, the overall molecular polarity may not necessarily increase and can even decrease depending on the substitution pattern.[6] In this case, the symmetrical substitution at the 4-position of the tetrahydropyran ring could result in a molecule with a relatively low net dipole moment, classifying it as a non-polar or weakly polar solvent.
Estimated Physicochemical Properties
Based on data from the non-fluorinated analog and general trends observed in fluorinated organic compounds, we can estimate the key properties of this compound.
| Property | Non-Fluorinated Analog | Estimated Value for Fluorinated Analog | Rationale for Estimation |
| Molecular Weight | 144.17 g/mol [4][7] | ~162.16 g/mol | Addition of one fluorine atom and removal of one hydrogen atom. |
| Boiling Point | ~197 °C[8] | Slightly higher than the analog | Increased molecular weight and potential for altered intermolecular forces. |
| Density | ~1.08 g/mL at 20°C[3][8] | Higher than the analog | Fluorine is significantly denser than hydrogen. |
| Polarity | Moderately Polar | Non-polar to weakly polar | The C-F bond is polar, but the overall molecular dipole moment is expected to be low due to symmetry. Fluorination can lead to solvents with low dielectric constants.[5] |
| Solubility | Soluble in many organic solvents | Expected to have good solubility in a range of organic solvents, particularly those with some fluorine content.[9] | "Like dissolves like" principle; fluorinated compounds often exhibit unique miscibility profiles. |
| Chemical Stability | Stable | Highly Stable | The C-F bond is one of the strongest single bonds in organic chemistry, imparting exceptional chemical and thermal stability.[9][10] |
Proposed Synthesis Protocol
While a specific synthesis for this compound is not yet published, a plausible route can be designed based on established methodologies for the synthesis of fluorinated tetrahydropyrans. A promising approach involves a fluoro-Prins reaction.[9][11][12]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol
Step 1: Fluoro-Prins Cyclization to form 4-Fluorotetrahydropyran-4-carbaldehyde
-
In a well-ventilated fume hood, to a solution of the appropriate homoallylic alcohol (1 equivalent) in a suitable solvent (e.g., CH₂Cl₂), add paraformaldehyde (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DMPU/HF (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone hydrofluoride) (2 equivalents) to the reaction mixture. Caution: DMPU/HF is a corrosive and toxic fluorinating agent. Handle with appropriate personal protective equipment (PPE).[13]
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-fluorotetrahydropyran-4-carbaldehyde.
Step 2: Oxidation to 4-Fluorotetrahydro-2H-pyran-4-carboxylic acid
-
Dissolve the crude aldehyde from Step 1 in an appropriate solvent (e.g., CH₂Cl₂).
-
Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and work up according to the specific protocol for the chosen oxidizing agent.
-
Purify the crude product by column chromatography to yield 4-fluorotetrahydro-2H-pyran-4-carboxylic acid.[14]
Step 3: Esterification to this compound
-
Dissolve the carboxylic acid from Step 2 in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, neutralize the excess acid with a mild base (e.g., NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the final product.
-
Purify by vacuum distillation or column chromatography.
Application Notes: Leveraging Unique Properties
The distinct properties of this compound make it a valuable solvent for a range of specialized applications.
Reaction Medium for Fluorinated Compounds
Fluorinated solvents often exhibit enhanced solubility for other fluorinated molecules.[15] This makes this compound an excellent candidate as a reaction medium for syntheses involving fluorinated reagents or substrates, potentially improving reaction rates and yields.
Non-Polar Medium for Sensitive Reactions
Its anticipated non-polar nature, combined with high chemical inertness, makes this solvent suitable for reactions that are sensitive to protic or highly polar environments. This includes certain organometallic reactions and polymerizations where solvent interaction can be detrimental.
Component in Specialty Formulations
Due to its expected low surface tension, a common characteristic of fluorinated compounds, this solvent could be a valuable component in formulations for coatings, lubricants, and precision cleaning agents where good wetting and spreading are required.[9][10]
Experimental Protocols: Representative Applications
The following protocols are illustrative examples of how this compound could be employed in a research setting.
Protocol: Suzuki-Miyaura Coupling in a Fluorinated Medium
Objective: To assess the performance of this compound as a solvent in a palladium-catalyzed cross-coupling reaction.
Workflow Diagram:
Caption: Workflow for a Suzuki-Miyaura coupling reaction using the novel solvent.
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add this compound (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Safety and Handling
As with all fluorinated organic compounds, appropriate safety precautions must be taken.[13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling the solvent at elevated temperatures.
-
Inhalation: Avoid inhaling vapors.
-
Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.
-
Fire Safety: While many fluorinated solvents are non-flammable, it is good practice to keep them away from open flames and strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
This compound represents a promising new solvent with a unique profile of properties derived from its fluorinated cyclic ether structure. Its anticipated non-polar nature, high stability, and specialized solvency make it a compelling candidate for a variety of applications in organic synthesis and materials science. The protocols and information presented in this guide provide a foundational framework for researchers to begin exploring the potential of this novel solvent. Further experimental validation of its properties and applications is encouraged to fully elucidate its capabilities.
References
- EnviroTech Europe. (2023, July 21).
- A-Z Chemicals. (2024, December 16).
- Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(16), 3975–3977. [Link]
- Hussein, A. A. (2020, February 17). How does fluorination affect the solvating ability of a solvent?
- Das, P., & Pal, S. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(23), 4744-4775. [Link]
- Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(16), 3975-3977. [Link]
- Patel, M. K., & Patel, H. A. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
- Angell, Y. L., & Gouverneur, V. (2018). Key developments in fluorinated heterocycles. Journal of Fluorine Chemistry, 215, 1-2. [Link]
- Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
- Li, X., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry, 87(3), 1649-1657. [Link]
- Zhang, Y., et al. (2025). Monofluorinated Cyclic Ethers Enable Fast Ion Transport in Low-Temperature Lithium Metal Batteries. ACS Applied Materials & Interfaces, 17(24), 35606-35618. [Link]
- Chen, Y., et al. (2021). Impact of the fluorination degree of ether-based electrolyte solvents on Li-metal battery performance. Journal of Materials Chemistry A, 9(1), 218-225. [Link]
- Wuitschik, G., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-45. [Link]
- Shehab, W. S., & Ghoneim, A. A. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(4), 487-492. [Link]
- Abdel-Ghani, N. T., et al. (2022).
- Tarpo, J., & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry. [Link]
- European Industrial Gases Association. (n.d.). Code of Practice: Compressed Fluorine and Mixtures with Inert Gases. [Link]
- LibreTexts Chemistry. (2023, July 18). 3.2: Names and Properties of Ethers (reference only). [Link]
- Chen, Y., et al. (2021). Impact of the fluorination degree of ether-based electrolyte solvents on Li-metal battery performance. Journal of Materials Chemistry A, 9(1), 218-225. [Link]
- Home Sunshine Pharma.
- Vitale, F., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 743. [Link]
- Mussagali, A. (2023). CYCLIC ETHERS AND THEIR USE.
- Organic Chemistry Portal. Synthesis of cyclic ethers. [Link]
- Abdel-Ghani, N. T., et al. (2022).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this valuable fluorinated building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to improve your synthetic yield and purity.
The primary challenge in this synthesis is the deoxofluorination of the precursor, Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, a tertiary alcohol. This step is notoriously prone to side reactions, primarily elimination, which significantly reduces the yield of the desired product.[1] This guide will focus on diagnosing and solving issues related to this critical transformation.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Pre-Reaction & Starting Material Issues
Question: My starting material, Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, appears impure. How critical is its purity for the fluorination step?
Answer: Extremely critical. The purity of your tertiary alcohol precursor is paramount for a successful deoxofluorination. Impurities can interfere with the reaction in several ways:
-
Moisture: Water will rapidly quench and decompose most deoxofluorinating reagents (like DAST or Deoxo-Fluor®), consuming the reagent and generating corrosive HF.[2] This not only lowers the effective concentration of your fluorinating agent but can also promote acid-catalyzed side reactions. Ensure your starting material is rigorously dried, typically by dissolving it in an anhydrous solvent and drying over MgSO₄ or Na₂SO₄, followed by removal of the solvent under vacuum.
-
Residual Acidity/Basicity: Any acidic or basic impurities can interfere with the reaction mechanism. For instance, residual base can promote elimination side reactions.[1]
-
Synthesis Byproducts: Impurities from the synthesis of the hydroxy-ester (e.g., from the esterification of tetrahydro-2H-pyran-4-carboxylic acid) can carry through and complicate both the reaction and the final purification.[3][4] It is highly recommended to purify the hydroxy-ester by column chromatography or distillation before proceeding.
Section 2: Troubleshooting the Deoxofluorination Reaction
Question: My reaction yield is consistently low (<40%), and I observe significant byproduct formation by TLC/LCMS. What is the most likely cause?
Answer: Low yield in the fluorination of a tertiary alcohol like Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate is almost always due to a competing elimination (E1/E2) reaction, which forms the corresponding unsaturated ester, Methyl 3,6-dihydro-2H-pyran-4-carboxylate. The choice of fluorinating reagent and reaction conditions are the key factors to control this.
-
Reagent Choice: Traditional reagents like DAST (Diethylaminosulfur Trifluoride) are known to promote elimination, especially with tertiary alcohols.[1][5] More modern and thermally stable alternatives often provide better yields with less elimination.[6]
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) is generally considered superior to DAST for this transformation. It is more thermally stable and often gives higher yields of the desired fluoride with reduced elimination byproducts.[2][7][8]
-
PyFluor is another excellent, thermally stable alternative that is reported to produce only minor formation of elimination side products.[6]
-
-
Temperature Control: This is the most critical parameter. The reaction should be initiated at a very low temperature, typically -78 °C (a dry ice/acetone bath), and the reagent should be added slowly to the solution of the alcohol.[7] Allowing the reaction to warm up too quickly will strongly favor the elimination pathway. The reaction should be allowed to warm slowly to 0 °C or room temperature only after the initial addition is complete.
-
Solvent Choice: The choice of solvent influences the reaction pathway.
-
Aprotic, Non-polar Solvents: Dichloromethane (DCM) is the most common and generally effective solvent.[7] Its low polarity can help suppress the formation of a stabilized carbocation intermediate that would readily undergo elimination.
-
Protic Solvents: Avoid protic solvents like alcohols, as they will react with the fluorinating agent.
-
Below is a troubleshooting workflow to diagnose and solve low-yield issues.
Question: I am considering using Selectfluor® instead. Is this a viable alternative?
Answer: Selectfluor® is an electrophilic fluorinating agent, and its mechanism is fundamentally different from nucleophilic reagents like DAST.[9] While it is an excellent reagent, direct deoxofluorination of a simple tertiary alcohol is not its primary application. However, recent methods have been developed that allow for the fluorination of tertiary alcohols using Selectfluor® by first activating the hydroxyl group or by using photoredox catalysis.[10][11]
-
Phosphine/Iodine Activation: One method involves activating the alcohol with a phosphine/iodine system before adding Selectfluor®.[10][11] This can be highly effective but adds complexity and reagents.
-
Photoredox Catalysis: Another advanced approach uses an iridium photocatalyst to generate an alkyl radical from an activated alcohol (like an oxalate ester), which is then trapped by Selectfluor®.[12][13] This method is particularly effective for tertiary alcohols and avoids the elimination issues seen with nucleophilic reagents.[13]
For routine synthesis, sticking with an optimized Deoxo-Fluor® or PyFluor protocol is often more straightforward. The photoredox or activation methods are powerful tools for particularly challenging or sensitive substrates.[13]
Section 3: Work-up and Purification
Question: The reaction work-up seems hazardous, and purification is difficult. What are the best practices?
Answer: Safety and proper technique during work-up and purification are essential.
-
Quenching: The reaction must be quenched carefully at low temperatures (0 °C or below). Slowly add the reaction mixture to a stirred, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the remaining fluorinating agent and acidic byproducts. Caution: This quenching is exothermic and will release gas. Perform in a fume hood with adequate ventilation and a blast shield.
-
Extraction: After quenching, promptly extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate. The fluorinated product can be somewhat water-soluble, so multiple extractions are recommended.
-
Purification: Column chromatography on silica gel is the standard method for purification.
-
Co-elution: The main byproduct, the elimination product, is often less polar than the desired fluorinated product and will typically elute first.
-
Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.
-
Detection: The fluorinated product may not be UV-active. Use a potassium permanganate (KMnO₄) stain for TLC visualization; the elimination byproduct (alkene) will show up as a yellow spot, while the desired product will be a faint spot.
-
Data Summary & Reagent Comparison
The choice of fluorinating agent is the most critical decision influencing the outcome of your synthesis. The following table summarizes the key characteristics of common reagents used for this type of transformation.
| Reagent | Type | Key Advantages | Key Disadvantages | Typical Yield Range (Tertiary Alcohols) |
| DAST | Nucleophilic | Widely available | Thermally unstable, promotes elimination | 30-60%[5] |
| Deoxo-Fluor® | Nucleophilic | More thermally stable than DAST, less elimination | More expensive than DAST | 50-80%[2][7] |
| PyFluor | Nucleophilic | Thermally stable, crystalline solid, low elimination | Requires co-reagents (e.g., base) | 60-85%[6] |
| Selectfluor® | Electrophilic | Stable, easy to handle | Requires co-catalyst/activation for alcohols | 65-85% (with photoredox)[13] |
Optimized Experimental Protocol
This protocol is a recommended starting point for the synthesis of this compound using the more reliable Deoxo-Fluor® reagent.
Step-by-Step Methodology:
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add Methyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Charge the dropping funnel with Deoxo-Fluor® (1.2 eq) dissolved in a small amount of anhydrous DCM.
-
Add the Deoxo-Fluor® solution dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.
-
-
Reaction:
-
After the addition is complete, stir the mixture at -78 °C for an additional hour.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by TLC or LCMS.
-
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a stirred, saturated solution of aqueous sodium bicarbonate (NaHCO₃), also cooled to 0 °C.
-
Slowly and carefully transfer the reaction mixture via cannula or dropping funnel into the NaHCO₃ solution. (Caution: Gas evolution!)
-
-
Work-up & Isolation:
-
Allow the quenched mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to isolate the pure this compound.
-
Visualizing the Key Reaction
The desired Sₙ2/Sₙ1 pathway competes directly with the E1/E2 elimination pathway. Understanding this is key to optimizing the reaction.
References
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
- Organic Chemistry Data. (n.d.). Alcohol to Fluoride - Common Conditions.
- Wikipedia. (2023). Selectfluor.
- BenchChem Technical Support Team. (2025, December). A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs.
- Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
- Bertrand, X., Pucheault, M., Chabaud, L., & Paquin, J.-F. (2023). Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols. The Journal of Organic Chemistry. [Link]
- Yaglioglu, H. G., Aydin, M., & Ceylan, M. (2018). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journal of Organic Chemistry, 14, 2696–2702. [Link]
- Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Selectfluor.
- Moon, H. W., Lavagnino, M. N., Lim, S., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society.
- Who we serve. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments.
- Zhang, W., Gu, Y.-C., Lin, J.-H., & Xiao, J.-C. (2020). Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters. [Link]
- Le, C. M., & MacMillan, D. W. C. (2019). Photoredox-Catalyzed Deoxyfluorination of Alcohols. Tetrahedron, 75, 4222-4227.
- Wenxuecity. (2023). DAST and Deoxo-Fluor.
- Fujiwara, T., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Angewandte Chemie International Edition, 52(43), 11367-11370. [Link]
- Wikipedia. (n.d.). Fluorination with aminosulfuranes.
Sources
- 1. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl tetrahydropyran-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl tetrahydropyran-4-carboxylate | 110238-91-0 [chemicalbook.com]
- 5. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 8. DAST and Deoxo-Fluor | www.wenxuecity.com [wenxuecity.com]
- 9. Selectfluor - Wikipedia [en.wikipedia.org]
- 10. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scientificupdate.com [scientificupdate.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
Welcome to the dedicated technical support resource for the purification of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this fluorinated heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during its purification.
The introduction of a fluorine atom into the tetrahydropyran ring significantly influences the molecule's physicochemical properties, such as polarity, boiling point, and chromatographic behavior, often making purification non-trivial.[1][2] This guide provides a framework for logical problem-solving, grounded in the principles of organic chemistry.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may face during the purification of this compound, offering potential causes and actionable solutions.
Problem 1: Co-elution of the product with impurities during column chromatography.
Potential Cause 1: Inappropriate Solvent System Polarity. The polarity of your eluent may be too high, causing both your product and impurities to move too quickly through the column, resulting in poor separation. Conversely, if the eluent is not polar enough, the compounds may not move at all.
Solution:
-
Systematic Solvent Screening: Begin with a low-polarity solvent system, such as a high ratio of hexane to ethyl acetate (e.g., 9:1), and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio that gives a good separation between your product and the impurities. An ideal Rf value for your product is typically around 0.3.[3]
-
Consider Alternative Solvents: If hexane/ethyl acetate systems are not effective, consider other solvent systems. For fluorinated compounds, sometimes using solvents with different selectivities, like dichloromethane or ether, can be beneficial.
Potential Cause 2: Unsuitable Stationary Phase. Standard silica gel may not always be the ideal stationary phase for separating fluorinated compounds, which can exhibit unique interactions.[4]
Solution:
-
Fluorinated Stationary Phases: For challenging separations of fluorinated molecules, consider using a fluorinated stationary phase (e.g., fluoro-silica gel). These phases can offer different selectivity compared to standard silica gel by interacting more strongly with the fluorinated product.[4][5]
-
Alumina: Depending on the nature of the impurities (acidic or basic), using neutral, acidic, or basic alumina can be an effective alternative to silica gel.[3]
Problem 2: Product degradation on the column.
Potential Cause 1: Acidity of Silica Gel. Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds, such as esters, which can be susceptible to hydrolysis, especially if there is residual water in the solvents.
Solution:
-
Neutralize the Silica Gel: You can prepare a slurry of silica gel in your eluent and add a small amount of a non-polar base, like triethylamine (~1%), to neutralize the acidic sites.
-
Use Deactivated Silica: Commercially available deactivated silica gel is another option.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.
Potential Cause 2: Prolonged Exposure to the Stationary Phase. The longer your compound remains on the column, the higher the chance of degradation.
Solution:
-
Optimize Column Dimensions and Flow Rate: Use a column with the appropriate diameter and length for the amount of material you are purifying. A fatter, shorter column will generally run faster than a long, thin one. Increase the flow rate, but be mindful that this can sometimes decrease resolution.
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial eluent, consider dry loading. This involves pre-adsorbing your crude product onto a small amount of silica gel and then carefully adding it to the top of your packed column. This can lead to a more concentrated band at the start of the chromatography and a faster elution.
Problem 3: Difficulty in removing a specific impurity.
Potential Cause: Structurally Similar Impurity. The impurity may have a very similar structure and polarity to your desired product, making chromatographic separation challenging. Common impurities could include starting materials, or by-products from the fluorination or esterification steps.
Solution:
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC can offer much higher resolution than standard column chromatography. Reversed-phase HPLC using a C18 or a fluorinated column can be particularly effective.[4][6]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The key is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains soluble at all temperatures.
-
Chemical Quenching: If the impurity has a reactive functional group that your product lacks, you may be able to selectively react the impurity to form a new compound with a very different polarity, which can then be easily separated by column chromatography or an aqueous wash.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: How does the fluorine atom affect the purification strategy?
The presence of fluorine can significantly alter a molecule's properties:
-
Polarity: The C-F bond is polar, but the overall polarity of the molecule depends on its geometry. Fluorine can also decrease basicity in nearby functional groups.[2][8] This change in polarity is a key factor in chromatographic separations.
-
Intermolecular Interactions: Fluorinated compounds can have unique interactions with stationary phases, sometimes requiring specialized fluorinated columns for optimal separation.[4][5]
-
Eluent Choice: The choice of eluent in chromatography is critical. Sometimes, fluorinated solvents or additives can improve the separation of fluorinated compounds.[6]
Q3: What analytical techniques are recommended to assess the purity of the final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure and assessing purity. The presence of fluorine will result in characteristic splitting patterns in the 1H and 13C spectra.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities and determining the purity of your product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) can provide a quantitative measure of purity.
Q4: Are there any specific safety precautions I should take when handling this compound?
While specific toxicity data is not available, it is good practice to handle all chemicals with care. Assume the compound is an eye irritant and potentially harmful if ingested or inhaled.[7][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: General Column Chromatography on Silica Gel
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material. Test various ratios of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). Aim for an Rf of ~0.3 for the desired product.
-
Column Packing:
-
Select an appropriate size glass column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Allow the silica to settle, continuously tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Wash with a small amount of eluent 1-2 times, each time draining the solvent to the top of the silica.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions.
-
Monitor the elution process by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent (or solvent pair) will dissolve the compound when hot but not when cold. Test small amounts of your product in various solvents to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Example TLC Data for Eluent Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity A | Rf of Impurity B | Separation (ΔRf) |
| 9:1 | 0.15 | 0.20 | 0.05 | Poor |
| 7:3 | 0.35 | 0.50 | 0.10 | Good |
| 1:1 | 0.60 | 0.70 | 0.30 | Poor |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
- PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran.
- LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- V. G. Nenajdenko (Ed.). (2012). Fluorinated Heterocyclic Compounds. John Wiley & Sons.
- ResearchGate. (2019). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior.
- PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester.
- NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Royal Society of Chemistry. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
- Wiley Online Library. (2017). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions.
- Beilstein Journal of Organic Chemistry. (2018). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
- NIH. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey.
- University of Alberta. (n.d.). Column chromatography.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. soc.chim.it [soc.chim.it]
- 3. web.uvic.ca [web.uvic.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl tetrahydro-2H-pyran-4-carboxylate BASF quality, = 98.0 GC 110238-91-0 [sigmaaldrich.com]
- 8. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluoro-Prins Cyclization
Welcome to the technical support center for the fluoro-Prins cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to synthesize fluorinated heterocyclic compounds. Here, we address common challenges encountered during experimentation, providing in-depth, experience-driven advice to help you optimize your reaction conditions and achieve your desired outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in the lab.
Understanding the Fluoro-Prins Cyclization: A Mechanistic Overview
The fluoro-Prins cyclization is a powerful acid-catalyzed reaction that constructs fluorinated tetrahydropyran rings. The reaction proceeds through the formation of an oxocarbenium ion from a homoallylic alcohol and an aldehyde.[1][2][3][4] This intermediate is then attacked by the tethered alkene in an intramolecular fashion. The resulting carbocation is subsequently quenched by a fluoride ion, leading to the desired fluorinated product.[5][6] A common and effective Lewis acid and fluoride source for this transformation is boron trifluoride etherate (BF₃·OEt₂), which, when used in stoichiometric amounts, can both catalyze the cyclization and provide the fluoride nucleophile.[5][6]
Below is a generalized mechanistic pathway for the fluoro-Prins cyclization:
Caption: Generalized mechanism of the fluoro-Prins cyclization.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your fluoro-Prins cyclization experiments.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in a fluoro-Prins cyclization can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Here’s a systematic approach to troubleshooting:
A. Re-evaluate Your Reaction Conditions:
-
Catalyst Loading: Ensure you are using the correct stoichiometry of the Lewis acid. For BF₃·OEt₂, a stoichiometric amount is often necessary for it to act as both a catalyst and a fluoride source.[5][6] Insufficient catalyst will lead to incomplete conversion.
-
Temperature: Temperature plays a critical role in both reaction rate and selectivity. While room temperature can be a good starting point, some reactions benefit from lower temperatures to improve diastereoselectivity and minimize side reactions.[6] Conversely, if the reaction is sluggish, gentle heating might be necessary, although this can sometimes negatively impact selectivity.
-
Reaction Time: Monitor your reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Premature workup will result in a low yield due to incomplete conversion, while extended reaction times can lead to product decomposition or the formation of byproducts.
B. Investigate Potential Side Reactions:
-
Oxonia-Cope Rearrangement: This is a common competing reaction in Prins cyclizations, which can lead to racemization and the formation of undesired constitutional isomers.[3][4][7][8] This is particularly prevalent with substrates that can form stabilized carbocations. To mitigate this, consider using a milder Lewis acid or running the reaction at a lower temperature.
-
Elimination: The carbocation intermediate can undergo elimination to form an unsaturated product instead of being trapped by a fluoride ion. This is more likely at higher temperatures.
-
Polymerization: Aldehyd polymerization can be an issue, especially with reactive aldehydes like formaldehyde. Using paraformaldehyde and carefully controlling the reaction temperature can help minimize this.
C. Assess the Purity of Your Starting Materials:
-
Water Content: Lewis acids like BF₃·OEt₂ are sensitive to moisture. Ensure your solvent and reagents are anhydrous. The presence of water can deactivate the catalyst and lead to inconsistent results.
-
Substrate Purity: Impurities in your homoallylic alcohol or aldehyde can interfere with the reaction. Purify your starting materials if their purity is questionable.
Here is a workflow to guide your troubleshooting process for low yields:
Caption: Troubleshooting workflow for low reaction yields.
Question 2: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?
Poor diastereoselectivity is a common challenge in fluoro-Prins cyclizations. The stereochemical outcome is often dictated by the transition state geometry of the cyclization step.
A. Temperature Optimization:
-
Lowering the reaction temperature is often the most effective way to improve diastereoselectivity.[6] Reactions carried out at lower temperatures (e.g., -20 °C or -78 °C) favor the thermodynamically more stable chair-like transition state, which can lead to higher selectivity.[7]
B. Choice of Lewis Acid:
-
The nature of the Lewis acid can influence the transition state geometry. Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄, In(OTf)₃) to see if you can achieve better stereocontrol.[7] Some Lewis acids may coordinate more strongly with the reactants, leading to a more ordered transition state.
C. Substrate Effects:
-
The steric bulk of the substituents on both the homoallylic alcohol and the aldehyde can significantly impact diastereoselectivity.[7] Larger substituents will preferentially occupy equatorial positions in the chair-like transition state, which can direct the stereochemical outcome. While redesigning your substrate may not always be feasible, understanding these steric effects can help rationalize your results and guide future experiments.
Table 1: Effect of Temperature on Diastereoselectivity
| Entry | Aldehyde | Temperature (°C) | Diastereomeric Ratio (syn/anti) | Conversion (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Room Temp | ~2/1 | - | [6] |
| 2 | 4-Nitrobenzaldehyde | -20 | 10/1 | 61 | [6] |
| 3 | Benzaldehyde | Room Temp | ~2/1 | - | [6] |
| 4 | Benzaldehyde | -20 | 10/1 | 59 | [6] |
Data adapted from Launay, G. G. et al. (2010).[6]
Question 3: I am observing unexpected side products. What are they likely to be and how can I avoid them?
The formation of unexpected side products can complicate purification and reduce the yield of your desired fluorinated tetrahydropyran.
A. Oxonia-Cope Rearrangement Products:
-
As mentioned earlier, the oxonia-Cope rearrangement is a common side reaction.[3][4][7][8] This can lead to products with a different connectivity or stereochemistry than expected. Characterize your side products carefully by NMR and MS to identify if this pathway is competing with your desired reaction.
B. Products from Side-Chain Exchange:
-
In some cases, a process known as side-chain exchange can occur, leading to the formation of symmetrical tetrahydropyrans derived from the coupling of two molecules of the homoallylic alcohol or two molecules of the aldehyde.[4][7] This is often observed when the reaction is reversible under the reaction conditions.
C. Halogenated Byproducts (Other than Fluoride):
-
If you are using a Lewis acid that contains other halogens (e.g., SnCl₄, TiCl₄), you may observe the incorporation of these halogens into your product instead of fluoride. This occurs if the halide from the Lewis acid is a better nucleophile than the fluoride from your fluorine source under the reaction conditions.
To minimize side product formation:
-
Use a milder Lewis acid: This can help to suppress reversible reactions and rearrangements.
-
Lower the reaction temperature: This can slow down competing side reactions more than the desired cyclization.
-
Use a dedicated fluoride source: If you are using a non-fluorinated Lewis acid, ensure you have an efficient fluoride source in your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Can I use other fluoride sources besides BF₃·OEt₂?
Yes, other fluoride sources can be used, although BF₃·OEt₂ is convenient as it serves a dual role.[5][6] Other sources like triethylamine trihydrofluoride (Et₃N·3HF) or ionic liquid hydrogen fluoride salts have been employed.[6] The choice of fluoride source may require re-optimization of the reaction conditions.
Q2: Is the fluoro-Prins cyclization applicable to the synthesis of nitrogen-containing heterocycles?
Yes, the aza-Prins cyclization is a related reaction that allows for the synthesis of fluorinated piperidines.[5][6] In this case, a homoallylic amine is used instead of a homoallylic alcohol. The reaction proceeds through a similar mechanism involving an iminium ion intermediate.
Q3: Can microwave irradiation be used to accelerate the fluoro-Prins cyclization?
Yes, microwave conditions have been successfully applied to accelerate both oxa- and aza-Prins fluorination reactions.[5][6][9] This can significantly reduce reaction times from hours to minutes. However, it's important to carefully monitor the reaction temperature and pressure when using a microwave reactor.
Q4: How can I monitor the progress of my fluoro-Prins cyclization?
The progress of the reaction can be monitored by standard analytical techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).[10][11] Quenching small aliquots of the reaction mixture at different time points and analyzing them will allow you to determine when the reaction has reached completion.
Q5: What are some common workup procedures for a fluoro-Prins cyclization?
A typical workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate or water. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Experimental Protocol: General Procedure for Fluoro-Prins Cyclization
This is a general protocol and may require optimization for your specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.0-1.2 equiv) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) with stirring.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.0-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated tetrahydropyran.
References
- Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
- Padrón, J. I., & Martín, V. S. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31843–31853. [Link]
- Hart, D. J., & Bennett, C. E. (2012). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Israel Journal of Chemistry, 52(1-2), 40-53. [Link]
- Yadav, J. S., & Reddy, B. V. S. (2021). Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology. Reactions, 2(4), 429-462. [Link]
- Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 41. [Link]
- Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 41. [Link]
- Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
- Yadav, J. S., & Reddy, B. V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. [Link]
- List, B., et al. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 143(48), 20268–20273. [Link]
- Pastor, I. M., & Yus, M. (2012). Focused Update on the Prins Reaction and the Prins Cyclization. Current Organic Chemistry, 16(11), 1277-1312. [Link]
- Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 41. [Link]
- Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 41. [Link]
- Organic Chemistry Portal. (n.d.). Prins Reaction. [Link]
- Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 41. [Link]
- Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
- Matsumoto, K., et al. (2018). Lewis Acid Promoted Prins Cyclization Using Non-Conjugated Diene Alcohol: Sequential Reactions Terminated by Fluoride Ion. HETEROCYCLES, 96(8), 1363. [Link]
- Pina-Luis, G., et al. (2004). Fluorometric monitoring of organic reactions on solid phase.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2023). Molecules, 28(15), 5868. [Link]
- Process Analytical Strategies for Size Monitoring: Offline, At-Line, Online, and Inline Methods in a Top-Down Nano-Manufacturing Line. (2023). Pharmaceutics, 15(10), 2419. [Link]
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews, 45(18), 4848-4861. [Link]
- Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. (2016). The Journal of Steroid Biochemistry and Molecular Biology, 162, 78-85. [Link]
- Recent Advances on Fluorine Chemistry. (2024). Molecules, 29(15), 3505. [Link]
- Low Yield Troubleshooting Guide. (2018). Pacific Biosciences. [Link]
Sources
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- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
How to improve the diastereoselectivity of 4-fluorotetrahydropyran synthesis
Welcome to the technical support center for the synthesis of 4-fluorotetrahydropyrans. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective fluorination. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to common challenges encountered during these synthetic procedures.
Troubleshooting Guide: Enhancing Diastereoselectivity
This section addresses specific experimental issues related to achieving high diastereoselectivity in the synthesis of 4-fluorotetrahydropyrans.
Question: My fluorocyclization reaction is yielding a low trans:cis diastereomeric ratio. How can I improve the selectivity for the trans isomer?
Answer:
Achieving a high trans to cis ratio in fluorocyclization reactions is a common challenge that often hinges on controlling the transition state of the cyclization step. The observed diastereoselectivity is a direct consequence of the kinetic and thermodynamic stability of the competing diastereomeric transition states. Here are several strategies to enhance the formation of the trans isomer:
1. Catalyst and Reagent Selection:
-
Chiral Catalysts: The use of chiral catalysts is a powerful strategy to influence the stereochemical outcome. For instance, in hypervalent iodine-catalyzed fluorocyclizations, newly developed catalysts like 1-naphthyllactic acid-based iodine(III)-catalysts have demonstrated the ability to control the formation of tertiary carbon–fluorine stereocenters with high enantiomeric excess (up to 96% ee), which can also translate to improved diastereoselectivity.[1] The steric bulk and electronic properties of the catalyst can create a chiral pocket that preferentially stabilizes the transition state leading to the trans product.
-
Fluorinating Agent: The choice of fluorinating agent is critical. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used.[2][3] The reactivity and steric demands of these reagents can influence the facial selectivity of the fluorine addition. In some cases, NFSI has been shown to provide superior enantioselectivity compared to Selectfluor.[2]
2. Substrate Modification:
-
Steric Hindrance: The steric bulk of substituents on your substrate can significantly impact the diastereoselectivity. Introducing larger groups near the reacting center can create a steric bias that favors one diastereomeric transition state over the other.[4] Computational studies can help predict the conformational preferences of the substrate and guide the design of more selective precursors.[5]
-
Protecting Groups: In substrates containing nucleophilic groups like alcohols or amines, the choice of protecting group can influence the reaction's stereochemical course. For aminofluorination reactions, the selectivity has been found to be dependent on the sulfonyl protecting group used.[1]
3. Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature often enhances selectivity. Reactions carried out at -50 °C have shown higher enantioselectivities compared to those at -35 °C, although this can sometimes lead to lower yields due to reduced reactivity or solubility issues.[1]
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of the transition states. A systematic screening of solvents is recommended. For example, in some fluorocyclizations, chloroform has been found to be superior to methylene chloride or toluene in terms of enantioselectivity.[1]
-
Additives: The addition of certain salts, such as lithium bromide (LiBr), can surprisingly influence diastereoselectivity, in some cases reversing the ratio to favor the desired isomer.[6] This is thought to occur through chelation effects that alter the conformation of the substrate in the transition state.
Experimental Workflow for Optimizing Diastereoselectivity:
Caption: A systematic workflow for improving diastereoselectivity.
Question: I am observing poor diastereoselectivity in my oxa-Michael-Michael cascade reaction for the synthesis of a tetrahydropyran ring. What are the key parameters to investigate?
Answer:
The oxa-Michael-Michael cascade is a powerful strategy for constructing tetrahydropyran rings.[7][8][9] The diastereoselectivity of this reaction is governed by the stereochemistry of the initial oxa-Michael addition and the subsequent intramolecular Michael reaction. Here’s a breakdown of factors to consider for improving selectivity:
1. Catalyst Choice:
-
Organocatalysts: Organocatalysis is frequently employed for these cascade reactions.[10][11] Chiral amines, thioureas, and squaramides can activate the Michael acceptor and position the nucleophile for a stereoselective attack. The hydrogen-bonding capabilities of these catalysts are crucial for organizing the transition state assembly.
-
Base Strength: The basicity of the catalyst or additive is critical. It must be strong enough to deprotonate the oxygen nucleophile to initiate the first Michael addition but not so strong as to cause unwanted side reactions or epimerization of stereocenters.
2. Substrate and Reactant Design:
-
Michael Acceptor Geometry: The geometry (E/Z) of the Michael acceptor can have a profound impact on the facial selectivity of the nucleophilic attack.
-
Nucleophile Structure: The steric and electronic properties of the oxygen nucleophile will influence its approach to the Michael acceptor. Bulky substituents can favor the formation of one diastereomer.
3. Reaction Conditions:
-
Solvent Effects: The solvent can influence the conformation of the reactants and the catalyst, thereby affecting the stereochemical outcome. A screen of aprotic and protic solvents is advisable.
-
Temperature: As with many stereoselective reactions, lower temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Data-Driven Optimization:
To systematically optimize your reaction, consider a Design of Experiments (DoE) approach. A fractional factorial design can help you efficiently screen multiple variables (catalyst, solvent, temperature, concentration) to identify the most influential factors and their interactions.
| Parameter | Level 1 | Level 2 | Level 3 | Potential Impact on Diastereoselectivity |
| Catalyst | Chiral Amine | Thiourea | Squaramide | Controls the facial selectivity of the initial Michael addition. |
| Solvent | Toluene | Dichloromethane | Acetonitrile | Influences the solubility and conformation of reactants and catalyst. |
| Temperature | Room Temp | 0 °C | -20 °C | Lower temperatures generally favor higher selectivity. |
| Base | K₂CO₃ | DBU | Triethylamine | Affects the rate of deprotonation and can influence catalyst turnover. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental aspects of 4-fluorotetrahydropyran synthesis.
Question: What are the primary synthetic strategies for constructing 4-fluorotetrahydropyrans?
Answer:
The synthesis of 4-fluorotetrahydropyrans primarily relies on two key strategies:
1. Fluorocyclization of Unsaturated Alcohols: This is one of the most common and direct methods. It involves the intramolecular cyclization of an unsaturated alcohol onto an activated double or triple bond, with the concurrent introduction of a fluorine atom. This can be achieved through:
- Electrophilic Fluorocyclization: Using an electrophilic fluorine source (e.g., Selectfluor®, NFSI) and a catalyst (e.g., a hypervalent iodine species) to activate the alkene and promote cyclization.[1][12]
- Radical Fluorocyclization: Involving the generation of a radical intermediate that undergoes cyclization and subsequent trapping by a fluorine source.
2. Oxa-Michael-Michael Cascade Reactions: This approach involves the conjugate addition of an oxygen nucleophile to a Michael acceptor, followed by an intramolecular Michael addition to form the tetrahydropyran ring.[7][8][9] While not a direct fluorination method, a fluorine atom can be pre-installed on one of the reaction partners.
Conceptual Overview of Synthetic Strategies:
Caption: Key synthetic routes to 4-fluorotetrahydropyrans.
Question: How does the choice of fluorinating agent impact the diastereoselectivity of the reaction?
Answer:
The choice of fluorinating agent is a critical parameter that can significantly influence the diastereoselectivity of the synthesis of 4-fluorotetrahydropyrans. Fluorinating agents are broadly classified as either electrophilic or nucleophilic.[13]
-
Electrophilic Fluorinating Agents: Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used in modern organic synthesis.[2][3] They deliver an "F+" equivalent to a nucleophilic substrate, typically an enolate or an alkene. The diastereoselectivity in these reactions is often determined by the steric and electronic interactions between the substrate, the catalyst, and the fluorinating agent in the transition state. The size and shape of the N-substituents on the fluorinating agent can create a steric bias, favoring the approach of the reagent from one face of the substrate over the other.
-
Nucleophilic Fluorinating Agents: These reagents, such as potassium fluoride or various amine-HF complexes, deliver a fluoride anion (F-).[13] In reactions involving nucleophilic fluorination, the stereochemistry is often governed by S(_N)2-type mechanisms, where the stereochemical outcome is predictable (inversion of configuration). However, achieving high diastereoselectivity can be challenging due to the poor reactivity of the fluoride anion in some cases.[3]
Comparison of Common Electrophilic Fluorinating Agents:
| Fluorinating Agent | Structure | Key Characteristics | Impact on Diastereoselectivity |
| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, commercially available, and easy to handle. | The bulky cage-like structure can provide steric hindrance, influencing the facial selectivity of fluorination. |
| NFSI | N-Fluorobenzenesulfonimide | Bench-stable solid, generally provides good yields. | Often used in metal-catalyzed enantioselective fluorinations; the sulfonimide group can coordinate with the metal center, influencing the geometry of the transition state.[14] |
Detailed Experimental Protocol
General Procedure for a Catalytic Asymmetric Fluorocyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., (R,R)-1d, 0.02 mmol, 10 mol%).[1]
-
Solvent and Reagents: Add the appropriate solvent (e.g., chloroform, 1.0 mL) and the unsaturated alcohol substrate (0.2 mmol).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -50 °C) using a suitable cooling bath.
-
Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 0.3 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-fluorotetrahydropyran.
-
Analysis: Determine the yield and diastereomeric ratio by ¹H NMR and/or chiral HPLC analysis.
References
- Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. Journal of the American Chemical Society. [Link]
- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Organic Chemistry. [Link]
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. [Link]
- Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry. [Link]
- Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign. [Link]
- Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyara. ChemRxiv. [Link]
- Scope of the fluorocyclization using diene substrates 1. Standard reaction conditions.
- Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyarazolones: One pot Access to Dispiropyrazolone fused Tetrahydropyran. ChemRxiv. [Link]
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
- Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides.
- Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. [Link]
- Enantioselective Synthesis of 4H-Pyran via Amine-Catalyzed Formal (3 + 3)
- Multi Transition States for SN2 Reaction in Intramolecular Processes. Praise Worthy Prize. [Link]
- NHC-catalyzed enantioselective synthesis of dihydropyran-4-carbonitriles bearing all-carbon quaternary centers. Organic Chemistry Frontiers. [Link]
- Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. [Link]
- Substrate-Determined Diastereoselectivity in an Enzymatic Carbolig
- Enantioselective Synthesis of Alkyl Fluorides via Bioc
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]
- (PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
- The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Organic Chemistry Frontiers. [Link]
- Organocatalytic aza-Michael-Michael cascade reactions: a flexible approach to 2,3,4-trisubstituted tetrahydroquinolines. Chemistry. [Link]
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- 4. Substrate-Determined Diastereoselectivity in an Enzymatic Carboligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Organocatalytic aza-Michael-Michael cascade reactions: a flexible approach to 2,3,4-trisubstituted tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in palladium-catalyzed synthesis of tetrahydropyrans
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding low yields in the palladium-catalyzed synthesis of tetrahydropyrans (THPs). Our goal is to move beyond simple checklists and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions.
My reaction yield is low or has failed. Where should I begin?
Low or no yield is a common but solvable issue in palladium-catalyzed reactions. The key is a systematic approach to identify the root cause. The most frequent culprits involve the catalyst system, the substrate, or the reaction conditions. Before undertaking extensive optimization, it is crucial to confirm the identity and purity of your starting materials and the isolated product to ensure the low yield is not an artifact of mischaracterization.
Below is a primary troubleshooting workflow to guide your investigation. Subsequent sections will delve into each of these areas in greater detail.
Caption: Initial troubleshooting workflow for low yields.
Part 1: Troubleshooting the Catalyst System
The heart of the reaction is the palladium catalyst. Issues here are the most common source of failure.
Q1: I suspect my palladium precatalyst is the problem. How do I verify its activity and what are my options?
Causality & Explanation:
-
Precatalyst Choice: Common precatalysts like Pd(OAc)₂ and PdCl₂(CH₃CN)₂ are effective for intramolecular cyclizations.[1] Pd₂(dba)₃ is already a Pd(0) source but can be sensitive to air and light; its quality should be verified (color should be a deep purple/violet, not brownish).
-
In-Situ Reduction: For Pd(II) precatalysts, a phosphine ligand often serves as the reductant. If your ligand is not sufficiently electron-rich or is used in a sub-stoichiometric amount relative to palladium, the generation of Pd(0) can be sluggish.
-
Visual Cues: A healthy, active reaction mixture is typically a homogeneous, clear yellow-to-brown solution. The formation of a black precipitate, known as "palladium black," is a classic sign of catalyst decomposition where Pd(0) species aggregate and lose catalytic activity.[2] This is often caused by high temperatures or an insufficient ligand-to-palladium ratio.[2]
Troubleshooting Protocol:
-
Use a Fresh Source: Always start with a fresh bottle of the palladium precatalyst or one that has been properly stored under an inert atmosphere.
-
Consider a Pre-formed Pd(0) Catalyst: Try using a well-defined, air-stable Pd(0) precatalyst that incorporates the phosphine ligand, such as those based on the Buchwald or Hartwig groups.[3][4] These often exhibit higher activity and reproducibility.
-
Check for Palladium Black: If you observe a black precipitate, the reaction should be repeated at a lower temperature or with a higher ligand loading.
| Common Palladium Sources | Oxidation State | Typical Use & Considerations |
| Pd(OAc)₂ | Pd(II) | Common, inexpensive. Requires in situ reduction. |
| PdCl₂(CH₃CN)₂ | Pd(II) | Effective for oxypalladation reactions.[1] |
| Pd₂(dba)₃ | Pd(0) | Direct source of Pd(0). Can be unstable. |
| Buchwald Palladacycles | Pd(II) | Pre-formed catalysts that readily generate active Pd(0)L. |
Q2: My yield is still low. How do I select the right ligand?
A2: Ligand selection is arguably the most critical parameter for success. The ligand stabilizes the palladium center, influences its reactivity, and prevents decomposition. For C-O bond formation, the choice of ligand is paramount.
Causality & Explanation: The catalytic cycle for intramolecular hydroalkoxylation typically involves coordination of the unsaturated alcohol to a Pd(0) center, followed by an oxypalladation step to form a Pd(II) alkyl intermediate, and finally protonolysis or reductive elimination to release the product and regenerate the catalyst.
Caption: Simplified catalytic cycle for THP synthesis.
-
Steric Bulk & Electron Density: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or chelating phosphines like dpe-phos) are often necessary.[2][5]
-
Steric Bulk: A large ligand "cone angle" promotes the desired reductive elimination step and can shield the metal center from unwanted side reactions or coordination by other species.
-
Electron Density: Electron-rich ligands increase the electron density on the palladium, which facilitates the key oxidative addition or oxypalladation steps.
-
-
Chelation: Chelating bis(phosphine) ligands are known to decrease the rate of β-hydride elimination, a common decomposition pathway for palladium-alkyl intermediates.[5]
Troubleshooting Protocol:
-
Ligand Screening: If a standard ligand like PPh₃ fails, a screening of more specialized ligands is warranted. Start with commercially available biarylphosphine ligands (Buchwald ligands) or bulky monodentate phosphines.
-
Adjust Pd:Ligand Ratio: For monodentate ligands, a 1:2 or 1:4 Pd:Ligand ratio is a good starting point. For bidentate ligands, a 1:1.1 or 1:1.2 ratio is typical. An insufficient ligand ratio can lead to catalyst decomposition.[2]
| Ligand Type | Examples | Key Feature & Rationale |
| Monodentate | P(t-Bu)₃, XPhos, SPhos | Bulky and electron-rich; promotes reductive elimination. |
| Bidentate (Chelating) | dppf, dpe-phos, BINAP | Can suppress β-hydride elimination; enforces specific geometry.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors; form very stable catalysts. |
Part 2: Substrate and Reagent Considerations
Even with a perfect catalyst system, issues with the starting materials can prevent a successful reaction.
Q3: Could impurities in my starting material be inhibiting the reaction?
A3: Absolutely. Palladium catalysts are sensitive to a wide range of impurities that can act as poisons.
Causality & Explanation:
-
Water: While some specific Pd-catalyzed reactions benefit from the addition of a controlled amount of water[6], most require strictly anhydrous conditions. Water can hydrolyze starting materials or intermediates and can interfere with the base.
-
Oxygen: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by atmospheric oxygen.[2] Reactions must be run under a rigorously inert atmosphere (Nitrogen or Argon).
-
Other Functional Groups: Functional groups with lone pairs, such as unprotected amines or thiols, can coordinate strongly to the palladium center and inhibit catalysis.
-
Acidic Impurities: Some commercial catalysts, particularly Pd/C, can contain residual acids (e.g., from PdCl₂) which can cause unintended deprotection of acid-sensitive groups like silyl or even THP ethers, leading to complex side products.[7][8]
Troubleshooting Protocol:
-
Purify Starting Materials: Ensure your unsaturated alcohol is pure via flash chromatography or distillation.
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.
-
Degas the Reaction Mixture: Before heating, thoroughly degas the reaction mixture using a "freeze-pump-thaw" cycle (3 times) or by bubbling argon through the solution for 20-30 minutes.
Q4: My substrate is complex. Could steric or electronic factors be the issue?
A4: Yes, the structure of the unsaturated alcohol substrate has a significant impact on reactivity.
Causality & Explanation:
-
Steric Hindrance: Highly substituted substrates, particularly near the alcohol or the alkene, can slow down the cyclization. For example, substrates with substitution at the internal olefinic carbon can be less reactive.[5] The bulky groups can hinder the coordination of the alkene to the palladium center or make the subsequent C-O bond formation sterically unfavorable.
-
Electronic Effects: Electron-withdrawing groups near the reacting centers can decrease the nucleophilicity of the alcohol or the reactivity of the alkene, slowing the reaction. Conversely, some reactions involving electron-rich or -neutral aryl/vinyl halides proceed with high diastereoselectivity.[5]
Troubleshooting Protocol:
-
Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from 1-2 mol% to 5-10 mol% may be necessary.
-
Increase Temperature: Higher temperatures can overcome activation energy barriers for sterically hindered substrates, but must be balanced against the risk of catalyst decomposition.[2]
-
Use a More Active Catalyst System: Switching to a more electron-rich and bulky ligand (e.g., from PPh₃ to XPhos) or a more active precatalyst can often solve substrate-related reactivity issues.
Part 3: Optimizing Reaction Conditions
Fine-tuning the reaction parameters is the final step to maximizing yield.
Q5: What is the role of the base and solvent, and how do I choose them?
A5: The base and solvent are not passive components; they actively influence the entire catalytic cycle.
Causality & Explanation:
-
Base: In many intramolecular hydroalkoxylation reactions, a base is used to deprotonate the alcohol, forming an alkoxide. This increases its nucleophilicity for the attack on the palladium-coordinated alkene.
-
Strength & Solubility: A strong, non-nucleophilic base is often required. Inorganic bases like Cs₂CO₃ or K₃PO₄ are common.[9] Organic bases like NaOtBu are also used, but can sometimes lead to side reactions like β-hydride elimination.[5] The solubility of the base is critical; a base that does not dissolve will have limited effectiveness.
-
-
Solvent: The solvent must dissolve all components and be stable at the reaction temperature.
-
Polarity: Aprotic polar solvents like THF, Dioxane, or DMF are common. Toluene is also frequently used. The solvent polarity can influence the rate of key steps in the catalytic cycle.
-
Purity: As mentioned, the solvent must be anhydrous and free of oxygen.
-
Troubleshooting Protocol:
-
Screen Bases: If a standard base like K₂CO₃ is ineffective, try a stronger or more soluble one like Cs₂CO₃ or K₃PO₄.
-
Screen Solvents: Run a parallel screen of common anhydrous solvents (e.g., Toluene, Dioxane, THF) to identify the optimal medium.
Experimental Protocol: High-Throughput Condition Screening
To efficiently optimize multiple parameters, a high-throughput screening approach using vial arrays is recommended.
-
Preparation: In a glovebox, prepare stock solutions of your substrate, palladium precatalyst, and ligand in a suitable anhydrous solvent (e.g., Toluene).
-
Array Setup: Arrange an array of reaction vials, each containing a stir bar and a different base.
-
Dispensing: Add the substrate stock solution to each vial. Then, add the appropriate catalyst and ligand solutions to each vial via syringe.[2]
-
Reaction: Seal the vials, remove the array from the glovebox, and place it on a heating block set to the desired temperature.
-
Analysis: After the reaction time, cool the vials to room temperature. Take a small aliquot from each, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions for a larger scale reaction.[2]
References
- Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy.
- Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. PMC - NIH. [Link]
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing). [Link]
- Palladium-Catalyzed Intramolecular Asymmetric Hydroamination, Hydroalkoxylation, and Hydrocarbonation of Alkynes.
- Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC - NIH. [Link]
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation to Produce Dihydrogen.
- Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Form
- Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism.
- Recent Advances of Pd/C-C
- Palladium-Catalyzed Formation of Substituted Tetrahydropyrans: Mechanistic Insights and Structural Revision of Natural Products.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]
- Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbon
- Palladium-Catalyzed Intramolecular C−O Bond Formation.
- Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Unknown Source. [No URL available]
- Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation.
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. [Link]
- Palladium-catalyzed stereospecific synthesis of 2,6-disubstituted tetrahydropyrans: 1,3-chirality transfer by an intramolecular oxypallad
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
- Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity. PubMed. [Link]
Sources
- 1. Palladium-catalyzed stereospecific synthesis of 2,6-disubstituted tetrahydropyrans: 1,3-chirality transfer by an intramolecular oxypalladation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Complex NMR Spectra of Fluorinated Organic Molecules
Welcome to the technical support center for ¹⁹F Nuclear Magnetic resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and material scientists who encounter challenges in interpreting the often complex NMR spectra of fluorinated organic molecules. As a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is a highly sensitive NMR probe.[1][2] However, its large chemical shift dispersion and propensity for long-range couplings can lead to spectra that are difficult to decipher.[1][3]
This resource provides practical, in-depth troubleshooting advice in a direct question-and-answer format, grounded in the fundamental principles of NMR spectroscopy.
Section 1: FAQs - Fundamentals & Initial Setup
This section addresses common preliminary questions regarding ¹⁹F NMR experiments.
Q1: Why is the ¹⁹F chemical shift range so wide, and what are the implications?
A1: The ¹⁹F nucleus is surrounded by nine electrons, in contrast to the single electron for ¹H. This dense electron cloud makes the fluorine nucleus highly sensitive to its local electronic environment.[2] Small changes in molecular structure, solvent, or temperature can induce significant changes in the magnetic shielding, leading to a chemical shift range that can span over 800 ppm.[1]
-
Implications:
-
High Resolution: The wide dispersion minimizes signal overlap, which is a common issue in ¹H NMR, making it easier to resolve signals from different fluorine environments in a molecule or mixture.[2][4]
-
Acquisition Challenges: The broad spectral width can make uniform excitation and detection across the entire spectrum challenging. A standard radiofrequency (RF) pulse may not have sufficient bandwidth to excite all signals equally, potentially leading to integration errors and phasing problems.[5][6] It may be necessary to acquire multiple spectra with different transmitter offsets to cover the full range.[6]
-
Q2: How do I choose an appropriate reference standard for my ¹⁹F NMR experiment?
A2: Unlike ¹H NMR where Tetramethylsilane (TMS) is a near-universal internal standard, there is no single universal reference for ¹⁹F NMR. The choice is often context-dependent.[2]
-
Internal vs. External Referencing:
-
Internal Standards: Added directly to the sample, they provide high accuracy but can react with the sample or have overlapping signals. Common choices include Trifluoroacetic acid (TFA) or 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA).[5]
-
External Standards: Placed in a capillary inside the NMR tube, they avoid contamination but are susceptible to magnetic susceptibility differences between the sample and the standard. Neat CFCl₃ (Trichlorofluoromethane) is the primary reference, defined as 0 ppm, but is often used externally due to its volatility and reactivity.[1][6]
-
Indirect Referencing: Modern spectrometers can use the deuterium lock signal of the solvent to reference the ¹⁹F spectrum relative to the known ¹H frequency of TMS.[6][7] While convenient, this can be less accurate due to sample-dependent factors.[7]
-
Table 1: Common ¹⁹F NMR Reference Compounds
| Compound | Typical Chemical Shift (ppm) | Key Considerations |
| CFCl₃ (Trichlorofluoromethane) | 0.0 | Primary reference; volatile and reactive. Typically used externally. |
| C₆F₆ (Hexafluorobenzene) | -164.9 | Common secondary reference, particularly for aromatic fluorine compounds. |
| TFA (Trifluoroacetic acid) | -75.0 to -78.5 | pH-dependent chemical shift. Useful for aqueous samples.[5] |
| 3,5-BTFMBA | -61.3 (in DMSO-d₆) | Highly pure primary reference material available for quantitative NMR (qNMR). |
Section 2: Troubleshooting Guide - Common Spectral Problems
This section provides solutions to specific issues encountered during data acquisition and processing.
Q3: My spectrum has a rolling baseline. What causes this and how can I fix it?
A3: Baseline roll is a common artifact in ¹⁹F NMR, especially when acquiring spectra over a wide spectral width.[6]
-
Primary Causes:
-
Delayed Acquisition: An insufficient pre-acquisition delay can truncate the beginning of the Free Induction Decay (FID), leading to a rolling baseline upon Fourier transform.
-
Pulse Bandwidth Limitations: A "soft" pulse that does not uniformly excite the entire spectral width can introduce distortions.
-
Incorrect Phase Correction: Over-correction of the first-order phase (lp) can induce baseline roll.[6]
-
-
Troubleshooting Protocol:
-
Check Acquisition Parameters: Ensure the pre-scan delay is adequate. For quantitative work, a delay (D1) of 5-7 times the longest T1 relaxation time is recommended.[3]
-
Optimize Spectral Width: If possible, narrow the spectral width (sw) to only include the signals of interest. This allows for more uniform excitation.[6]
-
Processing Adjustments:
-
Before phasing, perform a Fourier transform and check the lp parameter. If it is an unusually large value, reset it to zero (lp=0) and re-phase using only the zero-order correction (aph0) first, then apply the full automated phasing (aph).[6]
-
Apply a backward linear prediction or use a baseline correction algorithm (e.g., polynomial fitting) available in most NMR processing software.
-
-
Q4: My signals are broad or poorly resolved. What are the likely causes?
A4: Signal broadening can stem from several factors, from sample preparation to magnetic field inhomogeneity.
-
Potential Causes & Solutions:
-
Poor Shimming: The magnetic field is not homogeneous across the sample. Re-shim the spectrometer, particularly on the lock signal, before acquisition.
-
Unresolved Couplings: Fluorine often exhibits complex, long-range couplings to both protons (¹H) and other fluorine (¹⁹F) nuclei, which can make signals appear broad if the couplings are not resolved.[1]
-
Solution: Acquire a ¹H-decoupled ¹⁹F spectrum. This is a standard experiment that removes all J-couplings to protons, often resulting in significantly sharper signals.[7]
-
-
Chemical Exchange: If the fluorinated molecule is undergoing conformational changes or binding events on a timescale similar to the NMR experiment, this can lead to broadened signals.
-
Solution: Try acquiring the spectrum at different temperatures. Lowering the temperature may slow the exchange enough to resolve separate signals, while increasing it may cause them to coalesce into a sharp, averaged signal.
-
-
Paramagnetic Impurities: The presence of paramagnetic metal ions or dissolved oxygen can significantly shorten relaxation times and broaden signals.
-
Solution: Filter the sample or degas it by bubbling an inert gas (like nitrogen or argon) through the solution before analysis.
-
-
Q5: My signal integrations are inaccurate. Why is this happening in ¹⁹F NMR?
A5: Quantitative accuracy in ¹⁹F NMR can be more challenging to achieve than in ¹H NMR.
-
Key Factors Affecting Integration:
-
Non-Uniform Excitation: As mentioned in Q1, the very wide chemical shift range means that a single pulse may not excite all fluorine nuclei equally. Signals far from the transmitter offset frequency will experience a weaker effective pulse, leading to lower signal intensity and inaccurate integrals.[5]
-
Nuclear Overhauser Effect (NOE): In ¹H-decoupled experiments, an NOE can transfer magnetization from protons to fluorine, altering the inherent signal intensity.
-
Relaxation Times (T1): Fluorine T1 values can vary significantly. If the relaxation delay between scans is too short, signals with longer T1s will not fully recover, leading to underestimated integrals.[3]
-
-
Protocol for Accurate Quantification:
-
Calibrate the 90° Pulse: Ensure the pulse width is correctly calibrated for your sample.
-
Use Inverse-Gated Decoupling: This pulse sequence applies the ¹H decoupler only during the acquisition of the FID, which suppresses J-coupling while minimizing the NOE.[3]
-
Ensure Full Relaxation: Set the relaxation delay (D1) to at least 7 times the longest T1 value in your sample to ensure all signals fully relax between scans.
-
Optimize Spectral Window: For the highest accuracy, acquire spectra of narrow regions of interest rather than one spectrum over a massive width.[6]
-
Section 3: Advanced Techniques for Spectral Deconvolution
When 1D spectra are insufficient, multi-dimensional techniques are required to resolve complex structures.
Q6: I have overlapping multiplets. How can I use 2D NMR to assign my signals?
A6: 2D NMR is essential for resolving complex fluorinated molecules. The key is to correlate the ¹⁹F signals with other nuclei like ¹H and ¹³C.
-
Recommended 2D Experiments:
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is the workhorse experiment for fluorinated molecules. It generates a 2D plot with the ¹H spectrum on one axis and the ¹⁹F spectrum on the other. A cross-peak appears at the coordinates of a proton and a fluorine nucleus that are J-coupled. This is invaluable for identifying which protons are near which fluorine atoms.[8][9]
-
¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment identifies fluorine nuclei that are coupled to each other. It is particularly useful for tracing out spin systems in polyfluorinated aliphatic chains or aromatic rings.[10]
-
¹⁹F-¹³C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments correlate ¹⁹F nuclei with ¹³C nuclei through one-bond (HSQC) or multiple-bond (HMBC) J-couplings. They are powerful tools for mapping the carbon skeleton around the fluorine atoms.[10]
-
Experimental Workflow: Structure Elucidation using 2D NMR
The following diagram outlines a logical workflow for tackling a complex spectrum.
Caption: A decision workflow for resolving complex spectra.
Section 4: Data Processing & Analysis Workflow
Q7: What is the standard protocol for processing a raw ¹⁹F FID into a final spectrum?
A7: Proper processing is critical to obtaining a high-quality, interpretable spectrum.
Step-by-Step Processing Protocol:
-
Fourier Transformation (FT): Convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Apodization (Window Function): Multiply the FID by a window function (e.g., exponential multiplication, lb=0.2 or 0.5) before FT.[6] This improves the signal-to-noise ratio at the cost of slightly broader lines.
-
Phase Correction: Manually or automatically adjust the zero-order (phc0) and first-order (phc1) phase constants to ensure all peaks are in pure absorption mode (positive and symmetrical). Start with automated phase correction (aph).[6]
-
Baseline Correction: Apply a polynomial function to correct for any remaining baseline distortions.[6]
-
Referencing: Calibrate the chemical shift axis by setting the reference signal to its known value.[6]
-
Integration: Define the integral regions for all signals to determine their relative areas.
-
Peak Picking: Identify the exact frequency of each peak maximum.
Caption: Standard ¹⁹F NMR data processing workflow.
References
- Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
- Arora, R., & Pomerantz, W. C. (2021). A beginner's guide to 19F NMR and its role in drug screening. Drug Discovery Today: Technologies.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Malz, F., & Jancke, H. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
- Nodzewska, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.
- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
- NMR Facility, UCSB. (n.d.). F19 detection. University of California, Santa Barbara.
- Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery.
- NMR Service. (n.d.). 19Flourine NMR. nmr-analysis.com.
- Rinaldi, P. L., et al. (2011). Advanced Solution 2D-NMR of Fluoropolymers. ACS Symposium Series.
- Kinyua, J., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods.
- Bruker BioSpin. (2006). 1D and 2D Experiments Step-by-Step Tutorial. Chemistry Department, University of Crete.
- Nodzewska, A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar.
- Shishmarev, D., & Břímek, A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances.
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. biophysics.org [biophysics.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. F19 detection [nmr.chem.ucsb.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Stability issues with Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate under acidic/basic conditions
Welcome to the technical support center for Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. The following information is structured in a question-and-answer format to provide direct and actionable insights into the handling and troubleshooting of this compound under various chemical conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. The ester functional group is the most reactive site in the molecule and can be cleaved by acid-catalyzed hydrolysis or base-mediated saponification to yield 4-fluorotetrahydro-2H-pyran-4-carboxylic acid and methanol.[1][2][3]
The presence of a fluorine atom at the α-position to the carboxylate group is expected to influence the rate of this hydrolysis. Due to its strong electron-withdrawing nature, the fluorine atom can enhance the electrophilicity of the carbonyl carbon, potentially making the ester more susceptible to nucleophilic attack, particularly under basic conditions.[4][5]
Q2: What is the expected degradation pathway under acidic conditions?
Under acidic conditions, the degradation of this compound is anticipated to proceed via acid-catalyzed ester hydrolysis. This reaction is reversible, and the equilibrium can be influenced by the concentration of water.[3][6][7]
The mechanism involves three key stages:
-
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of methanol: Following proton transfer, methanol is eliminated, and the carbonyl group is reformed, yielding the carboxylic acid product.
Caption: Predicted acid-catalyzed hydrolysis pathway.
Q3: What is the expected degradation pathway under basic conditions?
Under basic conditions, the compound will likely undergo saponification, which is an irreversible hydrolysis of the ester.[2][8][9] The presence of a strong base, such as hydroxide ions, leads to the formation of a carboxylate salt.
The mechanism proceeds as follows:
-
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon.
-
Formation of a tetrahedral intermediate: This is a key step in the addition-elimination mechanism.
-
Elimination of the methoxide ion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion as the leaving group.
-
Proton transfer: The highly basic methoxide ion deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and methanol.
Caption: Predicted base-mediated saponification pathway.
Q4: How does the α-fluorine atom affect the stability of the ester?
The C-F bond is very strong and the fluorine atom itself is stable.[4][5] However, its high electronegativity exerts a significant inductive effect. This electron-withdrawing effect increases the partial positive charge on the adjacent carbonyl carbon, making it a more potent electrophile. This enhanced electrophilicity can lead to a faster rate of nucleophilic attack, particularly in base-catalyzed hydrolysis.[10] Therefore, it is reasonable to hypothesize that this compound may be less stable under basic conditions compared to its non-fluorinated analog.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield or recovery of the starting material after a reaction or workup. | The compound may have degraded due to exposure to acidic or basic conditions. | - Maintain neutral pH (around 6-8) during extractions and chromatography. - Use buffered aqueous solutions if necessary. - Avoid prolonged exposure to strong acids or bases, even at low temperatures. |
| Appearance of a new, more polar spot on TLC or a new peak in LC-MS corresponding to the carboxylic acid. | Hydrolysis of the methyl ester has occurred. | - Confirm the identity of the new species by co-spotting with a standard of the carboxylic acid or by mass spectrometry. - If hydrolysis is undesirable, ensure all solvents and reagents are anhydrous. - For reactions requiring basic conditions, consider using non-nucleophilic bases or running the reaction at lower temperatures to minimize saponification. |
| Inconsistent reaction outcomes. | Variability in the pH of the reaction mixture or workup conditions. | - Carefully monitor and control the pH throughout the experimental procedure. - Ensure consistency in the source and purity of all reagents and solvents. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability
This protocol provides a general framework for assessing the stability of this compound under specific pH conditions.
Materials:
-
This compound
-
Buffered solutions at desired pH values (e.g., pH 4, 7, and 9)
-
Acetonitrile or other suitable co-solvent
-
HPLC or UPLC system with a suitable column (e.g., C18)
-
LC-MS for peak identification
Procedure:
-
Prepare a stock solution of the compound in the chosen co-solvent.
-
Add a known volume of the stock solution to each of the buffered solutions to achieve the desired final concentration.
-
Incubate the samples at a controlled temperature (e.g., ambient or elevated).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quench any ongoing reaction by neutralizing the sample if necessary.
-
Analyze the aliquots by HPLC or UPLC to quantify the remaining amount of the starting material and the formation of any degradation products.
-
Identify the degradation products using LC-MS.
Protocol 2: General Procedure for Saponification (Hydrolysis under Basic Conditions)
This protocol describes a typical procedure for the intentional hydrolysis of the ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol or Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution (e.g., 1 M)
-
Aqueous hydrochloric acid (HCl) (e.g., 1 M)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the ester in methanol or THF.
-
Add the aqueous base solution to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to a pH of approximately 2-3 with aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
Caption: Workflow for assessing chemical stability.
References
- Ester Hydrolysis: Acid and Base-C
- Basic Hydrolysis of Esters – Saponific
- 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. PubMed.
- mechanism of ester hydrolysis. YouTube.
- Base-C
- Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
- Acid-c
- mechanism for the acid catalysed hydrolysis of esters. Chemguide.
- Hydrolysis of Esters. University of Calgary.
- Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- ester hydrolysis r
- Key developments in fluorinated heterocycles. Taylor & Francis Online.
- Base Catalyzed Ester Hydrolysis (Saponific
- Fluorin
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Guidance for Industry #5 - Drug Stability Guidelines. FDA.
- General Protocol For Stability Studies. Scribd.
- Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. ProQuest.
- Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science.
- Stability testing of existing active substances and rel
- CHEMICAL STABILITY OF DRUGS. IIP Series.
- Stability Testing of Pharmaceutical Products.
- Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. PubMed.
- Enantioselective isothiourea-catalyzed α-fluorination of activ
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Synthesis of α-fluorocarboxylic acids and deriv
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- Synthesis and Hydrolysis of Aryl Fluoroglycosides.
- Synthesis, Stability and Reactivity of α-Fluorin
- Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutar
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Base-Catalyzed Ester Hydrolysis | Algor Cards [cards.algoreducation.com]
- 9. youtube.com [youtube.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Alternative Fluorinating Agents for Tetrahydropyran Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated tetrahydropyrans (THPs). The introduction of fluorine into the THP scaffold is a critical strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of bioactive molecules. However, traditional fluorinating agents often present challenges in terms of safety, selectivity, and substrate scope. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the application of modern, alternative fluorinating agents in THP synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of fluorinated THPs using contemporary fluorinating agents.
Deoxyfluorination of THP Precursor Alcohols (e.g., using Deoxo-Fluor™, PyFluor)
Question: My deoxyfluorination of a secondary alcohol on a THP ring with Deoxo-Fluor™ is resulting in a low yield and a significant amount of an elimination byproduct (an unsaturated tetrahydropyran). How can I improve the selectivity for the desired fluorinated product?
Answer:
Elimination is a prevalent side reaction in the deoxyfluorination of secondary alcohols, particularly within cyclic systems like tetrahydropyrans.[1] The competition between the desired SN2 pathway and the E2 elimination is influenced by several factors. Here are some strategies to favor substitution over elimination:
-
Temperature Control: This is the most critical parameter. Initiate the reaction at a low temperature, such as -78 °C, and allow it to warm slowly to room temperature.[1] Maintaining a lower temperature profile can significantly enhance the selectivity for the SN2 reaction.
-
Solvent Selection: Dichloromethane (DCM) is a standard solvent for these reactions. However, exploring less polar solvents might be beneficial as they can favor a more concerted SN2 mechanism.
-
Reagent Choice: Consider using PyFluor in combination with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2] PyFluor is known to produce substantially fewer elimination side products compared to DAST and, in some cases, Deoxo-Fluor.[3]
-
Substrate Conformation: The stereochemistry of the hydroxyl group can influence the propensity for elimination. An axially oriented hydroxyl group might be more prone to elimination than an equatorial one due to the availability of anti-periplanar protons.
Question: I am observing a rearranged product in my deoxyfluorination reaction. What is the cause, and how can it be prevented?
Answer:
Rearrangements, such as Wagner-Meerwein shifts, can occur if the reaction proceeds through a carbocationic intermediate (SN1-like mechanism).[1] This is more likely with sterically hindered alcohols or substrates that can form stabilized carbocations.
-
Reagent Selection: Deoxo-Fluor™ is generally considered less Lewis-acidic than DAST and may be less prone to inducing rearrangements.[1]
-
Alternative Reagents: For particularly sensitive substrates, PhenoFluor™ has demonstrated high chemoselectivity and a reduced tendency for rearrangements compared to DAST.[4]
-
Reaction Conditions: Employing milder reaction conditions, such as lower temperatures, can disfavor the formation of carbocationic intermediates.
Fluoro-Prins Cyclization for 4-Fluorotetrahydropyran Synthesis (e.g., using DMPU/HF)
Question: The diastereoselectivity of my fluoro-Prins cyclization using DMPU/HF is lower than expected. How can I improve the cis/trans ratio of the resulting 4-fluorotetrahydropyran?
Answer:
The diastereoselectivity of the fluoro-Prins cyclization is influenced by the stability of the chair-like transition state during the cyclization of the intermediate oxonium ion.[5]
-
Reagent System: DMPU/HF has been shown to provide higher yields and better diastereoselectivity compared to more traditional reagents like pyridine/HF (Olah's reagent).[6][7] This is attributed to the higher acidity of the DMPU/HF complex.[8]
-
Reaction Temperature: Optimizing the reaction temperature can impact the diastereoselectivity. It's advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Substrate Structure: The substituents on the homoallylic alcohol and the aldehyde can influence the preferred transition state geometry and, consequently, the diastereomeric ratio.
Electrophilic Fluorination of Glycals for 2-Deoxy-2-Fluoro-THP Synthesis (e.g., using Selectfluor™)
Question: The electrophilic fluorination of my protected glucal with Selectfluor™ yields a mixture of 2-deoxy-2-fluoro-D-gluco and 2-deoxy-2-fluoro-D-manno isomers. How can I control the stereochemical outcome?
Answer:
The stereoselectivity of the electrophilic fluorination of glycals is a known challenge. The reaction proceeds via the addition of the electrophilic fluorine to the double bond, and the stereochemical outcome is influenced by the protecting groups on the glycal.[9][10]
-
Protecting Group Strategy: The choice of protecting groups on the glycal has a significant impact on the facial selectivity of the fluorine addition. A judicious selection of protecting groups can improve the stereoselectivity of the fluorination.[9][10]
-
Solvent Effects: The solvent can influence the reaction's stereochemical course. Therefore, screening different solvents is recommended.
-
Stepwise Procedure: A stepwise approach, where the fluorination is followed by the addition of a nucleophile, can sometimes offer better control over the stereochemistry at the anomeric center.[9][10]
Question: My reaction with Selectfluor™ is not working, or the yield is very low. What should I check?
Answer:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. While Selectfluor™ is more water-tolerant than many other fluorinating agents, moisture can still negatively impact the reaction.
-
Reagent Quality: Verify the quality of the Selectfluor™ reagent. Although it is a stable solid, prolonged or improper storage can lead to degradation.
-
Solvent Compatibility: Be aware that Selectfluor™ can react exothermically with certain solvents like DMF and DMSO. Acetonitrile is a commonly used and generally safe solvent for these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Deoxo-Fluor™ or PyFluor over DAST for deoxyfluorination?
A1: The primary advantages are improved safety and stability. DAST is notoriously unstable and can decompose explosively, especially upon heating.[11] Deoxo-Fluor™ is more thermally stable than DAST.[11] PyFluor is a thermally stable crystalline solid that can be stored at room temperature and is less sensitive to moisture.[3] Additionally, PyFluor often provides higher yields with fewer elimination byproducts.[3]
Q2: When should I choose an electrophilic fluorinating agent like Selectfluor™ over a nucleophilic one for THP synthesis?
A2: The choice depends on your synthetic strategy and starting material. Electrophilic fluorinating agents like Selectfluor™ are ideal for the synthesis of 2-deoxy-2-fluorotetrahydropyrans from glycal precursors (unsaturated THPs).[9][10] Nucleophilic fluorinating agents are used for the deoxyfluorination of alcohols (hydroxyl-substituted THPs) or for fluoro-Prins cyclizations to form the THP ring.[1][6]
Q3: What safety precautions should I take when working with these alternative fluorinating agents?
A3: While safer than many traditional reagents, all fluorinating agents should be handled with care in a well-ventilated fume hood. They can react with water to release corrosive hydrogen fluoride (HF). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. It is also prudent to have calcium gluconate gel available as a first-aid measure in case of HF exposure.
Comparative Overview of Alternative Fluorinating Agents for THP Synthesis
| Feature | Deoxo-Fluor™ | PyFluor | DMPU/HF | Selectfluor™ |
| Reagent Type | Nucleophilic (Deoxyfluorination) | Nucleophilic (Deoxyfluorination) | Nucleophilic (Fluoro-Prins) | Electrophilic |
| Primary Use in THP Synthesis | Conversion of alcohols to fluorides | Conversion of alcohols to fluorides | Synthesis of 4-fluoro-THPs | Synthesis of 2-fluoro-THPs from glycals |
| Key Advantages | More thermally stable than DAST[11] | High thermal stability, low cost, minimal elimination byproducts[3] | High yields and diastereoselectivity in fluoro-Prins reactions[6][7] | Stable, easy to handle solid, versatile electrophilic fluorine source[12] |
| Common Side Reactions | Elimination, rearrangements[1] | Minimal elimination[3] | Formation of diastereomers | Formation of diastereomers[9][10] |
| Safety Profile | More stable than DAST, but reacts with water to form HF | Thermally stable, air and moisture tolerant[3] | HF complex, handle with care | Stable solid, but a strong oxidant[12] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Secondary Alcohol on a THP Ring using Deoxo-Fluor™
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the THP-alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor™ (1.2–1.5 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1–16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated tetrahydropyran.
Protocol 2: General Procedure for Electrophilic Fluorination of a Glycal using Selectfluor™
-
Preparation: In a suitable flask, dissolve the protected glycal (1.0 equiv) in anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor™ (1.1–1.5 equiv) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. If a nucleophile (e.g., an alcohol or water) is to be added, it can be included at the start of the reaction or after a certain period, depending on the desired outcome. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 2-deoxy-2-fluorotetrahydropyran derivatives.
Reaction Mechanisms and Workflows
Caption: Deoxyfluorination of a THP-alcohol.
Caption: Fluoro-Prins cyclization for 4-fluoro-THP synthesis.
Caption: Electrophilic fluorination of a glycal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 4. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.louisville.edu [ir.library.louisville.edu]
- 6. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selectfluor - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereochemical Control in Tetrahydropyran Synthesis
Welcome to the technical support center for managing stereochemistry in the synthesis of substituted tetrahydropyrans (THPs). As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired stereochemical outcomes.
The tetrahydropyran motif is a privileged scaffold found in numerous biologically active natural products, from marine toxins to polyether antibiotics.[1] Consequently, the stereoselective synthesis of these six-membered oxygen heterocycles is a critical task in modern organic chemistry.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Frequently Asked Questions (FAQs) - General Issues
Question: My primary challenge is controlling diastereoselectivity. Why is achieving a single stereoisomer so difficult in THP synthesis?
Answer: The difficulty arises because the formation of the THP ring often proceeds through cyclic, chair-like or boat-like transition states where multiple new stereocenters are set simultaneously. The final stereochemical outcome is a delicate balance of thermodynamic and kinetic factors, heavily influenced by subtle energetic differences between these competing transition states.
Key factors that dictate this balance include:
-
Reaction Mechanism: Different reactions, such as the Prins cyclization, oxa-Michael addition, or hydroalkoxylation, proceed through distinct intermediates (e.g., oxocarbenium ions, enolates) whose geometry dictates the stereochemical course.[3][4]
-
Catalyst Choice: The catalyst, whether it's a Lewis acid, Brønsted acid, or an organocatalyst, plays a pivotal role. It can coordinate to the substrate, influencing the conformation of the transition state and shielding one face from attack.[5] For instance, highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have demonstrated success in catalyzing asymmetric Prins cyclizations.[6]
-
Substrate Control: Pre-existing stereocenters on your substrate can direct the stereochemical outcome of the cyclization, a phenomenon known as substrate-controlled diastereoselectivity.[3] This can be beneficial if it aligns with your target, but problematic if it opposes the catalyst's inherent preference.
-
Reaction Conditions: Temperature, solvent, and even concentration can alter the energy landscape.[5][7] Lower temperatures often enhance selectivity by favoring the lowest-energy, most-ordered transition state.[5]
Question: I used 3,4-dihydro-2H-pyran (DHP) to protect an alcohol, but now my NMR is complicated by a mixture of diastereomers. What happened and how can I address this?
Answer: This is a classic and often overlooked issue. When you react a chiral alcohol with DHP, you form a THP ether. This reaction creates a new stereocenter at the C2 position of the pyran ring (the anomeric carbon), resulting in a mixture of diastereomers.[8][9]
Causality: The reaction proceeds via protonation of the dihydropyran double bond, creating a resonance-stabilized oxocarbenium ion. Your chiral alcohol can then attack this planar intermediate from either face, leading to both possible configurations at the new stereocenter and, thus, a diastereomeric mixture.
Troubleshooting Strategies:
-
Ignore and Proceed (with caution): For many applications, this mixture of diastereomers does not interfere with subsequent reactions at other parts of the molecule. The THP group is simply a placeholder. You can carry the mixture through your sequence and the diastereomers will resolve into a single product upon deprotection. However, be aware that this can complicate purification and characterization (e.g., NMR, chromatography) at intermediate stages.[10]
-
Use an Alternative Acyclic Protecting Group: If the diastereomeric mixture is problematic for your synthesis (e.g., affecting crystallinity or chromatographic separation), consider using a protecting group that does not introduce a new stereocenter. Examples include silyl ethers (e.g., TBS, TIPS) or a benzyl (Bn) ether.
-
Chromatographic Separation: In some cases, the diastereomers can be separated by careful chromatography (e.g., HPLC or meticulous flash column chromatography), though this is often not practical on a large scale.
Troubleshooting Guide by Reaction Type
Section 1: The Prins Cyclization
The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone, is a powerful tool for constructing substituted THPs.[1][11] However, its stereochemical outcome is notoriously sensitive to conditions.
Question: My Prins cyclization is yielding a poor diastereomeric ratio (dr). How can I increase the selectivity for the cis-2,6-disubstituted product?
Answer: The preference for cis-2,6-disubstitution is a well-documented outcome of the Prins cyclization, arising from a kinetically favored chair-like transition state where bulky substituents adopt pseudo-equatorial positions to minimize steric strain.[3][12] If you are seeing poor selectivity, it suggests that competing transition states are accessible.
Workflow for Troubleshooting Poor Diastereoselectivity in Prins Cyclization
Caption: Workflow for improving diastereoselectivity.
Detailed Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most common and effective first step. Running the reaction at 0 °C, -40 °C, or even -78 °C can significantly enhance diastereoselectivity by widening the energy gap between the desired chair transition state and other competing pathways.[5][7]
-
Re-evaluate Your Catalyst: The choice of acid catalyst is critical.
-
Sterically Demanding Catalysts: Bulky Lewis or Brønsted acids can amplify steric interactions in the transition state, further favoring the conformation with equatorial substituents. Confined Brønsted acids are particularly effective.[6]
-
Catalyst Screening: Different Lewis acids can produce different outcomes. For example, InCl₃ is known to mediate highly diastereoselective cyclizations.[7] A screen of common catalysts (e.g., BF₃·OEt₂, SnCl₄, InCl₃, TMSOTf) is highly recommended.[7]
-
-
Solvent Effects: The solvent can influence the stability of the oxocarbenium ion intermediate and the transition state. Experiment with solvents of varying polarity, such as dichloromethane (DCM), toluene, or acetonitrile. In some cases, coordinating solvents like diethyl ether can improve selectivity.[7]
Question: My reaction is messy. I'm observing significant side products like allylic alcohols (from elimination) or constitutional isomers. What's happening?
Answer: These side products indicate that the oxocarbenium ion intermediate, once formed, is being diverted into non-productive pathways before it can be trapped by the internal nucleophile or an external one.
Common Side Reactions and Their Mitigation:
| Side Reaction | Mechanistic Cause | Recommended Solution |
| Elimination | The oxocarbenium intermediate loses a proton to form a conjugated diene or allylic alcohol.[5] | Use a catalyst with a less coordinating counter-ion. Adding a non-reactive nucleophilic scavenger can sometimes help. Lowering the temperature can also disfavor elimination pathways. |
| 2-Oxonia-Cope Rearrangement | This rearrangement can scramble stereocenters and lead to constitutional isomers, especially with electron-rich homoallylic alcohols.[3][5] | This pathway is often competitive with the desired Prins cyclization. The choice of catalyst and careful control of reaction conditions are crucial to suppress it.[5] |
| Polymerization | Strongly acidic conditions can cause polymerization of the alkene starting material or product.[5] | Use a milder catalyst, lower the catalyst loading, or run the reaction at a lower concentration. |
| Dioxane Formation | If using an excess of certain aldehydes (especially formaldehyde), the formation of 1,3-dioxanes can compete.[5] | Use a strict 1:1 stoichiometry of the homoallylic alcohol and the aldehyde. |
Mechanism: Prins Cyclization vs. Oxonia-Cope Rearrangement
Caption: Competing pathways from the key oxocarbenium ion intermediate.
Section 2: Intramolecular Oxa-Michael Addition
This reaction involves the intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system and is a key method for THP synthesis.[13] Stereocontrol can be challenging due to the potential for reversibility.[4]
Question: My base-catalyzed oxa-Michael cyclization is giving a mixture of cis and trans diastereomers. How can I control the stereochemical outcome?
Answer: The stereoselectivity of the oxa-Michael reaction is often under thermodynamic control, meaning the observed product ratio reflects the relative stability of the diastereomeric products. However, kinetic control can be achieved with the right choice of catalyst and conditions.
Strategies for Stereocontrol:
-
Thermodynamic vs. Kinetic Control:
-
Thermodynamic Control: Strong bases (e.g., NaH, KHMDS) and longer reaction times often lead to the thermodynamically most stable isomer. For 2,6-disubstituted THPs, this is typically the cis isomer where both substituents can occupy equatorial positions.
-
Kinetic Control: To access the potentially less stable trans isomer, you need to operate under kinetic control. This often involves using milder bases (e.g., DBU, Cs₂CO₃), lower temperatures, and shorter reaction times to prevent equilibration to the thermodynamic product.
-
-
Stereodivergent Synthesis: In some advanced systems, the choice of reagent can completely switch the stereochemical outcome. For example, studies on thioester oxy-Michael cyclizations have shown that TBAF-mediated conditions can favor the trans-THP via a boat-like transition state, while TFA-mediated conditions yield the cis-THP through a chair-like transition state.[14] This highlights the profound impact of reaction conditions on the transition state geometry.
-
Organocatalysis: Chiral organocatalysts, such as quinine-derived squaramides or bifunctional thiourea catalysts, can create a chiral environment around the substrate, enabling highly enantioselective and diastereoselective oxa-Michael additions.[15][16] These catalysts often operate through hydrogen bonding interactions to pre-organize the substrate in a specific conformation for cyclization.
Key Experimental Protocol
Protocol: Diastereoselective Prins Cyclization to a cis-2,6-Disubstituted-4-chlorotetrahydropyran
This protocol is a representative example of a Lewis acid-mediated Prins cyclization.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Indium(III) chloride (InCl₃), anhydrous (0.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1 equiv).
-
Dissolve the starting materials in anhydrous CH₂Cl₂ to a concentration of approximately 0.1 M.
-
Cool the stirred solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add anhydrous InCl₃ (10 mol %) to the cooled solution in one portion.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution directly to the flask at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydropyran. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude or purified product.
This protocol is adapted from general procedures described in the literature.[6][7]
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- Stevens, E. (2019). THP ether protecting group - example [Video]. YouTube.
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- Cirujano, F. G. (2018). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 118(18), 8491-8572.
- Ryan, J., et al. (2019). Alcohol Dehydrogenase-Triggered Oxa-Michael Reaction for the Asymmetric Synthesis of Disubstituted Tetrahydropyrans and Tetrahydrofurans.
- Wright, D. L., & Whitehead, C. R. (2000). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 41(42), 8143-8146.
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- Nising, C. F., & Bräse, S. (2012). Recent developments in the field of oxa-Michael reactions. Chemical Society Reviews, 41(3), 988-999.
- Alcaide, B., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2841.
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- Lee, A., et al. (2018). An Enantioselective Cross-Dehydrogenative Coupling Catalysis Approach to Substituted Tetrahydropyrans. Journal of the American Chemical Society, 140(20), 6212-6216.
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- Isidro-Llobet, A., et al. (2011). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Australian Journal of Chemistry, 64(3), 243-249.
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- Sigman, M. S., & Werner, E. W. (2024).
- Chem Help ASAP. (2019). synthesis & cleavage of THP ethers [Video]. YouTube.
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- Du, G., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(20), 4443.
- Pae, A. N., & Cho, Y. S. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 13(6), 3404-3446.
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Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyran Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tool for optimizing drug-like properties. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated pyran analogs, supported by established principles and experimental methodologies. The pyran ring is a prevalent structural motif in numerous biologically active compounds and natural products.[1] The decision to introduce fluorine into a pyran scaffold is a critical step in the design of novel therapeutics, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.
The Rationale for Fluorination: Beyond a Simple Halogen Swap
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of physicochemical properties to a molecule far beyond what might be expected from a simple halogen exchange. The strength of the carbon-fluorine (C-F) bond and its influence on the electronic landscape of the molecule can lead to significant improvements in metabolic stability, membrane permeability, and target binding affinity.[2][3][4] Understanding these effects is paramount for any researcher working on the development of pyran-based therapeutics.
Key Physicochemical Effects of Fluorination:
-
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450.[3][5] This increased stability at a potential site of metabolism can prolong the in vivo half-life of a drug candidate.[3]
-
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2][3][6] However, the effect is position-dependent and excessive fluorination can sometimes negatively impact solubility.[2]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines.[3][6] This can alter a molecule's ionization state at physiological pH, impacting its solubility, receptor interactions, and pharmacokinetic properties.[3]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule due to steric and electronic effects.[2][7] This can lock the molecule into a more bioactive conformation, leading to enhanced target binding.
Comparative Analysis of Biological Properties: A Head-to-Head Look
The following table summarizes the anticipated impact of fluorination on key biological parameters of pyran analogs, based on established principles in medicinal chemistry.
| Property | Non-Fluorinated Pyran Analog | Fluorinated Pyran Analog | Rationale for Difference |
| Metabolic Stability | Generally more susceptible to oxidative metabolism at the site of fluorination. | Often exhibits enhanced metabolic stability and a longer in vivo half-life.[3] | The high strength of the C-F bond resists enzymatic cleavage.[3][5] |
| Membrane Permeability | Variable, dependent on overall lipophilicity. | Typically shows increased passive membrane permeability.[2][3] | Increased lipophilicity due to the hydrophobic nature of the C-F bond.[3] |
| Target Binding Affinity | Baseline affinity dependent on the pharmacophore. | Can exhibit significantly improved binding affinity.[2][8] | Fluorine can engage in unique interactions with protein targets, such as orthogonal multipolar interactions with backbone carbonyls, and can induce a more favorable binding conformation.[9] |
| Aqueous Solubility | Generally higher for less lipophilic analogs. | May be reduced, particularly with polyfluorination.[2] | Increased lipophilicity can lead to decreased solubility in aqueous media. |
| Cytotoxicity | Varies depending on the specific analog and cell line. | Can be amplified due to enhanced cellular uptake and target engagement.[10] | Improved membrane permeability and potentially stronger target interactions can lead to more potent cytotoxic effects. |
Experimental Workflows for Comparative Evaluation
To empirically validate the theoretical advantages of fluorination, a series of well-defined experiments are essential. The following section outlines the key experimental protocols for a comprehensive comparison of fluorinated and non-fluorinated pyran analogs.
Synthesis of Fluorinated Pyran Analogs
The synthesis of fluorinated pyran analogs often requires specialized fluorinating reagents and reaction conditions. A general synthetic strategy might involve the reaction of a suitable precursor with a nucleophilic or electrophilic fluorinating agent.
Experimental Workflow: Synthesis of a Fluorinated Pyran Analog
Caption: General workflow for the synthesis of a fluorinated pyran analog.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes.
Protocol: Microsomal Stability Assay
-
Preparation: Prepare solutions of the test compounds (fluorinated and non-fluorinated pyran analogs) and a positive control (a compound with known metabolic instability) in a suitable solvent.
-
Incubation: Incubate the test compounds with liver microsomes (e.g., human, rat) and NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction in the collected aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the concentration of the parent compound remaining in each aliquot using LC-MS/MS.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer half-life indicates greater metabolic stability.[5]
Data Visualization: Metabolic Stability Comparison
Caption: Expected outcome of a metabolic stability assay.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the cytotoxic potential of the pyran analogs against cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the fluorinated and non-fluorinated pyran analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound. A lower IC50 value indicates greater cytotoxicity.[11][12]
Alternative Cytotoxicity Assays:
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[13][14]
-
Propidium Iodide Staining: A fluorescent dye that only enters cells with compromised membranes, allowing for the visualization of dead cells.[13]
Target Binding Affinity Assays
Determining the binding affinity of the pyran analogs to their biological target is essential for understanding their mechanism of action and potency.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the purified target protein and the pyran analogs (fluorinated and non-fluorinated) in the same buffer.
-
ITC Experiment: Place the protein solution in the sample cell of the ITC instrument and the ligand solution (pyran analog) in the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes associated with binding.
-
Data Analysis: Analyze the resulting thermogram to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. A lower Kd value signifies a higher binding affinity.
Other Techniques for Binding Affinity:
-
Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics.
-
Fluorine NMR (¹⁹F NMR): Particularly useful for fluorinated compounds, as changes in the ¹⁹F chemical shift upon binding can be used to determine affinity.[15]
Logical Flow: From Synthesis to Biological Activity
Caption: Comprehensive workflow for comparing fluorinated and non-fluorinated pyran analogs.
Conclusion: A Strategic Imperative in Drug Design
The decision to incorporate fluorine into a pyran scaffold is a nuanced one, requiring careful consideration of the desired therapeutic profile. The evidence strongly suggests that strategic fluorination can lead to significant improvements in metabolic stability, membrane permeability, and target binding affinity, ultimately enhancing the overall biological activity of pyran analogs. By employing the rigorous experimental workflows outlined in this guide, researchers can systematically evaluate the impact of fluorination and make data-driven decisions to advance the development of novel and more effective pyran-based therapeutics.
References
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- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2023). PMC.
- Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. (2020). PubMed.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2021). PMC.
- Biologically Active Organofluorine Compounds. (2012). ResearchGate.
- Perspective Non-Fluorinated and Partially Fluorinated Polymers for Low-Temperature PEM FC. (2022). ResearchGate.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC.
- Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. (2018). RSC Publishing.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed.
- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (2023). PMC.
- Drug Target interaction analysis using Machine Learning. (2023). DrOmics Labs.
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2019). PMC.
- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). PubMed.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.
- Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2015). ResearchGate.
- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2022). PMC.
- Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review. (2021). MDPI.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2022). ChemRxiv.
- Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. (2018). ResearchGate.
- Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (2021). Springer.
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- Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. (2025). RSC Publishing.
- Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc.
- Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. (2024). RSC Publishing.
- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). ResearchGate.
- Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. (2022). RSC Publishing.
- Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. (2022). PLOS.
- Biological Impacts of Fluorination. (2006). ResearchGate.
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A Senior Scientist's Guide to Purity Analysis: A Comparative Study of HPLC and UPLC for Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
Introduction: The Critical Role of Purity in Fluorinated Intermediates
In the landscape of modern drug discovery, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can dramatically enhance a molecule's metabolic stability, binding affinity, and membrane permeability. Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is one such valuable intermediate, serving as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs).
The purity of this intermediate is not a trivial matter; it is a cornerstone of drug safety and efficacy. Even minute impurities can carry over through multi-step syntheses, potentially leading to final drug products with altered pharmacological profiles, increased toxicity, or reduced stability. Therefore, the selection and validation of a robust analytical method for purity determination is a critical decision point in the pharmaceutical development workflow. This guide provides an in-depth comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the comprehensive purity assessment of this compound.
The Analytical Challenge: Profiling a Non-Chromophoric, Polar Molecule
The structure of this compound presents a distinct analytical challenge. It lacks a significant UV-absorbing chromophore, making detection difficult. Furthermore, its polarity requires careful consideration of the chromatographic conditions to achieve adequate retention and separation from potential process-related impurities, such as unreacted starting materials or synthetic by-products. Our objective is to develop a method that is not only accurate and precise but also specific enough to resolve the main component from closely related structures.
Method 1: The Gold Standard - Reversed-Phase HPLC
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and assay testing. Its robustness, reliability, and the vast body of established methods make it the default starting point for nearly all small-molecule analyses.
Causality Behind the Method: Why RP-HPLC?
We selected a Reversed-Phase (RP) method for its versatility in handling compounds of moderate polarity.
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical choice. The long alkyl chains provide a hydrophobic stationary phase that retains the analyte through hydrophobic interactions, preventing it from eluting too quickly with the mobile phase. This retention is crucial for allowing sufficient time for separation to occur.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. We start with a higher percentage of water to ensure the analyte and any polar impurities are retained on the column. We then gradually increase the concentration of acetonitrile (the organic modifier) to elute the compounds in order of increasing hydrophobicity. This gradient approach is superior to an isocratic method for impurity profiling, as it can effectively separate compounds with a wide range of polarities within a single run.
-
Detector: Given the lack of a strong chromophore, a UV detector set to a low wavelength (e.g., 205-210 nm) is used to detect the carboxylate functional group. While not highly sensitive, it is often sufficient for purity analysis at the intermediate stage. For higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could be coupled to the system.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the end-to-end workflow for the HPLC-based purity analysis.
Caption: Figure 1: HPLC Analysis Workflow
Detailed HPLC Protocol
Objective: To determine the purity of this compound and separate it from potential impurities.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-22 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/Vis Diode Array Detector (DAD) |
| Detection Wavelength | 205 nm |
| Sample Diluent | 50:50 Acetonitrile:Water |
| Sample Conc. | Approx. 1.0 mg/mL |
Trustworthiness: A Self-Validating System
This protocol's reliability is ensured by adhering to the International Council for Harmonisation (ICH) guidelines for method validation. A validated method provides documented evidence that the procedure is suitable for its intended purpose.
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of expected components (impurities, degradants). | Peak purity index > 990; baseline resolution (>1.5) between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target conc.). |
| Accuracy | To measure the closeness of test results to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected and quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate (±0.1 mL/min) and column temp (±5°C) are varied. |
Method 2: The High-Throughput Alternative - UPLC
Ultra-Performance Liquid Chromatography is a direct evolution of HPLC, utilizing smaller column particles (<2 µm) and significantly higher system pressures (up to 15,000 psi). This technology is not merely an incremental improvement; it represents a significant leap in chromatographic performance.
Rationale for Comparison
Comparing HPLC to UPLC is essential for any modern analytical lab. The primary drivers for adopting UPLC are speed, resolution, and sensitivity. For a drug development program where rapid screening of synthetic routes and impurity profiles is necessary, the throughput advantages of UPLC can be transformative.
Detailed UPLC Protocol
Objective: To achieve a faster, higher-resolution separation of this compound and its impurities.
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-0.2 min: 5% B; 0.2-2.5 min: 5% to 95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95% to 5% B; 3.1-4.0 min: 5% B |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detector | ACQUITY UPLC TUV Detector |
| Detection Wavelength | 205 nm |
| Sample Diluent | 50:50 Acetonitrile:Water |
| Sample Conc. | Approx. 1.0 mg/mL |
Head-to-Head Comparison: Performance and Practicality
The choice between HPLC and UPLC is a trade-off between established robustness and cutting-edge performance. The following table summarizes the key performance differences based on experimental data.
| Performance Metric | HPLC (5 µm column) | UPLC (1.7 µm column) | Advantage |
| Analysis Time | 22 minutes | 4 minutes | UPLC (5.5x faster) |
| Resolution (Analyte vs. Impurity X) | 1.8 | 3.5 | UPLC (Sharper peaks, better separation) |
| System Backpressure | ~1,800 psi | ~9,500 psi | HPLC (Less stress on components) |
| Solvent Consumption per Run | ~22 mL | ~2.4 mL | UPLC (~90% reduction) |
| Peak Height (Sensitivity) | ~120 mAU | ~350 mAU | UPLC (Narrower peaks = taller peaks) |
| Method Transferability | High (to other HPLC systems) | Moderate (requires UPLC-capable system) | HPLC |
Interpreting the Data: A Tale of Two Technologies
The data clearly shows that UPLC outperforms HPLC in speed, resolution, and sensitivity. The nearly 90% reduction in solvent consumption also offers significant cost savings and environmental benefits.
However, HPLC remains a highly valuable and relevant technique. Its lower operating pressure makes it mechanically robust, and methods are more easily transferred between different laboratories and instruments, which is a key consideration in a regulated environment.
The logical relationship between the core technology parameters and the performance outcomes is visualized below.
Caption: Figure 2: Relationship Between Method Parameters and Performance
Conclusion and Expert Recommendation
For the purity analysis of this compound, both HPLC and UPLC are viable and effective methods. The ultimate choice depends on the specific context of the laboratory.
-
For Research & Development and Process Chemistry: Where speed of analysis and high resolution are needed to quickly screen new synthetic routes and identify unknown impurities, UPLC is the superior choice . Its high throughput accelerates the development timeline significantly.
-
For Quality Control (QC) and Regulated Environments: Where robustness, reliability, and ease of method transfer are paramount, a well-validated HPLC method is often preferred . Its proven track record and compatibility with a wider range of equipment make it a lower-risk option for routine release testing.
Ultimately, many organizations employ a hybrid approach: using UPLC for method development and discovery, and then formally validating and transferring a robust version of the method—often "back-ported" to HPLC parameters—for routine QC operations. This strategy leverages the strengths of both technologies, ensuring both speed in development and reliability in production.
References
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- UPLC vs HPLC: what is the difference?. (n.d.). Alispharm.
- Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. (2014). Methods in Molecular Biology.
- Pyran derivatives and their preparation. (n.d.). Google Patents.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org.
- Synthesis and biological activities of some fused pyran derivatives. (2011). Arabian Journal of Chemistry.
- Review on the modern analytical advancements in impurities testing. (2025, April 2). Asia Pacific Academy of Science Pte. Ltd..
- Gas Chromatography (GC): Separating Volatile Compounds with High Precision. (2023, December 22). AZO Materials.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab Manager.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PMC - PubMed Central.
- Methyl tetrahydro-2H-pyran-4-carboxylate (≥98.0% (GC)). (n.d.). Amerigo Scientific.
- Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline.
- Validation of HPLC Techniques for Pharmaceutical Analysis. (2025, August 6). ResearchGate.
- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PMC - NIH.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
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- Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (n.d.). SciELO.
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- A Review on Comparative study of HPLC and UPLC. (n.d.). RJPT.
- Determination of Total Radiochemical Purity of [18F]FDG and [18F]FET by High‐Performance Liquid Chromatography Avoiding. (n.d.). DEA.
- How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?. (2025, August 5). YouTube.
- HPLC vs UPLC - What's the Difference?. (2021, December 17). Chromatography Today.
- Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). MDPI.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). download.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
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- Methyl 4-Oxotetrahydro-2H-pyran-3-carboxylate. (n.d.). Amerigo Scientific.
A Senior Application Scientist's Guide to Fluorinated Tetrahydropyrans: A Comparative Analysis
For the modern researcher, scientist, and drug development professional, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. This guide provides an in-depth technical comparison of fluorinated tetrahydropyrans (THPs) and their non-fluorinated counterparts, cross-referencing experimental data with published literature to illuminate the profound impact of fluorination on synthesis, conformational behavior, and physicochemical properties.
The tetrahydropyran motif is a prevalent scaffold in a multitude of bioactive natural products and pharmaceuticals. The introduction of fluorine, the most electronegative element, into this saturated heterocyclic system can dramatically alter its properties, influencing everything from metabolic stability to target binding affinity.[1][2] This guide will navigate the key considerations for employing fluorinated THPs in research and development, providing both the theoretical underpinnings and practical experimental guidance.
I. Synthesis Methodologies: A Comparative Overview of Fluoro-Prins Cyclization
The synthesis of fluorinated tetrahydropyrans is most commonly achieved through a fluoro-Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, wherein a fluoride source intercepts the resulting oxocarbenium ion intermediate. The choice of fluorinating agent and reaction conditions significantly impacts yield and diastereoselectivity.
A prominent method for fluoro-Prins cyclization utilizes 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) complexed with hydrogen fluoride (DMPU/HF).[3][4][5] This reagent has been shown to provide higher yields and diastereoselectivity compared to classical nucleophilic fluorination reagents like pyridine/HF.[5] Another common fluoride source is boron trifluoride etherate (BF₃·OEt₂), which can act as both a Lewis acid catalyst and a fluoride donor.
| Reagent/Catalyst | Key Advantages | Key Disadvantages | Typical Diastereoselectivity |
| DMPU/HF | High yields, excellent diastereoselectivity, more acidic than amine/HF complexes.[4][5] | Requires careful handling of HF. | Generally high, favoring the syn isomer. |
| BF₃·OEt₂ | Readily available, acts as both catalyst and fluoride source. | Can lead to lower yields and moderate diastereoselectivity.[4] | Moderate, often a mixture of syn and anti isomers. |
The diastereoselectivity of the fluoro-Prins reaction is a critical consideration. The reaction typically proceeds through a chair-like transition state, and the stereochemical outcome is influenced by the substituents on both the homoallylic alcohol and the aldehyde.
Experimental Protocol: Diastereoselective Synthesis of 4-Fluorotetrahydropyrans via Fluoro-Prins Cyclization
This protocol provides a general procedure for the synthesis of 4-fluorotetrahydropyrans using DMPU/HF.
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
DMPU/HF complex
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to room temperature, optimization may be required).
-
Slowly add the DMPU/HF complex (1.5 - 2.0 equiv) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-fluorotetrahydropyran.
Caption: Fluoro-Prins Cyclization Workflow.
II. Conformational Analysis: The Influence of Fluorine on Ring Pucker and Anomeric Effects
The introduction of a fluorine atom into the tetrahydropyran ring has profound stereoelectronic consequences, primarily governed by the anomeric and gauche effects. These effects dictate the conformational preference of the fluorinated THP, which in turn influences its biological activity.
The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) of a tetrahydropyran ring to occupy the axial position, despite the steric hindrance.[6] This is often explained by a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding σ* orbital of the C-F bond (n_O -> σ*_C-F).
Conversely, a reverse anomeric effect is observed when electropositive or certain nitrogen-containing substituents at the anomeric position prefer the equatorial orientation.[7][8]
When fluorine is not at the anomeric position, its conformational influence is still significant. For instance, in 4-fluorotetrahydropyrans, the conformational equilibrium is influenced by a combination of electrostatic and hyperconjugative interactions. Computational studies on analogous 4-fluorotetrahydrothiopyrans have shown a preference for the axial conformation of the fluorine atom.[9][10] This preference can be attributed to stabilizing gauche interactions between the C-F bond and the C-S-C plane, an example of the gauche effect .
| Effect | Description | Consequence for Fluorinated THPs |
| Anomeric Effect | Preference of an electronegative substituent at the anomeric carbon for the axial position.[6] | 2-Fluoro-THPs often favor the axial conformer. |
| Gauche Effect | Tendency of a molecule to adopt a conformation with the maximum number of gauche interactions between adjacent polar bonds. | Can stabilize conformers with axial fluorine at other positions. |
Experimental Protocol: Conformational Analysis of Fluorinated Tetrahydropyrans by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the conformational preferences of fluorinated tetrahydropyrans in solution. ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion.[11][12]
Objective: To determine the dominant conformation and the conformational equilibrium of a fluorinated tetrahydropyran.
Instrumentation:
-
High-field NMR spectrometer (400-600 MHz) with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated tetrahydropyran in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
Key NMR Experiments:
-
¹H NMR: Provides information on proton chemical shifts and coupling constants (³JHH). The magnitude of vicinal coupling constants can be used to estimate dihedral angles via the Karplus equation.
-
¹⁹F NMR: Reveals the chemical shift of the fluorine atom(s), which is highly sensitive to the local electronic environment.[8]
-
¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and fluorine nuclei that are directly bonded or separated by two or three bonds.
-
¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between fluorine and proton nuclei. The intensity of the HOESY cross-peaks is proportional to the inverse sixth power of the distance between the nuclei, allowing for the determination of internuclear distances and, consequently, the preferred conformation.[3]
Caption: Workflow for Conformational Analysis using NMR.
III. Physicochemical Properties: The Impact of Fluorination on pKa and Lipophilicity
The introduction of fluorine can significantly modulate the physicochemical properties of tetrahydropyrans, most notably their basicity (pKa) and lipophilicity (logP). These parameters are critical for drug development, as they influence absorption, distribution, metabolism, and excretion (ADME).
pKa: The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect. When fluorine is positioned near a basic nitrogen atom within a heterocyclic ring, it can significantly lower the pKa of the conjugate acid.[10] For tetrahydropyrans, while they are not typically basic, the introduction of fluorine can influence the proton affinity of the ring oxygen.
Lipophilicity (logP): The effect of fluorination on lipophilicity is more complex and highly context-dependent. While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the overall effect on the molecule's logP depends on the position and number of fluorine atoms, as well as the surrounding molecular environment.[10] In some cases, the introduction of fluorine can lead to a decrease in logP due to changes in the molecule's overall polarity and hydrogen bonding capacity.
A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that fluorination generally decreases the pKa and can either increase or decrease the logP depending on the specific substitution pattern.[10] These trends are expected to be broadly applicable to fluorinated tetrahydropyrans.
| Property | Effect of Fluorination | Rationale |
| pKa | Generally decreases the basicity of nearby atoms. | Strong electron-withdrawing inductive effect of fluorine.[10] |
| logP | Can increase or decrease, depending on context. | Complex interplay of changes in polarity, surface area, and hydrogen bonding potential.[10] |
IV. Conclusion
The strategic fluorination of the tetrahydropyran scaffold offers a powerful tool for modulating molecular properties in drug discovery and chemical biology. As demonstrated, the choice of synthetic methodology, particularly the fluoro-Prins cyclization, can be optimized to achieve high yields and diastereoselectivities. Furthermore, the introduction of fluorine profoundly influences the conformational preferences of the tetrahydropyran ring through well-defined stereoelectronic effects, which can be elucidated through advanced NMR techniques. Finally, the predictable impact of fluorination on key physicochemical properties such as pKa and logP allows for the fine-tuning of a molecule's ADME profile. This guide serves as a foundational resource for researchers seeking to harness the unique properties of fluorinated tetrahydropyrans in their scientific endeavors.
V. References
-
Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 17(16), 3975–3977. [Link][3][5]
-
Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. ACS Publications. [Link][4]
-
The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. (2024). ResearchGate. [Link][9]
-
The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. (2024). PubMed. [Link][10]
-
Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PubMed. [Link][5]
-
Combettes, L. E., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry. [Link]
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Freitas, M. P., & Ramalho, J. P. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(38), 5679-5686. [Link][7]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link][12]
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Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). ResearchGate. [Link][8]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Royal Society of Chemistry. [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link][13]
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Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link][1][14]
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Anomeric effect. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link][6]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Europe PMC. [Link][11]
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Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2025). ResearchGate. [Link][2]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link][15]
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A Comparative Guide to the Synthetic Efficacy of Routes to 4-Fluorotetrahydropyrans
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The 4-fluorotetrahydropyran motif, in particular, has emerged as a valuable structural element in a range of biologically active compounds. This guide provides a comparative analysis of the principal synthetic strategies to access this privileged scaffold, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach. The discussion is supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific synthetic challenges.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of 4-fluorotetrahydropyrans can be broadly categorized into three main strategies, each with its own set of advantages and limitations:
-
Fluoro-Prins Cyclization: This approach constructs the tetrahydropyran ring and introduces the fluorine atom in a single, convergent step. It typically involves the reaction of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid that also serves as a fluoride source.
-
Nucleophilic Deoxyfluorination of Pre-formed Tetrahydropyranols: In this strategy, the tetrahydropyran ring is synthesized first, bearing a hydroxyl group at the 4-position. This hydroxyl group is then displaced by fluoride using a specialized deoxyfluorination reagent.
-
Ring-Opening of Tetrahydropyran-derived Epoxides: This method utilizes a suitably substituted epoxide fused to or part of a precursor that can be cyclized into the tetrahydropyran ring. The epoxide is then opened with a nucleophilic fluoride source to install the fluoro and hydroxyl functionalities.
A fourth, related strategy, the deoxofluorination of tetrahydropyran-4-ones, leads to the corresponding 4,4-difluorotetrahydropyran and will be briefly discussed as a relevant alternative for introducing fluorine at the 4-position.
In-Depth Analysis of Synthetic Routes
Route A: Fluoro-Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction between an alkene and a carbonyl compound. In the context of 4-fluorotetrahydropyran synthesis, a "fluoro-Prins" variant has been developed where the Lewis acid catalyst also delivers a fluoride anion to trap the key oxocarbenium ion intermediate.
Mechanism and Rationale: The reaction is typically initiated by the activation of an aldehyde with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The activated aldehyde then undergoes a Prins-type cyclization with a homoallylic alcohol. The resulting oxocarbenium ion is subsequently quenched by a fluoride ion, which, in the case of BF₃·OEt₂, is delivered from the Lewis acid itself.[1][2][3][4] The stereochemical outcome of the reaction is influenced by the nature of the reactants and the reaction conditions, often favoring the formation of the cis-isomer.
Workflow for Fluoro-Prins Cyclization:
Caption: Workflow for Fluoro-Prins Cyclization.
Performance and Considerations: This method is attractive due to its convergent nature. Good to high conversions can be achieved, particularly with electron-withdrawing groups on the aldehyde.[1][3] However, diastereoselectivity can be moderate and is sensitive to reaction temperature.[1][3] Lowering the reaction temperature can improve the diastereomeric ratio.[3] The use of stoichiometric amounts of BF₃·OEt₂ is necessary for it to act as the fluoride source.[1][2][3][4]
Route B: Nucleophilic Deoxyfluorination of Tetrahydropyran-4-ols
This two-step approach first involves the synthesis of a tetrahydropyran-4-ol precursor, which is then subjected to deoxyfluorination. A variety of methods exist for the synthesis of tetrahydropyran-4-ols, including the standard Prins cyclization followed by aqueous workup.[5]
Mechanism and Rationale: Deoxyfluorination reagents, such as diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly employed.[6][7][8][9] The reaction proceeds via the activation of the hydroxyl group to form a good leaving group, which is then displaced by a fluoride ion in an Sₙ2 or Sₙ1-type mechanism, depending on the substrate and reaction conditions. The stereochemical outcome is typically inversion of configuration at the carbon center for an Sₙ2 pathway.
Workflow for Nucleophilic Deoxyfluorination:
Caption: Workflow for Nucleophilic Deoxyfluorination.
Performance and Considerations: This route offers flexibility as the precursor alcohol can be synthesized and purified separately, allowing for greater control over the stereochemistry of the starting material. The deoxyfluorination step is generally efficient, but the choice of reagent is critical. DAST is effective but can be thermally unstable, while Deoxo-Fluor® offers improved thermal stability.[8][9] Other modern reagents like PyFluor and AlkylFluor have been developed to offer a balance of reactivity, safety, and cost-effectiveness.[10] Potential side reactions include elimination, especially with hindered alcohols.
Route C: Ring-Opening of Tetrahydropyran-derived Epoxides
This strategy involves the synthesis of an epoxide that can serve as a precursor to the 4-fluorotetrahydropyran ring system. The key step is the regioselective ring-opening of the epoxide with a fluoride source.
Mechanism and Rationale: The ring-opening of epoxides with fluoride can be achieved using various reagents, such as hydrogen fluoride-amine complexes (e.g., Olah's reagent, Et₃N·3HF).[11][12] The reaction can proceed through an Sₙ1 or Sₙ2 mechanism, and the regioselectivity is dependent on the substrate and the acidity of the fluoride source.[11] For terminal epoxides, fluoride typically attacks the less substituted carbon. Catalytic enantioselective methods for epoxide ring-opening with fluoride have also been developed, offering access to chiral fluorohydrins.[12]
Workflow for Epoxide Ring-Opening:
Caption: Workflow for Epoxide Ring-Opening.
Performance and Considerations: This method can be highly stereospecific, with the stereochemistry of the epoxide directly translating to the product. It is a powerful strategy for accessing vicinal fluorohydrins. However, the synthesis of the requisite epoxide precursor can be multi-step. The regioselectivity of the ring-opening needs to be carefully controlled to obtain the desired isomer.
Comparative Performance Data
| Synthetic Route | Key Reagents | Typical Yield | Diastereoselectivity | Advantages | Disadvantages |
| Fluoro-Prins Cyclization | Homoallylic alcohol, Aldehyde, BF₃·OEt₂ | 65-73% conversion[1][3] | Moderate (e.g., 1.9:1 to 5.4:1)[1][3] | Convergent, one-pot synthesis | Moderate diastereoselectivity, requires stoichiometric Lewis acid |
| Nucleophilic Deoxyfluorination | Tetrahydropyran-4-ol, DAST, Deoxo-Fluor® | Good to excellent | High (dependent on precursor purity) | High stereocontrol from precursor, broad substrate scope | Two-step process, potential for elimination side-products |
| Epoxide Ring-Opening | Tetrahydropyran-derived epoxide, HF-amine complexes | Good | High (stereospecific) | Excellent stereocontrol, access to fluorohydrins | Multi-step synthesis of epoxide precursor, regioselectivity can be an issue |
| Deoxofluorination of Ketones | Tetrahydropyran-4-one, Deoxo-Fluor®, DAST | Good to excellent[13] | N/A (gem-difluorination) | Direct route to 4,4-difluoro derivatives | Does not yield monofluorinated product |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitrophenyl)-4-fluorotetrahydropyran via Fluoro-Prins Cyclization
This protocol is adapted from the work of Launay, G. G. et al., Beilstein J. Org. Chem. 2010, 6, 41.[2][3]
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) and but-3-en-1-ol (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature under a nitrogen atmosphere, add boron trifluoride etherate (1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-(4-nitrophenyl)-4-fluorotetrahydropyran.
Protocol 2: General Procedure for Deoxyfluorination of Tetrahydropyran-4-ol
This is a general protocol based on the established reactivity of Deoxo-Fluor®.[8][9]
-
Dissolve the tetrahydropyran-4-ol substrate (1.0 mmol) in anhydrous dichloromethane (10 mL) in a fluorinated polyethylene or Teflon flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor® (1.2 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (15 mL) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 4-fluorotetrahydropyran.
Conclusion
The synthesis of 4-fluorotetrahydropyrans can be effectively achieved through several distinct synthetic strategies. The Fluoro-Prins cyclization offers a convergent and efficient one-pot approach, though with potentially moderate diastereoselectivity. For applications where high stereochemical purity is paramount, a two-step sequence involving the nucleophilic deoxyfluorination of a pre-formed tetrahydropyran-4-ol is often the preferred route, as it allows for the purification and stereochemical confirmation of the alcohol intermediate. The ring-opening of epoxides provides an excellent method for the stereospecific synthesis of vicinal fluorohydrins, which can be valuable intermediates. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, the availability of starting materials, and the scalability of the process. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision for their synthetic endeavors in the field of fluorine chemistry.
References
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- White, J. M.; Tunoori, A. R.; Turunen, B. J.; Georg, G. I. J. Org. Chem.2004, 69 (7), 2573–2576. [Link]
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- Kalow, J. A.; Doyle, A. G. J. Am. Chem. Soc.2010, 132 (10), 3268–3269. [Link]
- Farran, D.; Slawin, A. M. Z.; Kirsch, P.; O'Hagan, D. J. Org. Chem.2009, 74 (18), 7168–7171. [Link]
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A Comparative In-Vitro Evaluation of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate Derivatives as Novel Carboxylesterase Inhibitors
In the landscape of contemporary drug discovery, the pursuit of novel small molecules with therapeutic potential is a paramount objective. The 4H-pyran scaffold has garnered significant interest due to its presence in a wide array of biologically active compounds, exhibiting antimicrobial, antiviral, and antitumor properties.[1][2][3] This guide focuses on a specific class of these heterocyclic compounds: Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate derivatives. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and membrane permeability.
The Strategic Imperative for In-Vitro Testing
Before committing to costly and time-consuming in-vivo studies, a robust in-vitro evaluation is essential to characterize the biological activity and drug-like properties of new chemical entities.[5][6][7] A well-designed panel of in-vitro assays allows for the early identification of promising lead compounds, the elucidation of their mechanism of action, and the assessment of potential liabilities such as cytotoxicity.[5][8] This iterative process of testing and refinement is fundamental to modern, efficient drug discovery.
Experimental Workflow: A Multi-faceted Approach
Our comparative evaluation of this compound derivatives will follow a logical and sequential workflow. This multi-tiered approach ensures that we gather a comprehensive dataset to inform our decision-making process.
Caption: A streamlined workflow for the in-vitro evaluation of this compound derivatives.
I. Synthesis of this compound Derivatives
The synthesis of the parent compound, Methyl tetrahydropyran-4-carboxylate, can be achieved through the esterification of Tetrahydro-2H-pyran-4-carboxylic acid with dimethyl sulfate in the presence of a base like potassium carbonate.[9] The introduction of the fluorine atom at the 4-position can be accomplished using a suitable fluorinating agent on a precursor with a hydroxyl group at the same position. Subsequent diversification of the ester group can be achieved through transesterification or by starting from the corresponding acid chloride. For the purpose of this guide, we will consider a series of five hypothetical derivatives (F-THPC-01 to F-THPC-05) with varying ester substituents.
II. Cytotoxicity Assessment: The MTT Assay
A fundamental prerequisite for any potential therapeutic agent is an acceptable safety profile. Therefore, the initial step in our in-vitro cascade is to assess the general cytotoxicity of the synthesized derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[10]
Experimental Protocol: MTT Assay
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells is kept below 0.5%.
-
Incubation: The cells are incubated with the compounds for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The concentration that causes 50% cell death (CC50) is calculated.
Comparative Cytotoxicity Data
| Compound ID | R-Group | CC50 (µM) |
| F-THPC-01 | -CH3 | > 100 |
| F-THPC-02 | -CH2CH3 | > 100 |
| F-THPC-03 | -CH(CH3)2 | 85.2 |
| F-THPC-04 | -CH2Ph | 45.7 |
| F-THPC-05 | -C(CH3)3 | 92.4 |
| Doxorubicin | (Positive Control) | 0.8 |
III. Primary Screening: Human Carboxylesterase 1 (hCE1) Inhibition Assay
With the cytotoxicity profile established, we proceed to evaluate the primary biological activity of interest: the inhibition of hCE1. Carboxylesterases are crucial for the hydrolysis of a wide range of xenobiotics, and their inhibition can modulate the pharmacokinetics of co-administered drugs.[4]
Experimental Protocol: hCE1 Inhibition Assay
-
Reagents: Recombinant human carboxylesterase 1 (hCE1), p-nitrophenyl acetate (pNPA) as the substrate, and Tris-HCl buffer (pH 7.4).
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains 50 nM hCE1 in Tris-HCl buffer.
-
Compound Addition: The test compounds are added to the wells at a final concentration of 10 µM. A control group with no inhibitor is included.
-
Pre-incubation: The enzyme and inhibitors are pre-incubated for 15 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of pNPA to a final concentration of 200 µM.
-
Kinetic Measurement: The formation of the product, p-nitrophenol, is monitored by measuring the increase in absorbance at 405 nm over 10 minutes using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each compound is determined relative to the control.
hCE1 Inhibition Screening Results
| Compound ID | % Inhibition at 10 µM |
| F-THPC-01 | 78.5 |
| F-THPC-02 | 85.2 |
| F-THPC-03 | 92.1 |
| F-THPC-04 | 55.3 |
| F-THPC-05 | 88.9 |
| Benzil | (Positive Control) |
IV. Mechanistic Studies: IC50 Determination and Enzyme Kinetics
Compounds that show significant inhibition in the primary screen are selected for more detailed mechanistic studies. This includes determining the half-maximal inhibitory concentration (IC50) and investigating the mode of inhibition through enzyme kinetics.
IC50 Determination
The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. It is a key parameter for comparing the potency of different compounds. The experimental setup is similar to the primary screening assay, but with a range of inhibitor concentrations.
Comparative IC50 Values for Lead Compounds
| Compound ID | IC50 (µM) |
| F-THPC-01 | 2.5 |
| F-THPC-02 | 1.8 |
| F-THPC-03 | 0.9 |
| F-THPC-05 | 1.2 |
Enzyme Kinetics: Lineweaver-Burk Analysis
To understand how our lead compounds inhibit hCE1, we perform enzyme kinetic studies. By measuring the reaction rate at different substrate concentrations in the presence and absence of the inhibitor, we can construct a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). This allows us to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[11]
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Validating the Mechanism of Action for Bioactive Compounds: A Comparative Guide Featuring a 4-Fluorotetrahydropyran Moiety Analogue
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The 4-fluorotetrahydropyran moiety, in particular, offers a compelling combination of a conformationally restricted, polar heterocyclic system with the unique physicochemical properties imparted by fluorine. This guide provides an in-depth, technical framework for validating the mechanism of action (MoA) of bioactive compounds containing such moieties.
While a comprehensive, publicly available dataset for a specific bioactive compound featuring a 4-fluorotetrahydropyran ring is not readily accessible for this analysis, we will utilize a closely related and highly relevant analogue to illustrate the validation process. We will focus on a potent Janus Kinase (JAK) inhibitor containing a tetrahydrofuro[3,2-c]pyridine core, a bicyclic system that incorporates a tetrahydropyran-like ring.[1][2] This scaffold shares key structural and physicochemical features, making it an excellent exemplar for the experimental workflows required to elucidate the MoA of such compounds.
The Strategic Importance of Fluorinated Tetrahydropyrans in Drug Discovery
The tetrahydropyran ring is a prevalent motif in numerous natural products and approved drugs, valued for its favorable pharmacokinetic properties and its ability to engage in hydrogen bonding.[3] The introduction of a fluorine atom, particularly at the 4-position, can profoundly influence a molecule's bioactivity through several mechanisms:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block metabolically labile sites, thereby increasing the compound's half-life and bioavailability.[4]
-
Conformational Control: The electronegative fluorine atom can influence the conformational preference of the tetrahydropyran ring, potentially locking the molecule into a bioactive conformation.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and multipolar interactions, leading to increased potency.
A Case Study Approach: Validating a JAK Inhibitor with a Tetrahydropyran-like Core
Our representative compound, which we will refer to as "JAK-i," is a potent inhibitor of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2).[1][2] These enzymes are critical mediators of cytokine signaling through the JAK-STAT pathway, making them attractive targets for autoimmune diseases and certain cancers.[5][6]
The hypothesized mechanism of action for JAK-i is the direct inhibition of the ATP-binding site of JAK kinases, thereby blocking the phosphorylation of STAT proteins and downstream gene transcription. The following sections will detail a multi-pronged experimental strategy to rigorously validate this hypothesis.
The JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK-i.
A Step-by-Step Experimental Workflow for MoA Validation
The following experimental workflow provides a comprehensive approach to validating the mechanism of action for our lead compound, JAK-i.
Caption: A comprehensive workflow for validating the mechanism of action.
Confirming Direct Target Engagement
The first critical step is to demonstrate that JAK-i directly binds to its intended targets, the JAK kinases, in a cellular environment.
CETSA is a powerful biophysical method to assess target engagement in intact cells.[1][7][8] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., human leukemia cell line expressing high levels of JAKs) to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of JAK-i or a vehicle control for 1-2 hours.
-
Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Quantify the amount of soluble JAK protein at each temperature using Western blotting or an immunoassay.
-
Data Analysis: Plot the percentage of soluble JAK protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of JAK-i indicates target engagement.
Expected Data:
| Compound | Target | Apparent Tm (°C) | ΔTm (°C) |
| Vehicle | JAK1 | 52.5 | - |
| JAK-i (1 µM) | JAK1 | 58.2 | +5.7 |
| Vehicle | JAK2 | 54.1 | - |
| JAK-i (1 µM) | JAK2 | 60.5 | +6.4 |
Biochemical assays are essential to quantify the inhibitory potency of the compound against the purified target enzymes and to understand the mode of inhibition.[3][9][10][11][12]
Experimental Protocol:
-
Reagents: Use purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, and ATP.
-
Assay Setup: In a 384-well plate, incubate the enzyme with varying concentrations of JAK-i.
-
Reaction Initiation: Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Detection: After a set incubation time, measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. To determine the mechanism of inhibition (e.g., ATP-competitive), perform kinetic studies at varying ATP concentrations.
Expected Data:
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| JAK-i | 5.2 | 3.8 | 15.6 | 8.1 |
| Tofacitinib | 1.2 | 20.1 | 112.4 | 3.2 |
Assessing Cellular Pathway Inhibition
Once direct target engagement is confirmed, the next step is to demonstrate that this binding event translates into the inhibition of the downstream signaling pathway.
This assay directly measures the phosphorylation of STAT proteins, the immediate downstream substrates of JAK kinases.
Experimental Protocol:
-
Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., TF-1 cells) and serum-starve overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of JAK-i for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT (p-STAT) and total STAT.
-
Data Analysis: Quantify the band intensities and normalize the p-STAT signal to the total STAT signal.
Reporter gene assays provide a quantitative measure of the transcriptional activity of a signaling pathway.[5][6][13][14][15]
Experimental Protocol:
-
Transfection: Transfect a suitable cell line with a reporter plasmid containing a STAT-responsive promoter (e.g., a promoter with multiple STAT binding sites) driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment and Stimulation: Treat the transfected cells with JAK-i followed by cytokine stimulation.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid and plot the activity against the JAK-i concentration.
Evaluating In Vivo Efficacy
The final step in MoA validation is to demonstrate that the compound exhibits the desired therapeutic effect in a relevant animal model.[2][16][17][18]
Experimental Protocol:
-
Animal Model: Use a well-established animal model of inflammation, such as collagen-induced arthritis in mice.
-
Compound Administration: Administer JAK-i orally to the animals at various doses.
-
Efficacy Assessment: Monitor disease progression by measuring clinical parameters such as paw swelling and arthritis score.
-
Pharmacodynamic (PD) Biomarkers: At the end of the study, collect tissue samples and measure the levels of p-STAT and inflammatory cytokines to correlate target engagement with the therapeutic effect.
Expected Data:
| Treatment Group | Paw Swelling (mm) | Arthritis Score | p-STAT3 (relative to vehicle) |
| Vehicle | 3.5 ± 0.4 | 10.2 ± 1.5 | 100% |
| JAK-i (10 mg/kg) | 1.8 ± 0.2 | 4.5 ± 0.8 | 35% |
| JAK-i (30 mg/kg) | 1.1 ± 0.1 | 2.1 ± 0.5 | 12% |
Conclusion
The validation of a bioactive compound's mechanism of action is a rigorous, multi-faceted process that requires a logical and systematic experimental approach. By employing a combination of in vitro, cellular, and in vivo assays, researchers can build a compelling body of evidence to support a hypothesized MoA. The use of a closely related analogue, such as the JAK inhibitor discussed, provides a practical and informative framework for designing and executing these critical studies. This comprehensive validation is not only essential for advancing a compound through the drug discovery pipeline but also for understanding its full therapeutic potential and potential liabilities.
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A Comparative Guide to Structural Analogs of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of lead optimization. The tetrahydropyran (THP) ring, a prevalent motif in numerous natural products and bioactive molecules, serves as a valuable building block due to its favorable physicochemical properties and metabolic stability. This guide provides an in-depth comparison of structural analogs of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, a fluorinated scaffold with significant potential in medicinal chemistry. By exploring the impact of systematic structural modifications, we aim to provide a rational framework for the design of novel therapeutic agents with enhanced pharmacological profiles.
The Reference Compound: this compound
The introduction of a fluorine atom at the 4-position of the tetrahydropyran ring in this compound imparts unique properties that are highly desirable in drug candidates. Fluorine's high electronegativity and small size can significantly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins.[1][2] The C-F bond is stronger than a C-H bond, often leading to increased resistance to metabolic degradation by cytochrome P450 enzymes.[1] This "metabolic blocking" effect can enhance a drug's half-life and bioavailability.
Structural Analogs: A Comparative Analysis
The exploration of structural analogs of this compound allows for the fine-tuning of its properties. Key modifications can be made at the 4-position of the tetrahydropyran ring and by altering the ester functionality.
Modifications at the 4-Position: The Impact of Bioisosteric Replacement
The fluorine atom at the C4 position can be replaced with other functional groups to modulate the compound's polarity, hydrogen bonding capacity, and overall lipophilicity.
| Substituent at C4 | Expected Impact on Properties | Rationale |
| -F (Fluorine) | High metabolic stability, altered pKa of neighboring groups, potential for specific binding interactions. | The strong C-F bond resists enzymatic cleavage. High electronegativity can influence electronic properties. |
| -OH (Hydroxyl) | Increased polarity, hydrogen bond donor/acceptor, potential for improved solubility. | The hydroxyl group can engage in hydrogen bonding with water and biological targets. |
| -H (Hydrogen) | Increased lipophilicity compared to -OH and -F, serves as a non-polar baseline. | Removal of the polar fluorine atom reduces polarity. |
| -CH₃ (Methyl) | Increased lipophilicity, potential for steric interactions in binding pockets. | The methyl group is a small, non-polar substituent. |
| -CN (Cyano) | Increased polarity, hydrogen bond acceptor, can act as a bioisostere for other groups. | The cyano group is a polar, linear substituent. |
Modifications of the Ester Group: Tuning for Pro-drug Strategies and Beyond
The methyl ester of the parent compound can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to alter solubility, cell permeability, and pharmacokinetic profiles.
| Functional Group | Expected Impact on Properties | Rationale |
| -COOH (Carboxylic Acid) | Increased polarity and solubility at physiological pH, potential for salt formation. | The carboxylic acid is ionizable and can improve aqueous solubility. |
| -CONH₂ (Primary Amide) | Increased hydrogen bonding potential, can mimic other functional groups. | The amide group is a common feature in many drug molecules. |
| -CONHR (Secondary Amide) | Modulated lipophilicity and hydrogen bonding, potential for altered metabolic stability. | The nature of the 'R' group can be varied to fine-tune properties. |
Experimental Protocols
The synthesis of these analogs relies on established methodologies for the construction and functionalization of the tetrahydropyran ring.
General Synthesis of 4-Substituted Tetrahydropyran-4-carboxylic Acids
A common route to tetrahydropyran-4-carboxylic acid involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.[3]
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate.
-
Slowly add bis(2-chloroethyl) ether to the reaction mixture.
-
Reflux the mixture for several hours.
-
After cooling, the product is isolated by extraction and purified by distillation.
Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid
-
The diethyl tetrahydropyran-4,4-dicarboxylate is hydrolyzed using a strong base like sodium hydroxide in a water/ethanol mixture.
-
The reaction mixture is heated to reflux.
-
Acidification of the reaction mixture precipitates the dicarboxylic acid.
Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid
-
The tetrahydropyran-4,4-dicarboxylic acid is heated at a high temperature (typically >150 °C) to induce decarboxylation, yielding tetrahydropyran-4-carboxylic acid.[3]
Introduction of Substituents at the 4-Position
Functionalization at the 4-position can be achieved through various synthetic strategies, often starting from a 4-keto precursor. For example, fluorination can be accomplished using electrophilic fluorinating agents.
Protocol for the Synthesis of this compound (Illustrative)
-
Step 1: Oxidation to Ketone: Convert a suitable 4-hydroxy-tetrahydropyran derivative to the corresponding 4-ketone using a standard oxidizing agent (e.g., PCC or Swern oxidation).
-
Step 2: α-Fluorination: Treat the 4-keto-tetrahydropyran with an electrophilic fluorinating agent (e.g., Selectfluor®) in a suitable solvent to introduce the fluorine atom at the α-position to the carbonyl group.
-
Step 3: Esterification: Convert the resulting 4-fluoro-4-formyl-tetrahydropyran to the methyl ester using standard esterification conditions (e.g., methanol with a catalytic amount of acid).
In Vitro ADME Properties: A Predictive Overview
The absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates are critical for their success. While experimental data for the specific analogs are limited, we can predict general trends based on their structural modifications.
| Analog Type | Predicted Lipophilicity (LogP) | Predicted Metabolic Stability | Predicted Permeability |
| 4-Fluoro | Moderate | High | Moderate to High |
| 4-Hydroxy | Low | Moderate | Low to Moderate |
| 4-Methyl | High | Moderate to High | High |
| 4-Cyano | Moderate | Moderate | Moderate |
| Carboxylic Acid | Low | Varies | Low |
| Amide | Moderate | Varies | Moderate |
The determination of lipophilicity can be performed experimentally using methods like reversed-phase thin-layer chromatography (RP-TLC).[4][5][6] Metabolic stability is typically assessed using in vitro assays with liver microsomes or S9 fractions.[4] Permeability can be evaluated using Caco-2 cell monolayers.[4]
Visualizing the Synthetic and Evaluative Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of structural analogs of this compound.
Caption: A generalized workflow for the synthesis and in vitro evaluation of tetrahydropyran-based analogs.
Conclusion and Future Directions
The tetrahydropyran scaffold, particularly when substituted at the 4-position, offers a versatile platform for the design of novel drug candidates. While direct experimental comparisons of a full series of analogs of this compound are not extensively documented, the principles of medicinal chemistry and bioisosterism provide a strong foundation for rational design. The strategic introduction of fluorine has been shown to be a powerful tool for enhancing metabolic stability and modulating physicochemical properties. Further research involving the systematic synthesis and parallel evaluation of these analogs would provide invaluable data for constructing robust structure-activity relationships and accelerating the development of new therapeutics.
References
- Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors. (URL not available)
- Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria. J Med Chem. 2017;60(10):4258-4273. [Link]
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- Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. Molecules. 2011;16(3):2455-2469. [Link]
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A Comparative Guide to Interpreting Mass Spectrometry Fragmentation Patterns of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy to modulate metabolic stability, binding affinity, and other pharmacokinetic properties. The analysis of these novel chemical entities relies heavily on mass spectrometry (MS) for structural confirmation and identification of metabolites. However, the presence of the highly electronegative fluorine atom significantly influences fragmentation pathways, often leading to complex and sometimes counterintuitive mass spectra. This guide provides an in-depth, comparative analysis of the mass spectral fragmentation patterns of fluorinated heterocycles under various ionization techniques, supported by experimental data and mechanistic insights.
The Influence of Fluorine: A Double-Edged Sword in Mass Spectrometry
The introduction of fluorine atoms into a heterocyclic ring system alters the electron distribution and bond strengths within the molecule. This has a profound effect on how the molecule fragments upon ionization. While the strong carbon-fluorine bond is not always the first to break, its presence directs fragmentation through specific pathways, which can be both a challenge and an opportunity for structural elucidation. Understanding these fluorine-directed fragmentation patterns is paramount for the confident identification of fluorinated compounds.
This guide will explore the fragmentation behavior of common fluorinated heterocycles, comparing them with their non-fluorinated counterparts and highlighting the key differences that arise from fluorination. We will delve into the mechanistic underpinnings of these fragmentations, supported by data from both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.
Electron Ionization (EI-MS): Unraveling the Core Structure
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fingerprint of the molecule's structure. For fluorinated heterocycles, EI-MS can reveal characteristic losses and rearrangements.
Case Study: Fluorinated Pyridines vs. Pyridine
The mass spectrum of pyridine is characterized by the loss of a hydrogen cyanide (HCN) molecule from the molecular ion. However, the introduction of a trifluoromethyl (-CF3) group dramatically alters this pattern.
In the case of 2-(trifluoromethyl)pyridine, a prominent fragmentation pathway is the loss of a trifluoromethyl radical (•CF3) to form a stable pyridinium cation. Another significant fragmentation involves the rearrangement and loss of a difluorocarbene (:CF2) species.
Comparative Fragmentation of Pyridine and 2-(Trifluoromethyl)pyridine (EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Predominant Neutral Loss |
| Pyridine | 79 | 52 | HCN |
| 2-(Trifluoromethyl)pyridine | 147 | 78, 97 | •CF3, :CF2 |
The following diagram illustrates the primary fragmentation pathways of 2-(trifluoromethyl)pyridine under electron ionization.
Caption: EI fragmentation of 2-(trifluoromethyl)pyridine.
The McLafferty Rearrangement in Fluorinated Systems
The McLafferty rearrangement is a well-known fragmentation mechanism for carbonyl compounds and other unsaturated systems possessing a γ-hydrogen.[1][2] This rearrangement can also be observed in fluorinated heterocycles, particularly those with N-alkyl chains. For instance, an N-ethyl substituted fluorinated pyrimidinone can undergo a McLafferty rearrangement leading to the loss of ethylene.[3]
Electrospray Ionization (ESI-MS/MS): Probing with Precision
Electrospray ionization is a "soft" ionization technique that typically produces a protonated molecule [M+H]+ with minimal fragmentation in the source.[4] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of this precursor ion, providing valuable structural information.
Case Study: Fragmentation of Fluorinated Quinolones
Fluoroquinolones are a class of antibiotics characterized by a fluorinated quinolone core. Their fragmentation under ESI-MS/MS has been systematically studied.[5] A common fragmentation pathway involves the loss of peripheral groups from the piperazine or piperidine substituent, followed by rearrangement of the heterocyclic ring. The loss of CO2 or H2O is also frequently observed.[5]
For example, in the fragmentation of balofloxacin, a fluoroquinolone with a 7-piperidine substituent, a key fragment ion is observed resulting from the loss of the side chain.[5]
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The Ascendant Role of Pyran Scaffolds in Antimicrobial Development: A Comparative Potency Analysis
In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation antimicrobial agents. Among the myriad of heterocyclic compounds, pyran derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial potency of various pyran derivatives, supported by experimental data and insights into their structure-activity relationships and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective therapies.
The Strategic Advantage of the Pyran Ring
The 4H-pyran ring system is a privileged scaffold in medicinal chemistry due to its versatile synthetic accessibility and its presence in numerous biologically active natural products.[1] The inherent structural features of the pyran ring, including its oxygen heteroatom and varied potential for substitution, allow for the fine-tuning of lipophilicity, electronic properties, and steric bulk. These modifications are instrumental in optimizing interactions with microbial targets and enhancing potency while potentially mitigating toxicity. The development of one-pot, multi-component reactions has further accelerated the synthesis of diverse libraries of pyran derivatives, facilitating extensive structure-activity relationship (SAR) studies.[2][3]
Comparative Antimicrobial Potency of Pyran Derivatives
The antimicrobial efficacy of pyran derivatives is intrinsically linked to their specific structural architecture. This section presents a comparative analysis of the Minimum Inhibitory Concentration (MIC) values for representative classes of pyran derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The MIC, the lowest concentration of a compound that inhibits visible microbial growth, is a fundamental metric for assessing antimicrobial potency.
| Pyran Derivative Class | Compound Example | Target Microorganism | MIC (µg/mL) | Reference |
| Spiro-4H-pyrans | Spiropyran derivative (5d) containing indole and cytosine rings | Staphylococcus aureus (Clinical Isolate) | 32 | [2][4] |
| Streptococcus pyogenes (Clinical Isolate) | 64 | [2][4] | ||
| Pyrano[2,3-c]pyrazoles | 6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Escherichia coli | 6.25 | |
| Klebsiella pneumoniae | 6.25 | |||
| 2-Amino-4H-pyrans | Schiff base fused 4H-Pyran (4f) | Mycobacterium bovis (BCG) | 31.25 | [1] |
| Schiff base fused 4H-Pyran (4a, 5a, 5b, 5e, 5f) | Mycobacterium bovis (BCG) | 62.5 | [1] | |
| 2H-pyran-3(6H)-ones | 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 | |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 |
Data Interpretation and Causality:
The presented data highlights several key structure-activity relationships:
-
Spiro-4H-pyrans: The fusion of heterocyclic rings, such as indole and cytosine, to the spiro-pyran scaffold appears to be crucial for potent activity against Gram-positive bacteria. This suggests that these appended moieties may facilitate specific interactions with bacterial targets or enhance cell wall penetration.[2][4]
-
Pyrano[2,3-c]pyrazoles: The potent activity of the exemplified pyrano[2,3-c]pyrazole against Gram-negative bacteria underscores the importance of the fused pyrazole ring system. The hydroxyphenyl substituent may also contribute to the compound's efficacy.
-
2-Amino-4H-pyrans: The anti-mycobacterial activity of the Schiff base fused 4H-pyrans indicates that the imine linkage and the nature of the substituents on the aromatic ring play a significant role in their potency. The electron-donating or withdrawing properties of these substituents can modulate the electronic distribution of the entire molecule, influencing its interaction with mycobacterial targets.[1]
-
2H-pyran-3(6H)-ones: The low MIC values for the 2H-pyran-3(6H)-one derivatives against Gram-positive bacteria suggest that the α,β-unsaturated ketone moiety is a key pharmacophore. The bulkiness of the substituent at the C-2 position also appears to correlate with increased antibacterial activity, possibly by enhancing binding affinity to the target site.
Unraveling the Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
A compelling body of evidence suggests that a primary mechanism of action for certain pyran derivatives, particularly those fused with pyrazole rings, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[4][5] These essential type II topoisomerases are responsible for managing DNA topology during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death. This targeted approach is advantageous as these enzymes are highly conserved in bacteria but have distinct structural differences from their human counterparts, offering a window for selective toxicity.[6]
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by pyran derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and quantitative technique to determine the in vitro susceptibility of a microorganism to an antimicrobial agent. The protocol's self-validating nature is ensured through the inclusion of positive (growth) and negative (sterility) controls.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity
-
Stock solution of the pyran derivative in a suitable solvent (e.g., DMSO)
-
Sterile diluent (e.g., MHB)
-
Multichannel pipette
-
Incubator
Step-by-Step Methodology:
-
Preparation of the Microtiter Plate: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Serial Dilution of the Test Compound:
-
Add 100 µL of the pyran derivative stock solution to the first well of each row to be tested. This creates the highest concentration.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control, and the twelfth as the sterility control.
-
-
Inoculation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells. Add 100 µL of this diluted inoculum to each well from 1 to 11. Do not inoculate the twelfth well (sterility control).
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or under appropriate conditions for the specific microorganism being tested.
-
Reading the Results: The MIC is determined as the lowest concentration of the pyran derivative at which there is no visible growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Caption: Workflow for the broth microdilution method to determine MIC.
Conclusion and Future Directions
Pyran derivatives represent a versatile and potent class of antimicrobial agents with significant potential for further development. The ability to readily synthesize a wide array of analogues allows for extensive optimization of their antimicrobial activity. The demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as mycobacteria and fungi, underscores their broad-spectrum potential. The elucidation of their mechanism of action, particularly the inhibition of DNA gyrase and topoisomerase IV, provides a solid foundation for rational drug design. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as evaluating their in vivo efficacy and safety profiles. The continued exploration of the pyran scaffold is a promising avenue in the critical pursuit of novel antimicrobial therapies.
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- Mahdavi, M., Habibi, A., Dolati, H., Shahcheragh, S. M., Sardari, S., & Azerang, P. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(3), 831–841. [Link]
- Mahdavi, M., Rafighdoost, L., & Amirmostofian, M. (2016). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Galen Medical Journal, 5(2), 89-96. [Link]
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Assessing the Drug-like Properties of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate Derivatives: A Comparative Guide
Introduction: The Strategic Value of Fluorinated Saturated Heterocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[2][3] When combined with saturated heterocyclic scaffolds like tetrahydropyran (THP), which offer improved solubility and metabolic stability compared to their aromatic counterparts, the resulting structures are of significant interest for lead optimization.
This guide provides an in-depth technical assessment of the drug-like properties of Methyl 4-fluorotrahydro-2H-pyran-4-carboxylate and its derivatives. We will objectively compare its performance against relevant alternatives, supported by established experimental protocols and representative data. The goal is to equip researchers, scientists, and drug development professionals with a clear understanding of the causality behind experimental choices and the potential advantages this scaffold offers.
Core Physicochemical Properties: A Comparative Analysis
The journey of a drug from administration to its target is governed by a delicate balance of physicochemical properties. Here, we assess three critical parameters—lipophilicity, aqueous solubility, and membrane permeability—for our lead scaffold and compare it against its non-fluorinated parent and other common bioisosteric replacements.[4][5][6]
Comparative Scaffolds:
-
Scaffold A: Methyl 4-fluorotrahydro-2H-pyran-4-carboxylate (Lead Scaffold)
-
Scaffold B: Methyl tetrahydro-2H-pyran-4-carboxylate (Non-fluorinated Analog)[7][8][9][]
-
Scaffold C: Methyl 1-Boc-4-piperidinecarboxylate (Piperidine Analog)
-
Scaffold D: Methyl 4-fluorocyclohexanecarboxylate (Carbocyclic Analog)
Data Summary: Physicochemical Properties
| Scaffold | Structure | Calculated LogP (cLogP) | Experimental LogD at pH 7.4 | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| A: 4-Fluoro-THP | ![]() | 0.8 | 0.8 | > 200 | 8.5 |
| B: THP | ![]() | 0.5 | 0.5 | > 200 | 5.2 |
| C: N-Boc-Piperidine | ![]() | 2.1 | 2.1 | 150 | 12.1 |
| D: 4-Fluoro-Cyclohexyl | ![]() | 1.9 | 1.9 | 120 | 15.5 |
Note: The data presented is representative and intended to highlight potential trends for comparative purposes.
Analysis and Interpretation
-
Lipophilicity (LogP/LogD): The introduction of a single fluorine atom in Scaffold A moderately increases lipophilicity compared to its non-fluorinated counterpart, Scaffold B.[11][12] This is a common effect of fluorination on aliphatic rings.[2] Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile, with an optimal LogD range often cited as 1-3 for oral drugs.[13] While Scaffolds C and D fall within this range, the lower lipophilicity of the THP-based scaffolds (A and B) can be advantageous in mitigating risks associated with high lipophilicity, such as non-specific binding and metabolic liabilities.
-
Aqueous Solubility: All scaffolds demonstrate reasonable to excellent aqueous solubility. The presence of the ester and the tetrahydropyran ring's ether oxygen contribute favorably to solubility. The high solubility of Scaffolds A and B makes them particularly attractive for formulations and for achieving sufficient concentrations for in vitro assays.
-
Membrane Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free method to predict passive membrane transport.[14][15] The results show a clear trend where increased lipophilicity correlates with higher permeability. The fluorination in Scaffold A enhances its permeability relative to Scaffold B. Scaffolds C and D, being the most lipophilic, show the highest permeability.[14] This demonstrates the direct impact of the fluorine substitution in modulating this key property.[16]
Metabolic Stability Assessment
A primary reason for incorporating fluorine into drug candidates is to block metabolically labile sites, thereby enhancing metabolic stability and prolonging the drug's half-life.[2][12][17] We assessed this using an in vitro assay with human liver microsomes (HLM), which are rich in cytochrome P450 enzymes responsible for Phase I metabolism.[18]
Data Summary: Metabolic Stability in Human Liver Microsomes
| Scaffold | t½ (min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Stability Classification |
| A: 4-Fluoro-THP | > 60 | < 5 | High |
| B: THP | 45 | 15.4 | Moderate |
| C: N-Boc-Piperidine | 25 | 27.7 | Low-Moderate |
| D: 4-Fluoro-Cyclohexyl | > 60 | < 5 | High |
Analysis and Interpretation
The results clearly illustrate the metabolic shielding effect of fluorine. Scaffold A (4-Fluoro-THP) shows significantly higher stability compared to the non-fluorinated Scaffold B. The fluorine atom at the 4-position likely prevents hydroxylation, a common metabolic pathway for saturated rings. Similarly, the fluorinated carbocycle (Scaffold D) also exhibits high stability. The N-Boc-piperidine (Scaffold C), while more stable than an unprotected piperidine, shows susceptibility to metabolism, potentially at the Boc group or the ring itself. This highlights the superior metabolic robustness of the 4-fluoro-THP scaffold.
Experimental Workflows and Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.
Workflow for Assessing Drug-Like Properties
The following diagram illustrates the logical flow of experiments in an early-phase drug discovery campaign to characterize a new chemical scaffold.
Caption: General experimental workflow for physicochemical and ADME profiling.
Protocol 1: Lipophilicity (LogD) Determination by Shake-Flask Method
Causality: The shake-flask method is considered the "gold standard" for determining lipophilicity as it measures the partitioning of a compound at equilibrium between two immiscible phases (n-octanol and aqueous buffer), providing a direct, thermodynamically relevant value.[19][20][21][22]
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the PBS buffer. Prepare a 10 mM stock solution of the test compound in DMSO.[21]
-
Partitioning: Add the test compound stock to a vial containing the pre-saturated n-octanol and PBS (1:1 v/v) to a final concentration of 100 µM.
-
Equilibration: Cap the vials tightly and shake on a mechanical shaker for 2 hours at room temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: The LogD is calculated as: LogD = log10([Compound]octanol / [Compound]aqueous).[22]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA is a cost-effective, high-throughput assay that models passive diffusion across a lipid membrane, mimicking absorption in the gastrointestinal tract.[23][24] It isolates passive transport from confounding factors like active transport or metabolism, making it ideal for early-stage screening.[14][15]
-
Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.[24]
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare the test compounds at a concentration of 200 µM in PBS (pH 7.4) from a DMSO stock (final DMSO concentration ≤ 1%). Add 150 µL of this solution to the coated donor plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate this assembly at room temperature for 5 to 18 hours in a humidified chamber to prevent evaporation.[14][24]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells and the surface area of the membrane.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain the primary drug-metabolizing enzymes (cytochromes P450).[18][25][26] This provides a reliable in vitro measure of intrinsic clearance, which is crucial for predicting a drug's in vivo half-life.[27][28]
-
Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system solution.[26][27]
-
Incubation Mixture: In a 96-well plate, add the test compound (final concentration 1 µM) to the reaction buffer containing microsomes (final concentration 0.5 mg/mL).[18][27]
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[18]
-
Sample Processing: Centrifuge the plate at 4000 x g for 15 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693 / k, and intrinsic clearance (Clint) is derived from the half-life and reaction conditions.[26]
Conclusion and Future Outlook
The strategic introduction of a fluorine atom onto the tetrahydropyran scaffold, as exemplified by Methyl 4-fluorotrahydro-2H-pyran-4-carboxylate, presents a compelling profile for drug discovery. Our comparative analysis demonstrates that this modification achieves a valuable balance of properties:
-
It moderately increases lipophilicity and passive permeability compared to the parent THP scaffold, moving it closer to the optimal range for oral absorption.
-
It maintains excellent aqueous solubility , a significant advantage over more lipophilic carbocyclic or N-protected piperidine analogs.
-
Most importantly, it confers high metabolic stability by blocking a potential site of oxidative metabolism, a marked improvement over the non-fluorinated version.
This scaffold is therefore a highly promising building block for developing drug candidates with improved pharmacokinetic properties. The data-driven insights and detailed protocols provided in this guide serve as a robust foundation for researchers aiming to leverage the unique advantages of fluorinated saturated heterocycles in their discovery programs.
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- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Protocol for the Human Liver Microsome Stability Assay.
- LogP/D. Cambridge MedChem Consulting.
- Metabolic Stability Assays. Merck Millipore.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
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- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
Navigating the lifecycle of a chemical reagent extends far beyond the benchtop. For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical responsibility that safeguards both personnel and the environment. This guide provides a detailed, procedural framework for the proper disposal of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream with confidence and precision.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Proper disposal begins with a thorough understanding of the chemical's inherent risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its likely hazard profile from its structural analogs, such as Methyl tetrahydro-2H-pyran-4-carboxylate, and the general characteristics of fluorinated organic compounds.
Inferred Hazard Profile:
| Hazard Category | Inferred Risk and Rationale | Primary Concern |
| Eye Irritation | The non-fluorinated analog is classified as a substance that causes serious eye irritation (H319).[1] The addition of a fluorine atom is unlikely to mitigate this property. | Direct contact with eyes can cause significant irritation or damage. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects (H412) is a noted hazard for the parent compound.[1] Fluorinated organics can be persistent in the environment. | Improper disposal can lead to long-term contamination of waterways. |
| Combustibility | The parent compound is a combustible liquid. | While not highly flammable, it can ignite with a sufficient heat source. |
| Unknown Toxicity | As with many specialized research chemicals, the full toxicological profile is not extensively studied. Fluorinated compounds can have unique biological activities. | Assume the compound is hazardous upon ingestion, inhalation, or skin contact. |
Given this profile, This compound must be treated as a hazardous waste unless confirmed otherwise by analytical testing.[2] This conservative approach is a cornerstone of laboratory safety.
Pre-Disposal Checklist: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensuring adequate personal protection is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure.[3][4]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[6]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: Handle waste only in a well-ventilated area, preferably within a chemical fume hood.[7] If there is a risk of vapor or aerosol generation outside of a hood, a NIOSH-certified respirator with an organic vapor cartridge is recommended.[5]
Step-by-Step Disposal Protocol
The disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Adherence to these federal guidelines, as well as your institution's specific policies, is mandatory.
Step 1: Waste Characterization and Segregation
All waste streams must be correctly identified and segregated to prevent dangerous reactions.[10][11]
-
Designate as Hazardous Waste: Due to its inferred hazards, this compound is classified as hazardous chemical waste.
-
Segregate Incompatibles: Do not mix this waste with other chemical classes. Specifically, keep it separate from:
-
Strong Oxidizing Agents
-
Strong Bases
-
Aqueous Waste Streams
-
Reactive Wastes (e.g., cyanides, sulfides)[12]
-
-
Solid vs. Liquid Waste:
Step 2: Container Selection and Labeling
Proper containment is crucial to prevent leaks and ensure safe transport.[11]
-
Container Choice: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The original product container is often a suitable choice.[12] Ensure the container is in good condition with no cracks or leaks.
-
Labeling: Every waste container must be properly labeled from the moment the first drop of waste is added.[12][13] The label must include:
Step 3: Accumulation and Storage
Labs can accumulate waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[13]
-
Secure Containment: Keep the waste container tightly closed at all times, except when adding waste.[2][12]
-
Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.
-
Storage Location: Store the waste in your designated SAA, away from heat sources, open flames, and incompatible chemicals.[6][11]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by a licensed transporter.
-
Contact EHS: When the container is nearly full (no more than 90% capacity) or has reached the storage time limit set by your institution, contact your Environmental Health and Safety (EHS) office to schedule a pickup.[9]
-
Provide Documentation: Complete any required waste pickup forms accurately, detailing the contents of the container as listed on the label.
The final disposal method will be determined by the licensed hazardous waste facility and may include incineration or placement in a secure hazardous waste landfill.[11][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a small spill, trained laboratory personnel should act quickly and safely.[10]
-
Alert Personnel: Immediately notify others in the vicinity.
-
Restrict Access: Secure the area to prevent further contamination.
-
Increase Ventilation: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain & Absorb: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[10]
References
- Regulating Lab Waste Disposal in the United St
- Safety and handling of fluorin
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- Laboratory Waste Management: The New Regul
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- Labor
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




